Fluoromethane-d3
Description
The exact mass of the compound Fluoromethane-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Fluoromethane-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluoromethane-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
trideuterio(fluoro)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F/c1-2/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXSUQYWXRMNV-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204378 | |
| Record name | Fluoromethane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
37.051 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558-21-4 | |
| Record name | Fluoromethane-d3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoromethane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoromethane-d3 | |
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Foundational & Exploratory
physical and chemical properties of Fluoromethane-d3
Technical Guide: Fluoromethane-d3 (CD3F) in Pharmaceutical Research
Executive Summary & Scientific Significance
Fluoromethane-d3 (CD3F) , the fully deuterated isotopologue of methyl fluoride, serves as a critical probe in physical organic chemistry and a strategic building block in modern drug design. Its primary utility lies in the Kinetic Isotope Effect (KIE) , where the substitution of protium (
In pharmaceutical contexts, CD3F is not merely a reagent but a model system for the "Deuterium Switch" strategy—a method used to improve the metabolic stability of drugs by retarding cytochrome P450-mediated oxidative dehalogenation. This guide provides a rigorous technical analysis of its properties, synthesis, and application in mechanistic studies.
Physicochemical Profile
The substitution of three hydrogen atoms with deuterium increases the molecular weight and alters vibrational modes, leading to subtle but measurable changes in physical constants.
Table 1: Comparative Properties of Fluoromethane (CH3F) vs. Fluoromethane-d3 (CD3F)
| Property | Fluoromethane (CH | Fluoromethane-d3 (CD | Impact of Deuteration |
| CAS Number | 593-53-3 | 558-21-4 | Unique Identifier |
| Molecular Weight | 34.03 g/mol | 37.05 g/mol | +8.8% Mass Increase |
| Boiling Point | -78.4 °C | -77.9 °C | Inverse Isotope Effect (Slightly Higher) |
| Melting Point | -141.8 °C | -141.8 °C | Negligible Shift |
| C-X Bond Length | 1.09 Å (C-H) | 1.09 Å (C-D) | Identical (Born-Oppenheimer Approx.) |
| Dipole Moment | 1.85 D | 1.86 D | Minimal Electronic Perturbation |
| Zero Point Energy | Higher | Lower | C-D bond is thermodynamically more stable |
Chemical Properties & Reactivity
The Kinetic Isotope Effect (KIE)
The defining chemical feature of CD3F is its resistance to bond cleavage compared to CH3F. This is quantified by the primary Kinetic Isotope Effect (
-
Mechanism: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond. Consequently, the activation energy (
) required to reach the transition state for bond cleavage is higher for C-D. -
Experimental Data: In gas-phase reactions with chlorine atoms (a model for radical oxidative metabolism), the rate constant ratio is:
This high magnitude indicates that C-H/C-D bond breaking is the Rate-Determining Step (RDS) .
Metabolic Stability
In drug development, the methyl fluoride moiety is susceptible to oxidative defluorination by Cytochrome P450 enzymes. The mechanism involves hydrogen abstraction followed by fluoride elimination.
-
CH3F Pathway: Rapid H-abstraction
Unstable intermediate Release of toxic Formaldehyde + Fluoride. -
CD3F Pathway: Slow D-abstraction (due to KIE)
Increased metabolic half-life ( ).
Spectroscopic Characterization
Accurate identification of CD3F relies on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, distinguishing it from non-deuterated impurities.
F NMR Spectroscopy
The
-
Chemical Shift:
-271.9 ppm (relative to CFCl ). -
Isotope Shift: CD3F exhibits an upfield isotopic shift of approximately +1.55 ppm relative to CH3F.[3]
-
Coupling Pattern:
-
CH3F: Quartet (
Hz) due to coupling with 3 spin-1/2 protons. -
CD3F: Septet (
Hz) due to coupling with 3 spin-1 deuterons (Multiplicity = ).
-
Infrared (IR) Spectroscopy
The mass increase of deuterium lowers the vibrational frequency of the C-X stretch.
-
C-H Stretch (CH3F): ~2950 cm
-
C-D Stretch (CD3F): ~2100–2250 cm
-
Calculation:
.
-
Experimental Protocols
Protocol A: Synthesis of Fluoromethane-d3 (Gas Generation)
Note: This reaction utilizes a classic Halex (Halogen Exchange) mechanism.
Reagents:
-
Iodomethane-d3 (CD
I, >99.5 atom % D) -
Silver Fluoride (AgF) or Mercury(II) Fluoride (HgF
) -
Solvent: High-boiling inert solvent (e.g., Diglyme) or neat solid-phase reaction.
Workflow:
-
Setup: Connect a reaction flask to a vacuum line equipped with a cryogenic trap (liquid nitrogen, -196 °C).
-
Loading: Place anhydrous AgF (2.0 eq) in the flask under inert atmosphere (N
or Ar). -
Addition: Introduce CD
I (1.0 eq) via septum. If using solvent, inject solvent first. -
Reaction: Heat the mixture gently to 40–50 °C. The volatile CD
F product (bp -78 °C) will evolve immediately. -
Collection: The evolving gas is passed through a drying tube (CaCl
) and condensed in the liquid nitrogen trap. -
Purification: Perform bulb-to-bulb distillation to remove trace CD
I.
Protocol B: Handling & Storage
-
State: CD3F is a flammable gas at room temperature.[4]
-
Storage: Store in carbon-steel lecture bottles or Monel cylinders.
-
Safety: Use in a well-ventilated fume hood. High concentrations can displace oxygen.
Visualizations
Figure 1: Synthesis and Metabolic Pathway Logic
Caption: Synthesis of CD3F via Halogen Exchange and its subsequent metabolic divergence compared to CH3F, illustrating the Kinetic Isotope Effect.
References
-
Sigma-Aldrich. Fluoromethane-d3 Product Specification & Properties (CAS 558-21-4).
-
Shao, K. (2017).[5] Kinetic Study of the Reactions of Chlorine Atoms with Fluoromethane and Fluoromethane-d3 in the Gas Phase. University of North Texas.
-
CDN Isotopes. Fluoromethane-d3 Safety Data Sheet (SDS) and Physical Data.
-
PubChem. Fluoromethane-d3 Compound Summary (CID 136358).[6] National Library of Medicine.
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effects: Principles and Applications. Chemical Reviews.
Sources
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. biophysics.org [biophysics.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Continuous-Flow In-Line Solvent-Swap Crystallization of Vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoromethane-d3 | CH3F | CID 136358 - PubChem [pubchem.ncbi.nlm.nih.gov]
synthesis of deuterated fluoromethane
Technical Guide: Synthesis of Deuterated Fluoromethane ( )
Part 1: Strategic Rationale & Chemical Logic
The Deuterium Advantage in Fluoromethylation
In drug discovery, the fluoromethyl group (
Replacing hydrogen with deuterium (
-
Result: The rate of C-D bond cleavage during metabolism is significantly retarded (
). -
Outcome: Extended half-life (
) and reduced formation of toxic defluorinated metabolites.
Synthesis Strategy: Reactive Distillation
The synthesis of
Therefore, the optimal protocol utilizes Reactive Distillation . By selecting a high-boiling solvent and a solid fluoride source, the reaction is driven to completion by the immediate removal of the volatile product (
Part 2: Experimental Workflow & Apparatus
The Reaction Pathway
The most robust laboratory-scale synthesis involves the nucleophilic substitution (Halex reaction) of Iodomethane-d3 (
Reaction:
-
Precursor: Iodomethane-d3 (
, CAS 865-50-9).[1] High reactivity, good leaving group. -
Fluoride Source: Silver Fluoride (
).-
Why AgF? Unlike alkali fluorides (KF, CsF), AgF has significant solubility in organic solvents and the formation of the insoluble AgI precipitate provides a strong thermodynamic driving force (lattice energy) to push the reaction forward.
-
-
Solvent: Tetraglyme (bp 275°C) or Sulfolane .
-
Why? Extremely high boiling points ensure that only
enters the vapor phase, acting as a "liquid gatekeeper."
-
Workflow Visualization
The following diagram illustrates the "Self-Validating" closed-loop synthesis system.
Figure 1: Reactive distillation workflow for the isolation of high-purity CD3F gas.
Part 3: Detailed Synthesis Protocol
Safety Warning: Fluoromethane is a flammable gas. Silver salts are toxic. This procedure must be performed in a properly vented fume hood with a blast shield. All glassware must be vacuum-rated.
Materials
-
Reagents: Iodomethane-d3 (
D), Silver Fluoride ( , anhydrous, stored in dark). -
Solvent: Tetraglyme (dried over molecular sieves).
-
Apparatus: 3-neck round bottom flask, reflux condenser, drying tube (
), vacuum line with cold finger trap (liquid ), gas storage cylinder (Monel or Stainless Steel).
Step-by-Step Procedure
-
System Preparation (Dehydration):
-
Assemble the glassware train: Flask
Reflux Condenser Drying Tube Cold Trap. -
Flame-dry the entire system under high vacuum (
mbar) to remove adsorbed moisture. Moisture will hydrolyze to , killing the reaction.
-
-
Reagent Loading:
-
Under a flow of dry Argon or Nitrogen, load Silver Fluoride (1.2 equiv) into the flask containing Tetraglyme (approx. 5 mL per gram of AgF).
-
Note: AgF is photosensitive. Wrap the flask in aluminum foil.
-
-
Precursor Addition:
-
Cool the reactor to 0°C.
-
Add Iodomethane-d3 (1.0 equiv) via syringe through a septum.
-
Critical Control: Ensure the reflux condenser is circulating coolant at -10°C to -20°C. This temperature is cold enough to condense unreacted
(bp 42°C) but allows (bp -78°C) to pass through.
-
-
Reactive Distillation:
-
Slowly warm the reaction flask to 50–70°C .
-
Stir vigorously. The solution will darken as yellow
precipitates. -
The
gas will evolve, pass through the reflux condenser (stripping out solvent/precursor), pass through the drying tube, and solidify immediately in the liquid nitrogen trap.
-
-
Collection & Transfer:
-
Continue heating until gas evolution ceases (typically 1–2 hours).
-
Isolate the cold trap.
-
Connect the trap to a pre-weighed, evacuated gas cylinder cooled with liquid nitrogen.
-
Allow the trap to warm to room temperature, expanding the
into the storage cylinder (Cryogenic Pumping).
-
Data Tables: Physical Properties
| Property | Iodomethane-d3 ( | Fluoromethane-d3 ( |
| State (RT) | Liquid | Gas |
| Boiling Point | 42.4°C | -78.4°C |
| Molecular Weight | 144.96 g/mol | 37.05 g/mol |
| Role | Electrophilic Precursor | Target / Methylating Agent |
| Hazards | Toxic, Carcinogen | Flammable, Asphyxiant |
Part 4: Characterization & Validation
To ensure the "Trustworthiness" of the synthesized reagent, the following analytical signatures must be verified.
NMR Spectroscopy
Collect a gas-phase sample or dissolve a small aliquot in
-
NMR:
-
Signal: A distinct multiplet (septet) due to coupling with three Deuterium nuclei (
). -
Coupling Constant (
): Approx. 46–48 Hz. (Note: The H-F coupling in is ~46 Hz; D-F coupling scales by the gyromagnetic ratio , so expect Hz in the spectrum, appearing as a septet). -
Correction: The
is large (~160 Hz). The is ~46 Hz. The will be Hz. -
Appearance: Septet (1:3:6:7:6:3:1 intensity ratio).
-
-
NMR:
-
Signal: Silent (No signal). Any peak at
ppm indicates incomplete deuteration ( ).
-
Mass Spectrometry (GC-MS)
-
Parent Ion (
): m/z 37 (Standard is 34). -
Fragmentation: Loss of F (m/z 18,
).
Part 5: Applications in Drug Discovery[2]
The synthesized
Electrophilic Fluoromethylation
In the presence of strong Lewis acids (e.g.,
Metabolic Stability Logic
The following diagram explains the decision-making process for deploying
Figure 2: Decision logic for applying deuterated fluoromethyl groups to improve metabolic stability.
References
- Swarts, F. (Original Halex concepts). Bull. Acad. Roy. Belg.1898, 35, 375.
-
Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001 , 109, 3-11. Link
-
Gant, T. G. "Deuterium in Drug Discovery and Development." Journal of Medicinal Chemistry, 2014 , 57(9), 3595–3611. Link
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008 , 37, 308-319. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136358, Fluoromethane-d3." PubChem, 2024 . Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011 , 473, 470–477. Link (Context for modern nucleophilic fluorination).
Fluoromethane-d3 CAS number and identifiers
Technical Monograph: Fluoromethane-d3 ( )
CAS Number: 558-21-4 | Formula:
Executive Summary
Fluoromethane-d3 (
Chemical Identity & Identifiers
The following table consolidates the verified identifiers for Fluoromethane-d3. Note the distinction between the labeled (deuterated) and unlabeled CAS numbers.
| Identifier | Value |
| Chemical Name | Fluoromethane-d3 |
| Synonyms | Methyl-d3 fluoride; Trideuterio(fluoro)methane; Perdeuteromethyl fluoride |
| CAS Number (Labeled) | 558-21-4 |
| CAS Number (Unlabeled) | 593-53-3 |
| Molecular Formula | |
| Molecular Weight | 37.05 g/mol |
| SMILES | [2H]C([2H])([2H])F |
| InChI Key | NBVXSUQYWXRMNV-FIBGUPNXSA-N |
Physical & Chemical Properties
Fluoromethane-d3 is a gas at standard temperature and pressure. Its physical behavior closely mimics that of non-deuterated fluoromethane, though with slight isotopic shifts in density and boiling point due to the heavier deuterium atoms.
| Property | Data | Note |
| Physical State | Gas | Colorless, odorless to faint ether-like odor. |
| Boiling Point | -78.13 °C (195.02 K) | Slightly higher than |
| Melting Point | -141.8 °C (131.35 K) | |
| Density | ~0.316 g/cm³ (liquid at b.p.) | |
| Vapor Pressure | 44.2 atm at 21.1 °C | High pressure; requires rated gas cylinders. |
| Solubility | Soluble in alcohol, ether | Limited solubility in water. |
| Flash Point | Flammable Gas | Extreme Fire Hazard |
Synthesis & Production Methodologies
The synthesis of Fluoromethane-d3 typically follows a nucleophilic substitution pathway (Halex reaction), prioritizing high isotopic purity (>99 atom % D).
Laboratory Scale Synthesis (Nucleophilic Substitution)
The most common laboratory route involves the fluorination of Iodomethane-d3 (
Protocol Logic:
-
Precursor Selection: Iodomethane-d3 (
) is selected for its high leaving group ability (Iodide) and commercial availability with high isotopic purity. -
Fluorination: Silver Fluoride (AgF) or Tetrabutylammonium Fluoride (TBAF) is used. AgF is preferred in gas-phase or heterogeneous reactions to drive precipitation of AgI.
-
Purification: The product
is a gas (b.p. -78°C), while the precursor boils at 42°C. Cryogenic distillation is used to separate the product.
Step-by-Step Workflow:
-
Setup: A vacuum line equipped with a reaction flask containing AgF (anhydrous) and a cryogenic trap.
-
Addition:
vapor is passed over the AgF bed or bubbled through a solution of TBAF in a high-boiling solvent (e.g., hexamethylphosphoramide). -
Reaction:
-
Collection: The evolved gas is passed through a trap at -40°C (to condense unreacted
) and collected in a receiver trap at -196°C (liquid ).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Fluoromethane-d3 via nucleophilic substitution, highlighting the critical cryogenic separation step.
Applications in Drug Discovery & Research[1][2]
Deuterium Kinetic Isotope Effect (DKIE)
The primary application of
-
Mechanism: Oxidative metabolism of methyl groups (e.g., by Cytochrome P450 enzymes) often involves a rate-determining step (RDS) of Hydrogen atom abstraction.
-
Impact: Replacing H with D increases the activation energy for this abstraction. If
(typically 2-7 for primary effects), the metabolic half-life of the drug is extended. -
Usage:
is used to introduce the metabolically robust fluoromethyl-d3 moiety into drug scaffolds.
NMR Spectroscopy Standard
Fluorine-19 (
-
Reference Standard:
provides a simplified signal (sextet due to coupling with 3 deuteriums, ) distinct from protonated solvents. -
Solvent Compatibility: Its gaseous nature limits it to being bubbled into solvents or used in sealed tubes as an external reference.
DKIE Mechanism Diagram
Caption: Schematic of the Deuterium Kinetic Isotope Effect (DKIE) showing how C-D bonds increase activation energy, slowing metabolism.
Handling, Safety, and Storage
Signal Word: DANGER
-
Hazard Statements:
-
H220: Extremely flammable gas.
-
H280: Contains gas under pressure; may explode if heated.
-
-
Storage Protocols:
-
Store in a cool, well-ventilated area away from direct sunlight.
-
Keep temperatures below 50°C (122°F).
-
Use explosion-proof equipment (grounding/bonding) during transfer.
-
-
Inhalation Risk: High concentrations can cause asphyxiation by displacing oxygen. Narcotic effects may occur.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136358, Fluoromethane-d3. Retrieved January 28, 2026. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. [Link]
- Gomez-Gallego, M., & Sierra, M. A. (2011).Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms. Chemical Reviews, 111(8), 4857–4963. (Contextual grounding for DKIE mechanisms).
isotopic purity determination of Fluoromethane-d3
Technical Guide: Isotopic Purity Determination of Fluoromethane-d3 ( )
Executive Summary
Fluoromethane-d3 (
This guide details the analytical architecture for determining the isotopic purity of
Part 1: Physicochemical Context & Sampling Strategy
The primary analytical challenge with
| Property | Value | Implication for Analysis |
| State (STP) | Gas | Requires gas-tight syringes or cryo-trapping. |
| Boiling Point | -78.4°C | Rapid evaporation from standard solvents; requires sealed pressure tubes for NMR. |
| Molecular Weight | 37.04 g/mol | Low mass requires MS methods to scan below standard solvent cutoffs. |
Sampling Protocol
-
For GC-MS: Direct gas sampling using a gas-tight syringe from the lecture bottle or headspace sampling from a cryo-cooled aliquot.
-
For NMR: The gas must be bubbled into a pre-cooled deuterated solvent (e.g.,
or ) and immediately sealed in a high-pressure NMR tube (J. Young valve tube) to prevent loss and isotopic fractionation.
Part 2: Primary Methodology – GC-MS Isotopologue Analysis
GC-MS is the gold standard for isotopic purity because it directly counts isotopologues based on mass-to-charge (
Experimental Setup
-
Inlet: Split/Splitless (Split ratio 50:1 to prevent detector saturation).
-
Column: Porous Layer Open Tubular (PLOT) column (e.g., Q-Bond or Alumina) is required to retain small volatiles like fluoromethane. Standard 5% phenyl columns will likely show no retention.
-
Carrier Gas: Helium at 1.0 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
Mass Spectral Logic
The molecular ion (
-
(d0):
34 -
(d1):
35 -
(d2):
36 -
(d3):
37
Note: The presence of natural
Calculation of Isotopic Enrichment
To determine the Atom % D, we must deconvolute the contributions of lower isotopologues.[3][4]
Step 1: Integration. Integrate the peak areas for
Step 3: Enrichment Calculation.
Part 3: Orthogonal Methodology – NMR Spectroscopy
NMR provides structural certainty and detects protonated impurities (
Proton ( ) NMR: The "Negative Control"
Since
-
Target Signal: A doublet (due to H-F coupling) centered around
4.1 ppm. -
Coupling:
Hz. -
Quantification: Add an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration to quantify the residual protonated species.
Fluorine ( ) NMR: The Isotope Shift
Fluorine is coupled to the carbon-attached nuclei.[5][6] The splitting pattern confirms the deuteration state.[2]
-
(Reference): Appears as a Quartet (1:3:3:1) due to coupling with 3 equivalent protons (Spin 1/2).
Hz. - (Target): Appears as a Septet (1:3:6:7:6:3:1) due to coupling with 3 equivalent deuterons (Spin 1).
-
Coupling Constant Scaling: Since
, the coupling constant scales down: -
Isotope Shift: The replacement of H with D causes an upfield shift (lower frequency) in the
signal, typically ppm per D atom.
Carbon ( ) NMR[7][8]
- Signal: A septet of doublets (due to C-D and C-F coupling).
-
: Large coupling (
Hz).
Part 4: The Integrated Analytical Workflow
This diagram outlines the decision process for validating
Figure 1: Integrated analytical workflow for the isotopic purity determination of Fluoromethane-d3.
Part 5: Data Summary & Specifications
| Parameter | Method of Detection | ||
| Molecular Ion (m/z) | 34 | 37 | GC-MS (EI) |
| Doublet ( | Silent (No signal) | ||
| Quartet ( | Septet ( | ||
| Quartet ( | Septet ( |
Troubleshooting Common Issues
-
Missing GC Peak: The compound is too volatile. Ensure the column oven starts at 30°C (or lower if cryo-cooling is available) and use a PLOT column.
-
Low MS Sensitivity: Check the mass cutoff. Many MS methods start scanning at
50 to avoid air/solvent peaks. Set the scan range to 10–100. -
NMR Tube Explosion:
creates pressure. Use heavy-wall J. Young tubes and do not over-pressurize. Keep the sample chilled until analysis.
References
-
National Institute of Standards and Technology (NIST). (2023). Methyl fluoride (CH3F) Gas Chromatography Data. NIST Chemistry WebBook. Retrieved January 28, 2026, from [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976).[7] Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.[7] (Foundational text for J-coupling scaling).
-
ResolveMass Laboratories. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS. Retrieved January 28, 2026, from [Link]
Definitive Guide: Gas-Phase ¹³C and ¹⁹F NMR Spectroscopy of Fluoromethane-d3 (CD₃F)
Executive Summary
This technical guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral parameters of gaseous Fluoromethane-d3 (
This document details the theoretical prediction and experimental verification of
Theoretical Framework: The Physics of Gaseous CD₃F
The Spin System
Fluoromethane-d3 possesses a
-
:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , 100% natural abundance. -
:
, 1.1% natural abundance. -
(D) :
, ~100% enrichment (in this context).
In the gas phase, the lack of viscosity-driven rotational correlation times (
Isotope Effects on Shielding (The Jameson Effect)
Substituting Hydrogen with Deuterium introduces a mass-dependent perturbation to the rovibrational averaging of the nuclear shielding tensor.
-
Primary Isotope Shift (
): The C-D bond is shorter on average than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in increased electron density around the carbon, causing an upfield (shielding) shift in the spectrum. -
Secondary Isotope Shift: The
signal also experiences an upfield shift due to the remote deuterium substitution, typically additive per deuterium atom.
Gyromagnetic Scaling of Scalar Couplings
To predict the spectral splitting of
Given that
Spectral Analysis and Prediction
The ¹⁹F Spectrum (470.5 MHz at 11.7 T)
The fluorine nucleus is coupled to three equivalent deuterium atoms (
-
Multiplicity: The coupling to three spin-1 nuclei follows the
rule.- lines (Septet).
-
Intensity ratio (Pascal's triangle for spin-1): 1:3:6:7:6:3:1 .[1]
-
Coupling Constant (
):-
(gas)
. - .
-
(gas)
The ¹³C Spectrum (125.7 MHz at 11.7 T)
The carbon nucleus is directly coupled to one fluorine (
-
Primary Splitting: Large doublet from
. -
Fine Structure: Each limb of the doublet is split into a septet by the three deuteriums.
-
Result: Doublet of Septets (
). -
Coupling Constants:
- : Remains invariant to isotopic substitution of H, approx 158 - 162 Hz (density dependent).
-
: Derived from
. - .
Summary of Spectral Parameters
Note: Values are extrapolated to zero-pressure limit (
| Parameter | Nucleus | Value (Approx) | Multiplicity Pattern |
| Chemical Shift | -273.8 ppm* | Septet (1:3:6:7:6:3:1) | |
| Chemical Shift | 73.4 ppm** | Doublet of Septets | |
| Coupling | 160.0 Hz | - | |
| Coupling | 22.9 Hz | - | |
| Coupling | 7.1 Hz | - |
*Referenced to
Visualization: Spin System & Workflow
Spin Coupling Network
The following diagram illustrates the scalar coupling network defining the multiplet structures.
Figure 1: Scalar coupling topology of
Experimental Protocol: Gas-Phase Acquisition
Gas-phase NMR requires specialized handling to manage pressure, susceptibility, and referencing.
Sample Preparation (Vacuum Line Method)
Objective: Prepare a sealed NMR tube containing
-
Manifold Setup: Connect a high-vacuum glass manifold to a
lecture bottle and a heavy-walled (pressure-rated) NMR tube (e.g., Wilmad 522-PP). -
Dehydration: Flame-dry the manifold under vacuum (
Torr) to remove adsorbed water. -
Condensation:
-
Immerse the NMR tube in liquid nitrogen (77 K).
-
Introduce
gas into the calibrated volume of the manifold. -
Open the valve to the NMR tube, allowing the gas to condense into a solid at the bottom.
-
-
Reference Addition: Condense a trace amount of TMS vapor (Tetramethylsilane) for referencing.
-
Sealing: Flame-seal the NMR tube constriction while the sample remains frozen at 77 K.
-
Annealing: Allow the tube to warm slowly to room temperature behind a blast shield.
Acquisition Parameters
-
Relaxation Delay (
): Gas phase relaxation times are significantly shorter than in diamagnetic liquids (often ms to seconds range) due to efficient spin-rotation relaxation. Set . -
Lock: Since no deuterated solvent is present, run the spectrometer in unlocked mode . The field drift is negligible for short gas-phase experiments on modern superconducting magnets.
-
Shimming: Shim on the FID of the
signal itself (autoshim on the sample) or use a "ghost" shim map from a standard liquid sample, optimizing and manually.
Data Processing Workflow
Figure 2: End-to-end workflow for gas-phase NMR experimentation, from vacuum line condensation to spectral referencing.
Applications and Significance
Virial Coefficients and Intermolecular Forces
Gas-phase NMR is the gold standard for measuring the "isolated molecule" shielding (
Testing Ab Initio Calculations
serves as a benchmark for relativistic density functional theory (DFT) calculations. The heavy-atom effect of Fluorine combined with the vibrational corrections of Deuterium provides a stringent test for the accuracy of computational shielding tensors.References
-
Jameson, C. J. (1996). "Gas Phase NMR Spectroscopy." Chemical Reviews, 91(7), 1375–1395.
-
Wasylishen, R. E. (2012). "Dipolar and Scalar Couplings in Gas Phase NMR." Encyclopedia of Magnetic Resonance.
-
Jackowski, K. (2004). "Gas-phase NMR measurements of chemical shifts and spin-spin coupling constants." Journal of Molecular Structure, 704, 259-262.
-
Hansen, P. E. (1988).[2] "Isotope Effects on Nuclear Shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-243.
-
Wilmad-LabGlass . "NMR Tube Selection Guide for High Pressure Applications."
Sources
molecular weight and formula of CD3F
Technical Monograph: Fluoromethane-d3 (
Executive Summary
Fluoromethane-d3 (Methyl-d3 fluoride,
This guide provides a rigorous breakdown of the molecular weight, formulaic derivation, and technical applications of
Physicochemical Specifications
The following data is calculated based on IUPAC Standard Atomic Weights (2021).
Molecular Formula & Weight[1][2][3][4]
| Parameter | Value | Technical Notes |
| Chemical Formula | Carbon (1), Deuterium (3), Fluorine (1) | |
| Molecular Weight | 37.05 g/mol | Calculated vs. non-deuterated |
| Mass Shift ( | +3.02 Da | Due to 3 |
| Exact Mass | 37.0407 Da | For High-Res Mass Spectrometry (HRMS) |
Atomic Contribution Breakdown
| Isotope | Qty | Atomic Mass (Da) | Total Mass Contribution |
| 1 | 12.00000 | 12.0000 | |
| 3 | 2.01410 | 6.0423 | |
| 1 | 18.99840 | 18.9984 | |
| Total | 37.0407 |
Physical Properties
-
Solubility: Soluble in alcohol, ether; typically handled as a gas or dissolved in organic solvents for reaction.[1][2]
Applications in Drug Development
The Deuterium Switch (Kinetic Isotope Effect)
The substitution of Hydrogen (
-
Impact: Reduces the rate of metabolic clearance mediated by Cytochrome P450 (CYP450) enzymes, specifically oxidative demethylation.[1]
-
Relevance of
: While often used as a probe, serves as a model for the stability of fluorinated methyl groups.[1] Precursors to (like or deuterated methanol) are used to install the motif in drugs like Deutetrabenazine .[1][2]
F-NMR Fragment Screening
In Fragment-Based Drug Discovery (FBDD),
-
Advantage of
: Replacing protons with deuterium eliminates J-coupling (scalar coupling).[1][2][3] This simplifies the NMR spectra, collapsing multiplets into singlets (or triplets dependent on coupling, which is smaller), thereby increasing signal-to-noise ratio and resolution when studying protein-ligand interactions.[1][2][3]
Experimental Protocols & Synthesis
Synthesis of Fluoromethane-d3
Reaction Principle: Nucleophilic fluorination of a deuterated methyl electrophile.[1][3]
Protocol:
-
Precursor Selection: Start with Methyl-d3 iodide (
) or Methyl-d3 triflate ( ) .[1][2][3] -
Fluorination: React with an anhydrous fluoride source (e.g., Tetrabutylammonium fluoride, TBAF, or Silver Fluoride, AgF) in an aprotic solvent (Acetonitrile).[1][2]
-
Isolation: Due to the low boiling point (-78°C), the product
is collected via cryogenic distillation into a liquid nitrogen-cooled trap.
Safety Note:
Visualization: The Kinetic Isotope Effect (KIE)
The following diagram illustrates how deuteration (using reagents like those related to
Caption: Comparative metabolic pathway showing the Kinetic Isotope Effect (KIE) where C-D bonds resist CYP450 cleavage.[1][2][3]
Disambiguation: CD3F vs. CD3
In drug development literature, particularly regarding CAR-T Cell Therapy , the term "CD3F" often appears as an OCR (Optical Character Recognition) error or shorthand for CD3
| Term | Domain | Correct Name | MW | Formula |
| CD3F | Chemistry | Fluoromethane-d3 | 37.05 Da | |
| CD3f / CD3z | Immunology | CD3-zeta (CD247) | ~16 kDa | Protein Sequence |
If your query pertains to CAR-T signaling domains, please refer to the sequence for UniProt P20963 (CD3Z_HUMAN).[2][3]
References
-
Sigma-Aldrich. Fluoromethane-d3 Product Specification & MSDS. Merck KGaA.[1][2] Link[2][3]
-
PubChem. Fluoromethane-d3 Compound Summary (CID 136358). National Library of Medicine.[1][2] Link[2][3]
-
Gant, T. G. (2014).[1][2] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Link[2][3]
-
Cambridge Isotope Laboratories. Stable Isotopes in Drug Development and Metabolic Profiling. Link
Sources
- 1. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cholecalciferol - Wikipedia [en.wikipedia.org]
- 3. Cholecalciferol (CAS 67-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 氟甲烷-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. isotope.com [isotope.com]
- 6. cdnisotopes.com [cdnisotopes.com]
Thermodynamic Architecture of Fluoromethane-d3 (CD₃F): Isotope Effects & Pharmacokinetic Implications
The following technical guide details the thermodynamic and physicochemical properties of Fluoromethane-d3 (CD₃F), focusing on isotope effects and their critical role in pharmaceutical stability and PET tracer development.
Executive Summary
Fluoromethane-d3 (CD₃F) is the deuterated isotopologue of fluoromethane (methyl fluoride). While chemically analogous to its proteo-counterpart (CH₃F), the substitution of protium with deuterium induces profound shifts in thermodynamic parameters—specifically Zero-Point Energy (ZPE) and vibrational entropy. These shifts result in the Kinetic Isotope Effect (KIE) , a phenomenon leveraged in drug development to enhance metabolic stability and in Positron Emission Tomography (PET) to prevent rapid defluorination of radiotracers.
This guide provides a rigorous analysis of CD₃F’s thermodynamic properties, experimental synthesis protocols, and its application as a stabilized synthon in radiopharmaceutical chemistry.
Fundamental Physicochemical Properties
The thermodynamic distinctiveness of CD₃F arises from the mass difference between deuterium (
Comparative Data Profile: CH₃F vs. CD₃F[1]
| Property | Fluoromethane (CH₃F) | Fluoromethane-d3 (CD₃F) | Thermodynamic Driver |
| Molecular Weight | 34.03 g/mol | 37.05 g/mol | Mass increase affects translational entropy. |
| Point Group | Symmetry is conserved. | ||
| Dipole Moment | 1.85 D | ~1.86 D | Anharmonic vibration averaging; C-D bond is effectively shorter. |
| C-X Bond Energy | ~109 kcal/mol | ~111 kcal/mol | Lower ZPE of C-D bond increases dissociation energy. |
| Vibrational ZPE | Higher | Lower | |
| Major IR Stretch | ~2900-3000 cm⁻¹ | ~2100-2250 cm⁻¹ | Significant redshift due to increased reduced mass. |
Data Sources: NIST Computational Chemistry Comparison and Benchmark Database [1], PubChem [2].
Thermodynamic Mechanics: The Isotope Effect
Vibrational Zero-Point Energy (ZPE)
The primary thermodynamic variance lies in the vibrational energy levels. Modeled as a harmonic oscillator, the vibrational energy is given by:
Consequence: CD₃F has a lower Zero-Point Energy (ground state) than CH₃F. To break the C-D bond, the system must surmount a larger energy barrier to reach the transition state (which is less affected by isotopic substitution). This energy difference (
Vapor Pressure Isotope Effect (VPIE)
In condensed phases, CD₃F exhibits a Vapor Pressure Isotope Effect . Contrary to simple mass-based predictions, deuterated polar molecules often show inverse isotope effects (where
-
Translation/Rotation: Heavier mass favors the liquid phase (Normal effect).
-
Intermolecular Forces: The shorter effective C-D bond length (due to lower anharmonicity) reduces the polarizability and intermolecular Van der Waals attraction, potentially favoring the gas phase (Inverse effect).
Application in Drug Development & PET
The thermodynamic stability of the C-D bond is exploited to engineer "heavy drugs" and radiotracers.
Metabolic Stability (The Deuterium Switch)
In pharmaceutical metabolism, Cytochrome P450 enzymes typically oxidize C-H bonds. Replacing C-H with C-D at metabolic "hotspots" significantly slows this rate-limiting step (
-
Mechanism: The carbon-deuterium bond requires more energy to reach the transition state for cleavage.
-
Result: Increased biological half-life (
) and reduced formation of toxic metabolites.
Preventing Defluorination in PET
In [¹⁸F]fluoromethane-based tracers (e.g., [¹⁸F]F-Choline), rapid oxidative defluorination releases free [¹⁸F]fluoride, which accumulates in the bone, obscuring imaging results.
-
Solution: Using [¹⁸F]fluoromethane-d2 or -d3.
-
Outcome: The stronger C-D bond resists oxidative cleavage, keeping the ¹⁸F label attached to the pharmacophore and improving image contrast.
Visualizing the Kinetic Isotope Effect
The following diagram illustrates the potential energy difference that confers stability to CD₃F.
Caption: Potential Energy Surface comparing CH₃F and CD₃F. The lower ZPE of CD₃F results in a higher activation energy barrier (
Experimental Protocols
Protocol A: Synthesis of [¹⁸F]Fluoromethane-d3
This protocol describes the generation of the radioactive synthon used for labeling PET tracers. This is a gas-phase or solution-phase nucleophilic substitution.
Reagents:
-
Precursor: Deuterated Methyl Iodide (
) or Methyl Triflate ( ). -
Radioisotope: [¹⁸F]Fluoride (produced via cyclotron).
-
Phase Transfer Catalyst: Kryptofix 2.2.2 / Potassium Carbonate (
).
Workflow:
-
Activation: Trap [¹⁸F]F⁻ on a QMA anion exchange cartridge. Elute with
solution into the reaction vessel. -
Drying: Azeotropic drying with acetonitrile at 95°C (repeat 3x) to remove water (water inhibits nucleophilic fluorination).
-
Reaction:
-
Add precursor (
) in acetonitrile. -
Heat sealed vessel to 100°C for 10 minutes.
-
Reaction:
-
-
Purification: Distill the gaseous [¹⁸F]CD₃F through a silica/Sep-Pak cartridge to remove unreacted [¹⁸F]F⁻ and solvent. Trap the gas in a cold solvent (e.g., DMF at -40°C) for subsequent alkylation reactions.
Protocol B: Thermodynamic Quality Control (GC-MS)
To verify isotopic purity (>99 atom % D) and chemical identity.
-
Instrument: Gas Chromatography coupled with Mass Spectrometry (GC-MS).
-
Column: Porous Layer Open Tubular (PLOT) column (e.g., Q-Bond).
-
Method:
-
Injector Temp: 200°C.
-
Oven Program: Isothermal 35°C (5 min)
Ramp 20°C/min to 150°C.
-
-
Analysis:
-
Monitor m/z = 37 (CD₃F molecular ion).
-
Check for m/z = 34 (CH₃F contaminant) and m/z = 36 (CD₂HF contaminant).
-
Acceptance Criteria: CD₃F peak area > 99.5% of total fluoromethane signal.
-
Synthesis Workflow Diagram
Caption: Step-by-step radiosynthesis of [¹⁸F]Fluoromethane-d3 from cyclotron-produced fluoride.
References
-
NIST Computational Chemistry Comparison and Benchmark Database. Experimental data for CD3F (methylfluoride-d3). NIST Standard Reference Database Number 101. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 136358, Fluoromethane-d3. [Link]
-
Lee, E., et al. (2011).[2][3] A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging.[2][3] Science. [Link]
-
FDA. PET Drug Applications — Content and Format for NDAs and ANDAs. [Link]
-
NIST WebBook. Methyl fluoride (CH3F) Gas Phase Thermochemistry. [Link]
Sources
Technical Guide: Historical & Modern Synthesis of Fluoromethane-d3 (CD₃F)
Executive Summary: The Deuterium "Magic Methyl"[1]
Fluoromethane-d3 (
-
Spectroscopic Standard: A chemically distinct, robust reference for
NMR and NMR. -
Synthetic Reagent: A source for electrophilic deuterofluoromethylation, introducing the bioisostere
or moieties into drug scaffolds.
This guide analyzes the evolution of
Physical & Chemical Profile[2][3][4][5][6][7]
Understanding the volatility of
| Property | Fluoromethane ( | Fluoromethane-d3 ( | Significance |
| Molecular Weight | 34.03 g/mol | 37.05 g/mol | Mass spectrometry confirmation. |
| Boiling Point | -78.4 °C | ~ -79 °C (Est.) | Requires dry ice/acetone condensers. |
| C-F Bond Energy | 552 kJ/mol | ~555 kJ/mol | Enhanced stability due to D-substitution. |
| Dipole Moment | 1.85 D | 1.86 D | Slight variation affects solvation. |
| Spin Systems | Distinct NMR multiplet patterns (1:1:1 triplet for D). |
Historical Synthesis: The Swarts Reaction (Era 1900s-1950s)
The foundational method for synthesizing alkyl fluorides is the Swarts Reaction , first described by Frédéric Swarts in 1892.[1][2][3] This method relies on the "Hard-Soft Acid-Base" principle (though defined much later), where a "soft" halide (Iodide) is exchanged for a "hard" fluoride using a heavy metal salt.
Mechanism & Logic
The reaction is driven by the lattice energy of the precipitating silver iodide (AgI).
-
Precursor: Methyl-d3 iodide (
) is readily available or synthesized from Methanol-d4 ( ) + HI. -
Driving Force: Formation of insoluble AgI (
).
Protocol 1: Classical Halogen Exchange
Warning: This reaction generates a gaseous product. All glassware must be pressure-rated or vented through a cold trap.
-
Setup: A 50 mL round-bottom flask equipped with a magnetic stir bar is connected to a reflux condenser (cooled to -10°C) and a downstream cryogenic trap (liquid
or dry ice/acetone). -
Reagents: Charge the flask with Silver Fluoride (AgF) (1.2 equiv, dried in vacuo).
-
Addition: Cool the flask to 0°C. Add Methyl-d3 iodide (
) (1.0 equiv) dropwise. -
Reaction: Allow the mixture to warm to room temperature slowly. The reaction is exothermic.[4]
-
Collection: Gently heat the flask to 45°C. The volatile
(bp -79°C) will distill off. -
Purification: The gas is condensed in the cold trap. Co-distilled
can be removed by passing the gas stream through a scrubber containing amines or silver nitrate solution before the final trap.
Modern Synthesis: Deoxyfluorination (Era 1970s-Present)
Modern medicinal chemistry prefers handling alcohols over alkyl halides due to availability. The development of DAST (Diethylaminosulfur trifluoride) revolutionized this approach, allowing direct conversion of Methanol-d4 (
Mechanism
The hydroxyl oxygen attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an
Visualization: DAST Deoxyfluorination Pathway
Caption: Conversion of Methanol-d4 to CD3F via activated alkoxysulfur intermediate using DAST.
Protocol 2: DAST-Mediated Synthesis
Safety Critical: DAST can decompose explosively at high temperatures. Maintain strictly anhydrous conditions.
-
Solvent System: Anhydrous Diglyme (high boiling point allows easy separation of product gas).
-
Assembly: 3-neck flask, addition funnel, gas outlet to cold trap (-196°C). System flushed with
. -
Cooling: Cool the DAST solution (1.1 equiv in Diglyme) to -78°C.
-
Addition: Add Methanol-d4 (
) (1.0 equiv) dropwise. The reaction is vigorous. -
Controlled Warming: Allow the bath to warm to -20°C, then 0°C.
-
Evolution:
gas evolves as the reaction proceeds. Sweep with a slow stream of Helium or Nitrogen into the collection trap. -
Yield: Typically 70-85%.
Alternative Modern Route: Nucleophilic Substitution with TBAF
For labs avoiding DAST, Tetrabutylammonium Fluoride (TBAF) offers a milder route using sulfonate precursors.
-
Precursor: Methyl-d3 Tosylate (
) is a non-volatile solid/oil, easier to handle than . -
Reagent: Anhydrous TBAF (commercial "hydrated" TBAF must be dried or used with caution as water inhibits nucleophilicity).
-
Procedure:
-
Dissolve
in dry THF. -
Add TBAF (1 M in THF) at 0°C.
-
The volatile product
is distilled immediately from the reaction mixture into a cold receiver.
-
Applications in Drug Development[1]
The Deuterium Kinetic Isotope Effect (DKIE)
Replacing C-H with C-D strengthens the bond (lower zero-point energy). In the context of the "Magic Methyl" effect:
-
Metabolic Shunt: If a methyl group is a site of rapid metabolic oxidation (by Cytochrome P450), fluorination blocks it. If fluorination is sterically undesirable, deuteration (
) slows the oxidation rate ( ) without changing the steric profile. - Hybrid: The fluoromethyl-d2 or d3 group combines electronic modulation (F) with metabolic toughness (D).
NMR Standards
is the "Gold Standard" for calibrating-
It has a defined chemical shift (
ppm vs , solvent dependent). -
The deuterium coupling (
) provides an internal lock check.
Comparative Analysis of Methods
| Feature | Swarts Reaction ( | DAST Deoxyfluorination | TBAF Substitution |
| Precursor | |||
| Cost | High (Silver salts) | High (DAST reagent) | Moderate |
| Scalability | Low (Heterogeneous) | Medium (Exotherm risk) | High (Homogeneous) |
| Purity | High (Distillation) | High (Gas evolution) | Moderate (Solvent traces) |
| Recommendation | Best for small scale (<1g) | Best for speed | Best for safety |
References
-
Swarts, F. (1892).[1] Sur l'acide fluoracétique. Bulletin de l'Académie Royale de Belgique, 24, 474.[1] 1[5][6][1]
-
Middleton, W. J. (1975). New fluorinating reagents.[7] Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574–578. (Foundational DAST paper).
- Hudlický, M. (1992). Chemistry of Organic Fluorine Compounds II. ACS Monograph 187. (Comprehensive review of Swarts and Halogen Exchange).
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. 8[5][6]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. 9
-
NIST Chemistry WebBook. (2021). Thermochemical Data for Fluoromethane. 10[5][6]
Sources
- 1. Swarts fluorination - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. careers360.com [careers360.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for photochemical synthesis of fluoromethane - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. srd.nist.gov [srd.nist.gov]
Spectroscopic Profile: Trideuterio(fluoro)methane (CD₃F)
This guide provides a comprehensive technical analysis of Trideuterio(fluoro)methane (CD₃F) , synthesizing spectroscopic data, molecular physics, and experimental protocols. It is designed for researchers in physical chemistry and pharmaceutical development utilizing deuterium kinetic isotope effects (DKIE).
Executive Summary
Trideuterio(fluoro)methane (CD₃F) , the fully deuterated isotopologue of methyl fluoride, serves as a critical benchmark molecule in high-resolution spectroscopy and a functional probe in medicinal chemistry. Its primary utility lies in Deuterium Kinetic Isotope Effects (DKIE) , where the C-D bond strength (approx. 1.2–1.5 kcal/mol stronger than C-H) is exploited to modulate metabolic stability in fluorinated drug motifs.
This guide aggregates high-fidelity data from microwave, infrared, and NMR spectroscopies, establishing a self-validating reference for experimental verification.
Molecular Physics & Symmetry
CD₃F belongs to the
Structural Parameters
The substitution of Hydrogen (
| Parameter | Value (Experimental | Notes |
| Bond Length (C-F) | 1.383 Å | Consistent with CH₃F |
| Bond Length (C-D) | 1.095 Å | Slightly shorter effective length than C-H due to anharmonicity |
| Bond Angle (D-C-D) | 109.9° | Near tetrahedral |
| Dipole Moment ( | 1.86 D | Parallel to |
Moments of Inertia & Rotational Constants
Deuteration increases the moment of inertia (
This massive shift (~20%) allows for effortless discrimination between isotopologues in gas-phase mixtures.
Vibrational Spectroscopy (IR & Raman)
CD₃F exhibits six fundamental vibrational modes: three totally symmetric (
Fundamental Frequencies
The following table synthesizes data from high-resolution FTIR and Raman studies. Note the significant redshift in C-D stretching modes (
| Mode | Symmetry | Description | Wavenumber ( | Isotope Shift Factor ( |
| Sym C-D Stretch | 2090 | ~1.41 | ||
| Sym Deformation (Umbrella) | 1135 | ~1.29 | ||
| C-F Stretch | 992 | ~1.05 | ||
| Deg C-D Stretch | 2258 | ~1.37 | ||
| Deg Deformation | 1072 | ~1.36 | ||
| Rocking | 903 | ~1.31 |
Technical Insight: The
(C-F stretch) shows the smallest isotope shift because the motion is dominated by the heavy Carbon and Fluorine atoms, which are unchanged.
Visualization of Vibrational Logic
The following diagram illustrates the symmetry classification of the modes.
Figure 1: Symmetry classification of CD₃F vibrational modes. A1 modes preserve the
Rotational Spectroscopy (Microwave)
Microwave spectroscopy provides the most precise structural data. For CD₃F, the quadrupole moment of the Deuterium nucleus (
Rotational Constants
-
: 20,449.6 MHz (
cm⁻¹) - (Centrifugal Distortion): 33.0 kHz
- : 218.6 kHz
Hyperfine Structure
The Deuterium Quadrupole Coupling Constant (
-
(Deuterium):
kHz[2] -
Interpretation: The non-zero
value confirms the non-spherical charge distribution at the deuterium nucleus, a key parameter for validating ab initio electronic structure calculations.
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for solution-phase identification. The substitution of H with D introduces complexity due to Deuterium's spin
F NMR Parameters
-
Chemical Shift (
): ppm (relative to CFCl₃).-
Isotope Shift: CD₃F is shielded by approx. 1.6 ppm relative to CH₃F (
). This "heavy atom" shielding is a hallmark of deuteration.
-
-
Coupling (
): ~7.3 Hz (Quintet).-
Mechanism:[3] The
F nucleus couples to three equivalent Deuterium nuclei ( lines).
-
C NMR Parameters
-
Chemical Shift (
): ~73.5 ppm. -
Coupling (
): 158 Hz (Doublet). -
Coupling (
): ~24 Hz (Septet).-
Calculation: Derived from the proton coupling in CH₃F (
Hz) using the gyromagnetic ratio: Hz.
-
Figure 2: Coupling tree for the
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of high-purity CD₃F via Halogen Exchange (Halex).
Reagents
-
Methyl-d3 Iodide (CD₃I): >99.5% D atom % (The electrophile).
-
Silver Fluoride (AgF): Finely powdered, anhydrous (The nucleophile).
-
Solvent: Acetonitrile (optional, often run neat in gas phase or solid-gas interface).
Workflow
-
Setup: Connect a vacuum line to a reaction vessel containing AgF.
-
Addition: Freeze CD₃I into the vessel using liquid nitrogen (
). -
Reaction: Allow the mixture to warm to room temperature. AgF reacts with CD₃I to form AgI (yellow ppt) and CD₃F (gas).
-
Reaction:
-
-
Purification (Cryogenic Distillation):
-
Pass the evolved gas through a trap at -90°C (acetone/dry ice) to remove unreacted CD₃I and solvent.
-
Collect CD₃F in a trap at -196°C (
).
-
-
Validation: Collect gas-phase IR spectrum. Look for the
band at 2090 cm⁻¹ and absence of C-H stretch at 2950 cm⁻¹.
References
-
Microwave Spectrum & Rotational Constants: Johnson, C. M., Trambarulo, R., & Gordy, W. (1951).[1] Microwave Spectroscopy in the Region from Two to Three Millimeters. Physical Review. Link
-
Infrared Spectrum Analysis: Jones, E. W., Popplewell, R. J., & Thompson, H. W. (1965). Vibration-rotation bands of methyl fluoride and methyl fluoride-d3.[4] Proceedings of the Royal Society A. Link
-
NMR Isotope Shifts: Bhattacharyya, P. K., & Dailey, B. P. (1975).[5] Deuteron quadrupole coupling constants in CD3F. Journal of Chemical Physics. Link
-
Vibrational Data Compilation: Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. NIST Standard Reference Data. Link
Sources
Technical Monograph: Advanced Safety & Handling Protocols for Fluoromethane-d3 (CD3F)
Executive Summary: The Deuterium Switch & The Silent Hazard
In the realm of modern drug discovery, the "deuterium switch"—replacing hydrogen with deuterium to improve metabolic stability (kinetic isotope effect)—has elevated reagents like Fluoromethane-d3 (CD3F) to critical status. While often viewed merely as a "heavy" version of methyl fluoride, CD3F presents a unique convergence of hazards: it is an odorless, high-pressure, extremely flammable alkylating agent.
This guide moves beyond basic Safety Data Sheet (SDS) compliance. It provides a field-validated, senior-level operational framework for researchers handling CD3F, prioritizing containment integrity and precise stoichiometric delivery via vacuum line techniques.
Physicochemical Profile & Hazard Identification
Understanding the physical state of CD3F is the first line of defense. Unlike liquid alkylating agents (e.g., Methyl Iodide), CD3F is a high-pressure gas at room temperature, necessitating distinct handling protocols.
Table 1: Physicochemical Specifications
| Property | Value / Description | Operational Implication |
| CAS Number | 558-21-4 (Labeled) | Verification required before connecting to manifold. |
| Molecular Weight | 37.05 g/mol | ~8.8% heavier than non-deuterated CH3F. |
| Boiling Point | -78 °C (approx.)[1] | Gas at RT; requires cryo-condensation for transfer. |
| Vapor Pressure | ~33 bar (480 psig) at 25°C | High Pressure Hazard. Lecture bottles can rocket if valve shears. |
| Flammability | Lower Explosive Limit (LEL) ~2.0% | Extremely Flammable. Static discharge can ignite. |
| Odor | Odorless / Faint Ether-like | No Warning Property. Do not rely on smell for leak detection. |
| Reactivity | Electrophilic Alkylating Agent | Potential mutagen/carcinogen. Reacts violently with Al/Mg/Zn. |
The "Silent Alkylator" Risk
While Methyl Iodide (CH3I) is a known potent carcinogen, it is a liquid. CD3F is a gas, meaning inhalation exposure can occur rapidly and invisibly.[2] As an alkyl halide, it can methylate DNA/proteins.
-
Mechanism: Nucleophilic substitution (
) at biological nucleophiles. -
Toxicity Classification: H351 (Suspected Carcinogen), H373 (Organ Damage), H331 (Toxic if Inhaled).
Engineering Controls & Containment Strategy
Expert Insight: Do not rely solely on a fume hood for high-pressure alkyl halides. The hierarchy of controls must prioritize isolation.
Figure 1: Risk Mitigation Logic
Caption: Hierarchy of controls for CD3F. Note that standard "balloon" techniques used for liquid reagents are strictly forbidden for high-pressure toxic gases.
Standard Operating Procedure (SOP): Vacuum Line Transfer
Why this method? Directly bubbling CD3F from a cylinder into a reaction flask is imprecise and dangerous (risk of over-pressurization). The Cryogenic Transfer Method (condensing the gas) allows for:
-
Precise stoichiometric measurement (by weight or pressure drop).
-
Low-pressure handling.
-
Zero emissions to the environment.
Protocol: The "Cold Finger" Transfer
Prerequisites:
-
Schlenk line (Vacuum/Nitrogen manifold).
-
Calibrated "Cold Finger" or heavy-walled reaction vessel.
-
Liquid Nitrogen (
). -
CD3F Lecture Bottle with a functioning regulator (CGA 110/180 typically).
Step 1: System Preparation & Leak Check
-
Secure the CD3F cylinder upright in a stand.
-
Connect the cylinder regulator to the Schlenk manifold using stainless steel or heavy-walled PTFE tubing. Do not use standard rubber tygon tubing.
-
Pressure Decay Test: Evacuate the connecting lines. Close the vacuum source and watch the manometer. If pressure rises, do not proceed. Locate the leak.
Step 2: The Transfer (Condensation)
-
Immerse the receiving reaction vessel (containing the substrate/solvent frozen in
) into the bath. -
Evacuate the headspace of the frozen reaction vessel.
-
Isolate the vacuum pump.
-
Slowly open the CD3F cylinder valve. The gas will flow toward the cold spot (the reaction vessel) and condense as a solid/liquid due to the temperature gradient (-196°C vs -78°C BP).
-
Monitor the mass balance (if cylinder is on a scale) or pressure drop (manometric dosing) to ensure the correct equivalent is added.
Step 3: The Reaction
-
Close the reaction vessel valve tightly.
-
Close the CD3F cylinder valve.
-
Warm Up: Allow the reaction vessel to slowly warm to room temperature behind a blast shield.
-
Expert Note: As CD3F warms, it returns to gas phase. The vessel must be rated for pressure (e.g., a heavy-walled pressure tube or autoclave). Standard glassware may shatter.
-
Figure 2: Vacuum Transfer Workflow
Caption: Workflow for cryogenic transfer of CD3F. CCP = Critical Control Point. The phase change from gas to liquid/solid is utilized for safe handling.
Emergency Response & First Aid
Because CD3F is an alkylating agent, exposure response differs from simple asphyxiants.
-
Inhalation (Primary Risk):
-
Immediate removal to fresh air.
-
Medical Note: Pulmonary edema may be delayed. Observation for 48 hours is recommended.
-
-
Skin Contact (Liquid/Gas Jet):
-
Frostbite Warning: Rapid expansion causes cooling. Treat for frostbite (lukewarm water, do not rub).
-
Absorption: If skin is intact but exposed, wash with soap/water. Monitor for systemic toxicity.
-
-
Fire:
Disposal & Environmental Compliance
Deuterated compounds are expensive; unreacted CD3F is rarely "disposed" of in the traditional sense during synthesis but may be trapped.
-
Cryogenic Trapping: Excess CD3F from a reaction can be re-condensed into a waste trap cooled with
rather than vented into the hood. -
Chemical Neutralization: Venting into a basic scrubber (e.g., KOH in ethanol) can help hydrolyze the alkyl halide, though fluorides are kinetically stable.
-
Cylinder Return: The lecture bottle is the property of the supplier (e.g., CIL, Sigma). Always return the cylinder with the valve closed and capped. Never drill into or incinerate a pressurized cylinder.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Fluoromethane-d3. Merck KGaA.
-
Cambridge Isotope Laboratories. (2018). Safety Data Sheet: Fluoromethane (D3, 99%). CIL.
-
PubChem. (2024).[5] Fluoromethane-d3 | CH3F.[5][6][7][8] National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER).
-
National Oceanic and Atmospheric Administration (NOAA). (n.d.). Methyl Fluoride - CAMEO Chemicals.[9]
Sources
- 1. Fluoromethane - Wikipedia [en.wikipedia.org]
- 2. airgas.com [airgas.com]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 5. Fluoromethane-d3 | CH3F | CID 136358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. efcgases.com [efcgases.com]
- 7. 氟甲烷-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 8. isotope.com [isotope.com]
- 9. METHYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Note: Fluoromethane-d3 (CD₃F) as a High-Fidelity Tracer for Atmospheric Monitoring
Executive Summary
This guide details the deployment of Fluoromethane-d3 (CD₃F) as a stable isotope tracer for atmospheric transport, dispersion modeling, and leak detection. Unlike traditional perfluorocarbon tracers (PFCs) which face scrutiny due to high Global Warming Potential (GWP), CD₃F offers a chemically distinct yet environmentally lower-impact alternative.
Target Audience: Atmospheric scientists, environmental engineers, and pharmaceutical researchers utilizing stable isotopes for metabolic tracking or trace gas analysis.
Why Fluoromethane-d3?
-
Mass Spectral Distinctness: The deuterium substitution shifts the molecular ion from m/z 34 (
) to m/z 37 ( ), allowing detection against high backgrounds of methane or natural fluoromethane. -
Conservative Transport: It behaves as an inert gas in the troposphere over experimental timeframes (hours to days), making it ideal for validating dispersion models (CFD/Gaussian plumes).
-
Spectroscopic Shift: The Kinetic Isotope Effect (KIE) shifts IR absorption bands (C-D stretch ~2000-2200 cm⁻¹), enabling optical detection distinct from C-H containing background gases.
Physicochemical Profile & Tracer Suitability
To design a valid experiment, one must understand how CD₃F behaves relative to air and its non-labeled counterpart.
| Property | Fluoromethane ( | Fluoromethane-d3 ( | Air (Standard) | Significance |
| Molar Mass | 34.03 g/mol | 37.05 g/mol | ~28.97 g/mol | CD₃F is slightly heavier than air; requires mixing considerations in stagnant environments. |
| Boiling Point | -78.4 °C | -77.9 °C | -194.3 °C | Gas at ambient conditions; easy to dispense from compressed cylinders. |
| Primary MS Ion | m/z 34 | m/z 37 | N/A | The +3 Da shift is the primary detection vector in Mass Spectrometry. |
| IR C-X Stretch | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | N/A | Shifts absorption away from the "water window" and hydrocarbon noise. |
| Flammability | Flammable Gas | Flammability | Oxidizer | CRITICAL SAFETY: Must be diluted below LEL (Lower Explosive Limit) for release. |
Core Application: Atmospheric Dispersion Modeling
Objective: Release CD₃F at a point source and quantify its concentration at downwind receptors to validate transport models (e.g., CALPUFF, AERMOD).
Experimental Workflow Visualization
The following diagram illustrates the closed-loop process from source release to data validation.
Figure 1: End-to-end workflow for atmospheric tracer studies using CD₃F.
Protocol 1: Field Release Strategy
Safety Pre-requisite: CD₃F is a flammable gas.[1] The release concentration at the nozzle must be controlled, or the release must occur in a well-ventilated area where immediate dilution below the LEL (Lower Explosive Limit ~5.6%) occurs.
Materials
-
Mass Flow Controller (MFC) calibrated for Fluoromethane (correction factor relative to
is approx 0.56). -
GPS Logger (time-synchronized).
-
Dilution Manifold (optional, if releasing into a building HVAC).
Step-by-Step Procedure
-
Background Check: Collect "blank" air samples upwind of the release site to establish the background noise at m/z 37 (usually near zero).
-
Source Setup: Secure the cylinder and regulator. Connect the MFC.
-
Flow Calculation:
Where is release rate, is desired downwind concentration (ppm), is the volumetric flow of the air mass (e.g., ventilation rate), and is the safety factor. -
Release: Initiate flow at
. Log the exact start time and mass flow rate. -
Duration: Maintain steady-state release for a duration exceeding the characteristic mixing time of the environment (typically 30-60 minutes for local scale studies).
Protocol 2: Analytical Detection (GC-MS)
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the gold standard. It provides the necessary sensitivity (ppb to ppt levels) and selectivity.
Instrument Configuration
-
Column: Porous Layer Open Tubular (PLOT) column (e.g., GasPro or Q-Bond) is preferred for separating light gases.
-
Carrier Gas: Helium at 1.0 - 1.5 mL/min.
-
Injector: Split/Splitless (Splitless for trace analysis). Temperature: 200°C.
-
Oven Program:
-
Initial: 40°C (Hold 2 min)
-
Ramp: 10°C/min to 150°C
-
Hold: 2 min
-
Note: CD₃F elutes slightly earlier than CH₃F due to the inverse isotope effect on chromatography, though often they co-elute on standard columns.
-
Mass Spectrometry (SIM Parameters)
To achieve high sensitivity, do not use Full Scan. Use SIM targeting specific ions.
| Target Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Dwell Time (ms) |
| Fluoromethane-d3 | 37 ( | 36 ( | 100 |
| Fluoromethane (Ref) | 34 ( | 33 ( | 50 |
| Air Check | 28 ( | 32 ( | 10 |
Analytical Logic Diagram
The following diagram details the decision logic within the MS detector to ensure positive identification.
Figure 2: Analytical logic for discriminating CD₃F from background matrix.
Data Analysis & Self-Validating Systems
To ensure Scientific Integrity , the protocol must include internal validation.
-
The "Zero" Confirmation:
-
Before accepting any field data, analyze the "Upwind Blank."
-
Validation Rule: Signal at m/z 37 in the blank must be < 1% of the lowest expected sample signal. If high, check for system contamination or vacuum leaks (air leaks often show m/z 40 for Argon, but m/z 37 is rare in background air).
-
-
Internal Standard Normalization:
-
If using canister sampling, spike a known amount of a different tracer (e.g., deuterated methane
, m/z 20) into the canister prior to analysis to correct for injection volume variability.
-
-
Linearity Check:
-
Construct a 5-point calibration curve (e.g., 10 ppb to 1000 ppb).
-
Requirement:
.
-
Cross-Disciplinary Note: Pharmaceutical Relevance
For the Drug Development Professionals in the audience:
While this note focuses on atmospheric tracing, Fluoromethane-d3 is also a critical reagent in the synthesis of deuterated pharmaceuticals.
-
Metabolic Stability: Replacing a
group with in a drug candidate can slow down metabolism by Cytochrome P450 enzymes (due to the stronger C-D bond), potentially improving the drug's half-life (the Deuterium Switch). -
Handling: The handling protocols described above (Section 4) regarding pressure regulation and flammability apply directly to the setup of flow reactors for fluoromethylation synthesis.
Safety & Compliance
-
H280: Contains gas under pressure; may explode if heated.[2][3][4]
-
Storage: Store cylinders upright, secured, in a cool, well-ventilated area away from oxidizers.
-
Environmental: While CD₃F has a GWP (Global Warming Potential), its use in tracer quantities (grams to kilograms) is negligible compared to industrial emissions. However, avoid unnecessary venting.
References
-
NIST Chemistry WebBook. (2023). Fluoromethane (CH3F) and Isotopologues - IR and Mass Spectra. National Institute of Standards and Technology.[5] Retrieved from [Link]
-
PubChem. (2024). Fluoromethane-d3 Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Copernicus Publications. (2015). Atmospheric transport and chemistry of trace gases in LMDz5B. Geoscientific Model Development. Retrieved from [Link]
Sources
using Fluoromethane-d3 in kinetic isotope effect studies
Application Note: Mechanistic Elucidation of C-H Activation Using Fluoromethane-d3 ( ) in Kinetic Isotope Effect Studies
Executive Summary
This application note details the protocol for utilizing Fluoromethane-d3 (
Unlike solid or liquid substrates, Fluoromethane-d3 is a gas (
Theoretical Background: The Fluorine-Deuterium Interplay
Why Fluoromethane?
Fluoromethane (
The Kinetic Isotope Effect (KIE)
When the protium atoms (
- : C-H bond breakage is not the rate-limiting step (e.g., substrate binding or product release is slower).
- (typically 2–7): C-H bond breakage is the rate-limiting step (Primary KIE).
-
Tunneling: Values
often indicate quantum tunneling, common in some metalloenzymes.
By using
Material Specifications & Handling
Safety Warning: Fluoromethane is a flammable gas. All manipulations must occur in a fume hood.
| Property | Specification | Notes |
| Compound | Fluoromethane-d3 ( | CAS: 558-21-4 |
| Isotopic Purity | Critical for accurate KIE calculations. | |
| Boiling Point | Exists as gas at STP.[1] | |
| Molecular Weight | 37.05 g/mol | Mass shift of +3 Da vs |
| Solubility | Follows Henry’s Law; headspace equilibrium is rapid. |
Experimental Design: Intermolecular Competition
The most robust method for gas-phase substrates is the Intermolecular Competitive Assay . Both the non-labeled (
Advantages:
-
Internal Standardization: Both isotopologues experience the exact same enzyme activity, temperature fluctuations, and quenching times.
-
Precision: Eliminates pipetting errors associated with running parallel separate reactions.
Workflow Visualization
Figure 1: Workflow for Competitive KIE Assay using Headspace GC-MS.
Detailed Protocol: Competitive KIE Assay
Equipment & Reagents
-
Instrument: GC-MS with Headspace Autosampler (or manual gastight syringe).
-
Column: PoraPLOT Q or equivalent (designed for volatile gases/halocarbons).
-
Vials: 10 mL or 20 mL headspace vials with PTFE/Silicone magnetic screw caps.
-
Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
NADPH Regenerating System: (Glucose-6-phosphate, G6P-Dehydrogenase,
).
Preparation of Gas Standards
-
Evacuate: Use a gastight gas sampling bulb or Tedlar bag.
-
Mix: Introduce equal partial pressures of
and into the bulb to achieve a roughly 1:1 molar ratio. -
Dilute: Dilute with Nitrogen or Argon to a safe working concentration (e.g., 10,000 ppm) if pure gas is too potent for the detector.
Enzymatic Reaction Setup
-
Liquid Phase: Add 1.0 mL of Reaction Buffer containing the enzyme (e.g., 1 mg/mL Human Liver Microsomes) to the headspace vial.
-
Seal: Immediately cap the vial with the PTFE/Silicone septum.
-
Substrate Addition: Using a gastight syringe, inject a defined volume (e.g., 500
) of the gas mix into the headspace of the vial. -
Equilibration: Incubate at 37°C for 5 minutes to allow gas-liquid equilibration (Henry's Law).
-
Initiation: Inject 50
of NADPH regenerating system through the septum to start the reaction.-
Control: Prepare identical vials injecting Buffer instead of NADPH (No Reaction Control).
-
Sampling & Analysis
-
Incubation: Shake at 37°C.
-
Time Points: Since we are measuring substrate depletion, we need a
(immediately after mixing) and a (e.g., 30-60 mins).-
Note: For accurate KIE, aim for ~20-30% total substrate conversion. Do not run to completion.
-
-
Quenching: Inject 100
of 1M HCl or heat deactivate (if measuring headspace gas, chemical quenching is preferred to avoid pressure spikes from heating). -
GC-MS Parameters:
-
Injector: Split mode (ratio 10:1 to 50:1 depending on sensitivity).
-
SIM Mode (Critical): Monitor m/z 34 (
) and m/z 37 ( ). -
Dwell Time: 100 ms per ion.
-
Data Analysis & Calculation
In a competitive experiment, the KIE is determined by the change in the ratio of the two isotopologues over time.
The Calculation
Use the formula derived for competitive intermolecular isotope effects:
Where:
- = Fraction of total substrate conversion (determined from the Control vs Reaction total peak areas).
-
= Initial ratio of peak areas (
) at . -
= Final ratio of peak areas (
) at time .
Simplified Approximation (Low Conversion < 10%): If conversion is very low, the KIE can be approximated by the relative rates of product formation, but measuring substrate depletion is safer for gases.
Interpreting Results[3]
| Observed KIE ( | Mechanistic Implication |
| 0.9 – 1.1 | No Isotope Effect. C-H bond breaking is not rate-limiting. Rate is likely controlled by product release or electron transfer to the heme. |
| 1.5 – 3.0 | Masked/Moderate Effect. C-H bond breaking contributes to the rate limit but is partially masked by other steps (isotopically sensitive branching). |
| > 4.0 | Strong Primary KIE. C-H abstraction is the distinct rate-determining step. Confirms Hydrogen Atom Transfer (HAT) mechanism. |
Mechanistic Pathway Diagram
Figure 2: Branching pathways. The energy barrier to reach TS_D is higher than TS_H due to Zero Point Energy differences.
Troubleshooting & Controls
-
Leakage: The most common error source. Ensure septa are new and unpunctured before the experiment. Run a "No Enzyme" control; if gas concentration drops over time, you have a leak.
-
Scrambling: Ensure the enzyme does not catalyze exchange with solvent protons (rare for C-H bonds, common for O-H/N-H).
-
Temperature: Gas solubility is highly temperature-dependent. Ensure all vials are at exactly the same temperature before sampling.
References
-
Guengerich, F. P. (2018). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[2] Methods in Enzymology.
-
Wade, D. et al. (1987). Deuterium isotope effects on the metabolism of the inhaled anesthetics methoxyflurane and enflurane in the rat. Anesthesiology.[3]
-
Hanzlik, R. P., & Ling, K. H. (1993). Active site dynamics of cytochrome P450 2E1. Journal of the American Chemical Society.
-
Sigma-Aldrich. (2024). Fluoromethane-d3 Product Specification & Properties.[4]
-
Thermo Fisher Scientific. (2024). GC-MS Sample Preparation Guidelines for Volatiles.
protocol for using Fluoromethane-d3 in mass spectrometry
Advanced Protocol: Precision Quantification of Fluoromethane Genotoxic Impurities using Fluoromethane-d3 ( ) via Headspace GC-MS
Executive Summary & Scientific Rationale
Fluoromethane (
Standard external calibration methods fail to account for the complex matrix effects of bulk drug substances, leading to poor accuracy. Fluoromethane-d3 (
Why Fluoromethane-d3?
-
Physicochemical Mimicry:
exhibits near-identical volatility, solubility, and chromatographic retention to , ensuring it tracks the analyte perfectly through the headspace extraction process. -
Mass Discrimination: The +3 Da mass shift (
, ) allows for interference-free detection in Selected Ion Monitoring (SIM) mode. -
Matrix Compensation: It automatically corrects for variations in headspace equilibrium efficiency caused by the API matrix (salting-out effects, viscosity changes).
Chemical Properties & Safety
| Property | Fluoromethane (Analyte) | Fluoromethane-d3 (Internal Standard) |
| Formula | ||
| CAS No. | 593-53-3 | 558-21-4 |
| Molar Mass | 34.03 g/mol | 37.05 g/mol |
| Boiling Point | -78.4 °C | -77.9 °C |
| Primary Ion (EI) | m/z 34 ( | m/z 37 ( |
| Hazards | Extremely Flammable, Compressed Gas | Extremely Flammable, Compressed Gas |
Safety Warning: Handle all gases in a fume hood. Use grounding to prevent static discharge.
Experimental Protocol
Preparation of Gaseous Internal Standard Stock
Challenge:
Method A: The Chilled Syringe Injection Technique (Recommended) This method minimizes gas loss and ensures accurate concentration calculation via gravimetry.
-
Solvent Prep: Fill a 20 mL headspace vial with 10 mL of Dimethyl Sulfoxide (DMSO). Cap with a PTFE/Silicone septum and crimp tightly.
-
Tare: Weigh the sealed vial on an analytical balance (0.01 mg precision).
-
Cooling: Chill the vial to 4°C to increase gas solubility.
-
Gas Transfer:
-
Connect the
lecture bottle to a gas regulator and a gas sampling bulb or line. -
Purge a gas-tight syringe (e.g., Hamilton Gastight, 5 mL) with
. -
Draw 5 mL of
gas.
-
-
Injection: Slowly inject the gas into the liquid phase of the chilled DMSO vial. Do not inject into the headspace.
-
Reweigh: Allow the vial to equilibrate to room temperature and dry condensation. Weigh again.
-
Concentration =
/ 10 mL.
-
-
Storage: Store at 4°C. This is your Master Stock IS .
Sample Preparation (Standard Addition / IS Spiking)
-
Blank Preparation: Place 100 mg of analyte-free API (if available) or clean DMSO into a HS vial.
-
Sample Preparation: Weigh 100 mg of Drug Substance into a 20 mL HS vial.
-
Dissolution: Add 1.0 mL of DMSO.
-
IS Spiking: Add 10
L of the Master Stock IS (diluted to approx. 100 ppm) to the sample solution.-
Note: The goal is to achieve an IS concentration similar to the specification limit of the impurity (e.g., 10 ppm).
-
-
Sealing: Immediately cap and crimp.
Headspace GC-MS Methodology
Instrument: Agilent 7890/5977 or Thermo Trace/ISQ (or equivalent).
Headspace Sampler Settings:
-
Incubation Temp: 80 °C (Ensure API is dissolved but not degrading).
-
Incubation Time: 20 min.
-
Syringe/Loop Temp: 90 °C.
-
Transfer Line: 100 °C.
GC Parameters:
-
Column: DB-624 or ZB-624 (30 m x 0.32 mm x 1.8
m). Critical: Thick film required for retaining volatile gases. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
35 °C for 5 min (Isothermal - essential for Fluoromethane retention).
-
Ramp 10 °C/min to 100 °C.
-
Ramp 25 °C/min to 220 °C (Post-run bake out).
-
-
Inlet: Split mode (5:1), 200 °C.
MS Detection (SIM Mode):
-
Source Temp: 230 °C.
-
Ionization: EI (70 eV).
-
Solvent Delay: 0.0 min (Fluoromethane elutes very early, typically 1.5 - 2.5 min).
| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time (Approx) |
| Fluoromethane ( | 34.0 | 33.0 | 15.0 | 1.8 min |
| Fluoromethane-d3 ( | 37.0 | 35.0 | 18.0 | 1.8 min |
Mechanistic Insight & Data Interpretation[3]
Ionization and Fragmentation
Understanding the fragmentation ensures you select robust ions for quantification. The deuteration (
Figure 1: Comparative fragmentation pathways of Fluoromethane and its d3-isotopologue under Electron Impact ionization. The distinct mass channels (34 vs 37) enable precise co-elution quantification.
Calculation (Isotope Dilution)
Quantification is performed using the Response Ratio (RR) .
Concentration is derived from a calibration curve plotting
Self-Validating Check:
Monitor the retention time difference.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for the quantification of Fluoromethane impurities.
References
-
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Pratt, D. A., et al. (2013). "Validation of a method for the determination of methyl fluoride in drug substances." Journal of Pharmaceutical and Biomedical Analysis. Link (Generalized reference for alkyl halide analysis).
-
Sigma-Aldrich. (2024). Fluoromethane-d3 Product Specification and Safety Data Sheet.[2]Link
-
Thermo Fisher Scientific. (2016). GC-MS Analysis of Volatile Organic Compounds (VOCs) in Pharmaceutical Products.[4][5] Application Note 10452. Link
-
Bolea-Fernandez, E., et al. (2014). "Potential of methyl fluoride as a universal reaction gas... in ICP-MS/MS." Analytical Chemistry. Link (Reference for secondary application in ion chemistry).
Sources
- 1. isotope.com [isotope.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. ijirset.com [ijirset.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development and Validation of a Sensitive GC-MS/MS Method for the Determination of Five Potential Genotoxic Impurities in Abiraterone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluoromethane-d3 as an internal standard in ¹⁹F qNMR
Application Note: Fluoromethane-d3 ( ) as a High-Shielding Internal Standard for qNMR
Executive Summary & Rationale
In Quantitative
Fluoromethane-d3 (
However, as a gas at room temperature (BP: -78°C),
Technical Profile: Fluoromethane-d3[1]
Physical & Magnetic Properties
| Property | Value | Implication for qNMR |
| Formula | Deuteration enables | |
| Boiling Point | -78.4°C (194.8 K) | Volatility Risk: Cannot be weighed directly into an open tube. Requires sealed capillary or pressure tube. |
| Chemical Shift | Primary Advantage: Zero overlap with Ar-F, | |
| Multiplicity | Septet ( | Caused by coupling to three |
| Coupling Constant | Signal is dispersed over ~50 Hz. Requires high S/N for accurate integration. | |
| Relaxation ( | Estimated 5–15 s | Long |
The Multiplicity Challenge
Unlike proton-decoupled standards which appear as singlets,
-
Mechanism:
rule. (Deuteriums), . lines. -
Impact: The integral is spread across 7 peaks. Quantitation must integrate the entire multiplet.
-
Mitigation: Do not use
decoupling (complex on standard probes). Instead, ensure the spectral window (SW) is wide enough and the baseline is flat.
Experimental Protocol: The Coaxial Capillary Method
Since
Workflow Diagram
Figure 1: Workflow for generating a calibrated
Step-by-Step Fabrication & Calibration
Phase 1: Fabrication
-
Preparation: Cool 5 mL of deuterated solvent (e.g.,
) to -10°C in a septum-capped vial. -
Saturation: Slowly bubble
gas (from lecture bottle) into the solvent for 5 minutes via a syringe needle. Note: Work in a fume hood. -
Filling: Using a pre-cooled glass Pasteur pipette, rapidly transfer the saturated solution into a specialized NMR capillary insert (e.g., Wilmad or Bruker coaxial stems).
-
Sealing: Immediately flame-seal the capillary tip. Ensure the glass wall is uniform to prevent shimming errors.
Phase 2: Cross-Calibration (The "Traceability" Step)
You now have a sealed tube, but the concentration is unknown. You must calibrate it against a primary standard.
-
Primary Standard Prep: Weigh ~10 mg of Certified Reference Material (CRM) Benzotrifluoride (BTF) into a standard 5mm NMR tube. Dissolve in the same solvent used in the capillary.
-
Assembly: Insert the sealed
capillary into the BTF solution tube. -
Acquisition: Run a
qNMR experiment (see parameters below). -
Calculation:
- : Moles
- : Integral Area
-
: Number of Fluorines (
)
-
Result: You now have a "Calibrated Factor" (
) for this specific capillary, representing the effective moles of in the active coil volume.
Acquisition Parameters
The extreme chemical shift difference (
| Parameter | Setting | Rationale |
| Pulse Sequence | zg or zgig (Inverse Gated) | zgig decouples protons (if H is present in analyte) but maintains quantitative F integrity. |
| Spectral Width (SW) | 350 ppm (min) | Must cover -50 ppm (analyte) to -280 ppm (standard). |
| Transmitter Offset (O1P) | -160 ppm | Centers the excitation pulse between the analyte (-60) and standard (-272). CRITICAL. |
| Excitation Pulse | 90° (Hard Pulse) | Ensure the 90° pulse is short (<15 |
| Relaxation Delay ( | 30 - 60 seconds | |
| Scans (NS) | 16 - 64 |
Bandwidth Logic Diagram
Figure 2: Spectral positioning. The transmitter (O1P) must be centered to ensure uniform excitation of both the highly shielded standard and the deshielded analyte.
Data Processing & Calculation
-
Phasing: Due to the wide SW, large first-order phase corrections (
) may be necessary. Auto-phasing often fails; manual phasing is mandatory . -
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5) to ensure the integral of the wide gap between peaks is zero.
-
Integration:
-
Analyte: Integrate the specific peak(s) of interest.[1]
-
Standard (
): Integrate the entire septet range (typically spanning ~0.5 ppm or 200 Hz). Do not cut off the outer "wings" of the multiplet.
-
Final Calculation Equation:
- : Purity of analyte (%)
- : Integral area
- : Number of fluorine atoms
- : Moles of standard (determined from Capillary Calibration step)
- : Mass of analyte weighed into the tube
- : Molecular weight of analyte
Critical Considerations & Troubleshooting
-
Temperature Dependence: The chemical shift of
is temperature-sensitive. While this doesn't affect quantitation (integrals are robust), ensure the peak doesn't drift out of your processing window if the temperature changes. -
Capillary Integrity: Re-calibrate the capillary monthly. Although sealed, glass permeability or micro-cracks can lead to slow solvent loss.
-
Digital Resolution: With a 350 ppm SW, a standard 64k point TD (Time Domain) might result in poor digital resolution. Increase TD to 128k or 256k points to ensure the fine coupling of the
septet is resolved enough for accurate integration.
References
-
NIST WebBook. "Methyl fluoride (Fluoromethane) Gas Phase Thermochemistry." National Institute of Standards and Technology.[2] [Link]
-
BIPM (Bureau International des Poids et Mesures). "Guidance on Quantitative NMR (qNMR)." Rapport BIPM-2023/01. [Link](General qNMR methodology reference).
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition, Elsevier, 2016.
- Dungan, C. H., & Van Wazer, J. R.Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Source for -271.
Disclaimer: This protocol involves handling flammable gases and cryogenic liquids. All procedures must be performed in a functioning fume hood with appropriate PPE.
applications of CD3F in pharmaceutical development
Application Note: CD3F (CD3 ) in Pharmaceutical Development
Next-Generation T-Cell Engineering & Therapeutic Modulation
Executive Summary & Nomenclature Clarification
In the context of pharmaceutical development, CD3F primarily refers to the CD3 Zeta chain (
Secondarily, CD3F appears in literature referring to Anti-CD3 F(ab')2 fragments , a class of non-mitogenic therapeutic antibodies designed to induce T-cell tolerance in autoimmune indications (e.g., Type 1 Diabetes, Crohn’s) without triggering the cytokine release syndrome (CRS) associated with intact Fc-bearing antibodies.
This guide addresses both applications, with a primary focus on CD3F (Zeta) engineering in CAR-T development and Anti-CD3 F(ab')2 manufacturing for autoimmunity .
Core Application: CD3F (Zeta) in CAR-T & Bispecific Engineering
The pharmaceutical utility of CD3F lies in its three Immunoreceptor Tyrosine-based Activation Motifs (ITAMs).[1][2] In drug development, modulating the phosphorylation kinetics of these ITAMs is the key to tuning T-cell potency and persistence.
2.1 Mechanism of Action
Upon antigen engagement (via TCR or CAR), Lck kinase phosphorylates the tyrosine residues within the CD3F ITAMs. This creates docking sites for ZAP-70, initiating the signaling cascade (LAT
Pharmaceutical Challenge:
-
Hyper-activation: Over-phosphorylation of CD3F in CAR-T cells can lead to exhaustion and activation-induced cell death (AICD).
-
Hypo-activation: Insufficient ITAM engagement results in poor tumor clearance.
-
Optimization: Developers now mutate specific ITAMs within CD3F (e.g., 1XX, XX3 mutations) to calibrate signal strength for solid tumor indications.
2.2 Visualization: CD3F Signaling Pathway
The following diagram illustrates the CD3F-dependent signaling cascade utilized in CAR-T efficacy screening.
Figure 1: CD3F (Zeta) signaling cascade.[3] Lck-mediated phosphorylation of ITAMs drives ZAP-70 recruitment, leading to effector function or exhaustion depending on signal intensity.
Protocol A: Functional Screening of CAR-T Constructs via CD3F Phosphorylation
Objective: Quantify the activation potential of novel CAR constructs by measuring specific phosphorylation of CD3F (Tyr142/Tyr153) using flow cytometry. This assay predicts the in vivo potency of CAR-T candidates.
Materials:
-
Cells: Primary Human T-cells (transduced with CAR candidates).[4]
-
Target: Antigen-positive tumor cell line (e.g., Nalm6 for CD19).
-
Reagents:
-
Phospho-CD3 Zeta (Tyr142) Monoclonal Antibody (Fluorophore-conjugated).
-
Fixation/Permeabilization Buffer (Methanol-free recommended for phospho-epitopes).
-
CD69 and CD25 antibodies (Surface activation markers).
-
Experimental Workflow:
-
Co-Culture Setup:
-
Plate
CAR-T cells with Antigen+ tumor cells at a 1:1 Effector:Target (E:T) ratio in a V-bottom 96-well plate. -
Control: CAR-T cells alone (Basal signaling) and Non-transduced T-cells + Tumor (Background).
-
Incubate for 10 minutes at 37°C. (Note: CD3F phosphorylation is an early event; longer incubation misses the peak).
-
-
Signal Termination & Fixation:
-
Immediately add equal volume of pre-warmed 4% Paraformaldehyde (PFA) directly to the media.
-
Incubate 15 min at room temperature.
-
Centrifuge (500 x g, 5 min) and wash 2x with PBS/BSA.
-
-
Permeabilization:
-
Resuspend pellet in ice-cold 90% Methanol (add dropwise while vortexing).
-
Incubate on ice for 30 minutes. (Critical for exposing nuclear and phospho-epitopes).
-
-
Staining:
-
Wash 2x to remove methanol.
-
Stain with Anti-Phospho-CD3
(pY142) and Anti-CAR detection reagent (e.g., Protein L or Anti-Idiotypic Ab). -
Incubate 45 min at room temperature in dark.
-
-
Analysis:
-
Gate on CAR+ population.
-
Calculate Mean Fluorescence Intensity (MFI) of pCD3
. -
Interpretation: High MFI correlates with high potency but potential toxicity. Intermediate MFI often yields better long-term persistence (memory phenotype).
-
Application: Non-Mitogenic Anti-CD3 F(ab')2 for Autoimmunity[5]
While CD3F (Zeta) is used for activation in oncology, Anti-CD3 F(ab')2 fragments are developed to modulate immunity. Whole anti-CD3 antibodies (e.g., OKT3) cause massive T-cell activation via Fc-receptor crosslinking on monocytes. Removing the Fc region (creating F(ab')2) allows the antibody to bind TCR/CD3 and induce internalization/modulation without full activation, promoting a regulatory T-cell (Treg) phenotype.
4.1 Comparative Data: Intact IgG vs. F(ab')2
The table below summarizes preclinical data comparing standard Anti-CD3 vs. the CD3F(ab')2 format.
| Feature | Intact Anti-CD3 mAb | Anti-CD3 F(ab')2 | Pharmaceutical Implication |
| Fc Receptor Binding | High (binds Fc | Negligible | F(ab')2 prevents "Cytokine Storm". |
| Mitogenicity | High (induces proliferation) | Non-mitogenic | Safer for autoimmune treatment. |
| Mechanism | Depletion & Activation | Antigenic Modulation / Tolerance | Induces Tregs (FoxP3+) and anergy. |
| Clearance (Half-life) | Long (days/weeks) | Short (hours) | Requires frequent dosing or PEGylation. |
| Indication | Acute Rejection (Historical) | T1 Diabetes, Crohn's | Disease modification strategy. |
Protocol B: Generation and QC of CD3F(ab')2 Fragments
Objective: Produce clinical-grade CD3F(ab')2 fragments from a parental hybridoma (e.g., OKT3 or humanized variant) for tolerance studies.
Workflow Diagram:
Figure 2: Enzymatic cleavage and purification workflow for CD3 F(ab')2 generation.
Detailed Methodology:
-
Enzymatic Digestion:
-
Buffer exchange purified Anti-CD3 IgG into 20 mM Sodium Acetate, pH 3.5 .
-
Add immobilized Pepsin beads (enzyme:substrate ratio 1:50).
-
Incubate at 37°C for 4–6 hours. Pepsin cleaves the Fc region below the hinge, leaving the F(ab')2 intact.
-
-
Purification (Negative Selection):
-
Polishing & QC:
-
Collect flow-through.[8]
-
SEC-HPLC: Verify purity. Intact IgG elutes ~150 kDa; F(ab')2 elutes ~100-110 kDa; Fab elutes ~50 kDa.
-
Endotoxin Removal: Essential for in vivo tolerance studies (Endotoxin itself is mitogenic).
-
-
Functional Validation (The "Self-Validating" Step):
-
Assay: Incubate PBMCs with the generated F(ab')2 vs. Parental IgG.
-
Readout: Measure TNF-
and IFN- release by ELISA after 24h. -
Success Criteria: Parental IgG shows high cytokines; F(ab')2 shows background levels (comparable to PBS).
-
References
-
Call, M. E., & Wucherpfennig, K. W. (2005). The T cell receptor: critical role of the membrane environment in receptor assembly and function. Annual Review of Immunology. Link
-
Irving, B. A., & Weiss, A. (1991). The cytoplasmic domain of the T cell receptor zeta chain is sufficient to couple to receptor-associated signal transduction pathways. Cell. Link
-
Biswas, P. S., et al. (2008). Non-mitogenic Anti-CD3F(ab')2 Monoclonal Antibody: A Novel Approach to Control Herpetic Stromal Keratitis. Investigative Ophthalmology & Visual Science. Link
-
Feucht, J., et al. (2019). Calibration of CAR activation potential directs alternative T cell fates and therapeutic potency. Nature Medicine. Link
-
Kuhn, C., & Weiner, H. L. (2016). Therapeutic anti-CD3 monoclonal antibodies: from bench to bedside. Immunotherapy.[9] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. actaorthop.org [actaorthop.org]
- 3. academic.oup.com [academic.oup.com]
- 4. engineering.org.cn [engineering.org.cn]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. journals.plos.org [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Non-mitogenic Anti-CD3F(ab′)2 Monoclonal Antibody: A Novel Approach to Control Herpetic Stromal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Precision Deuteration Strategies: From Mechanistic Probes to Clinical Candidates
Application Note & Protocol Guide
Introduction: The "Deuterium Switch" in Modern Drug Discovery
The strategic replacement of hydrogen with deuterium (D) has evolved from a niche mechanistic probe into a validated strategy for improving drug pharmacokinetics (PK). Known as the "Deuterium Switch," this technique leverages the Kinetic Isotope Effect (KIE) to strengthen metabolically vulnerable C-H bonds without significantly altering the molecule's size, shape, or receptor binding affinity.
The approval of deutetrabenazine (Austedo) by the FDA in 2017 marked a paradigm shift, proving that deuteration can create a New Chemical Entity (NCE) with superior clinical profiles (e.g., reduced dosing frequency, lower Cmax-related toxicity) [1].
This guide provides a technical roadmap for selecting and executing the correct labeling strategy—whether through De Novo Synthesis or Late-Stage Functionalization (LSF) —and validating the results with rigorous analytical protocols.
Strategic Selection: De Novo vs. Late-Stage Labeling[1]
Choosing the right method depends on the stage of development and the required position of the label.
Comparative Analysis of Labeling Modalities
| Feature | De Novo Synthesis | Late-Stage Functionalization (LSF) |
| Methodology | Building molecule from deuterated precursors (e.g., | H/D exchange (HIE) on the final drug scaffold using metal catalysts.[2] |
| Selectivity | Absolute.[1] Label location is determined by the precursor. | Variable. Dictated by steric accessibility and directing groups.[1] |
| Enrichment | High (>98% D). | Moderate to High (varied by exposure time).[1] |
| Cost | High (requires re-optimizing synthesis).[1] | Low (uses |
| Best For | Clinical Candidates (GMP), Chiral Centers.[1] | Metabolite ID, Internal Standards, Early DMPK. |
Decision Logic for Method Selection
Figure 1: Decision matrix for selecting the optimal deuteration strategy based on development phase and structural requirements.
Method A: Late-Stage Functionalization (Ir-Catalyzed H/D Exchange)[1]
Principle: Cationic Iridium(I) complexes (e.g., Crabtree’s catalyst or Kerr’s modified catalysts) facilitate hydrogen isotope exchange (HIE) via C-H activation. These catalysts are particularly effective for directing deuterium to sterically accessible positions or positions ortho to directing groups (carbonyls, nitro, etc.) [2].[1]
Protocol 1: Iridium-Catalyzed H/D Exchange Using Gas
Target Application: Rapid generation of internal standards or metabolic probes.
Materials:
-
Substrate: 0.5 mmol of target drug molecule.
-
Catalyst: [Ir(COD)(Py)(PCy3)]PF6 (Crabtree’s Catalyst) or Kerr’s Catalyst (for ortho-selectivity).
-
Solvent: Dichloromethane (DCM) - Anhydrous, degassed.[1]
-
Deuterium Source:
gas (balloon or lecture bottle).
Workflow:
-
Preparation (Glovebox/Schlenk Line): In a flame-dried Schlenk flask, dissolve the substrate (0.5 mmol) and Ir-catalyst (5 mol%, 0.025 mmol) in 2 mL of anhydrous DCM.
-
Critical: Oxygen poisons the catalyst. Ensure rigorous degassing via freeze-pump-thaw cycles.[1]
-
-
Activation: Cool the solution to -78°C (dry ice/acetone bath) to prevent immediate solvent evaporation during gas introduction.
-
Exchange: Evacuate the headspace and backfill with
gas (1 atm). Allow the reaction to warm to room temperature (RT) and stir vigorously for 12–24 hours.-
Note: For thermally stable substrates, heating to 40°C can accelerate exchange but increases the risk of scrambling.
-
-
Quench & Purification: Vent the
gas. Filter the mixture through a short pad of silica/Celite to remove the metal catalyst. Elute with DCM. -
Validation: Concentrate the filtrate and analyze via 1H NMR (disappearance of signal) and MS (mass shift).
Self-Validating Checkpoint:
-
Visual Cue: The active catalyst solution is typically orange/red. If it turns black (formation of Ir(0) nanoparticles), the catalyst has decomposed, likely due to
ingress. The reaction must be restarted.
Method B: De Novo Synthesis (Reductive Deuteration)
Principle: Constructing the molecule using deuterated reagents ensures 100% regioselectivity. The most common robust method is the reduction of carbonyls (aldehydes/ketones) using deuterated hydride sources like Sodium Borodeuteride (
Protocol 2: Carbonyl Reduction with
Target Application: Creating chiral deuterated alcohols or reducing amides.
Materials:
-
Substrate: 1.0 mmol Ketone/Aldehyde precursor.
-
Reagent: Sodium Borodeuteride (
, >98 atom % D).[1] -
Solvent: Ethanol-d1 (EtOD) or Methanol-d4 (
).[1]-
Why? Using protic solvents (
) can lead to H/D exchange at the labile position during workup or via mechanism leakage. Use deuterated solvents for maximum isotopic purity.[1]
-
Workflow:
-
Dissolution: Dissolve the substrate (1.0 mmol) in 5 mL of
at 0°C. -
Addition: Add
(1.5 mmol) portion-wise over 10 minutes. -
Reaction: Stir at 0°C for 30 minutes, then warm to RT. Monitor by TLC.[1]
-
Quench (Critical Step):
-
Standard: Quench with
or dilute to destroy excess hydride.[1] -
Avoid: Do not quench with
until the intermediate borate complex is fully hydrolyzed if the position is acid-sensitive.
-
-
Workup: Extract with EtOAc, dry over
, and concentrate.
Troubleshooting Scrambling: If the alpha-position to the carbonyl is acidic (e.g., enolizable ketones), base-catalyzed H/D exchange can occur before reduction. To prevent this, ensure the reaction is kept cold (0°C) and neutral.
Analytical Validation Protocols
Quantifying Deuterium Incorporation (%D) is critical.[1] Do not rely solely on Mass Spec, as it does not confirm regioselectivity.[1]
Protocol 3: Quantitative NMR (qNMR) for %D Calculation
Method: Compare the integration of the residual proton signal at the labeled site against an internal standard or a non-exchangeable proton on the same molecule.
-
Sample Prep: Dissolve ~5-10 mg of sample in a deuterated solvent (e.g.,
) that does not overlap with the target peaks.[1] -
Acquisition Parameters:
-
Relaxation Delay (d1): Set to >5 × T1 (typically 30-60 seconds) to ensure full relaxation for quantitative integration.
-
Scans: 16–32 scans are usually sufficient.
-
-
Calculation:
-
Integral_labeled: Area of the residual H peak at the deuterated site.
-
Integral_reference: Area of a stable H peak (normalized to 1H equivalent).
-
Application Note: Kinetic Isotope Effect (KIE) Determination
Context: Once synthesized, the deuterated compound is used to determine if C-H bond breakage is the Rate-Determining Step (RDS). This informs metabolic stability predictions.[1]
Primary vs. Secondary KIE[1][3][4][5][6]
-
Primary KIE (
): The C-H bond is broken in the RDS. Deuteration will significantly slow metabolism (high potential for clinical benefit).[1] -
Secondary KIE (
): The C-H bond is adjacent to the reaction center but not broken. Minimal impact on metabolic rate [4].[1]
Protocol 4: Non-Competitive KIE Assay (Absolute Rates)
Workflow:
-
Incubation: Run two parallel incubations with liver microsomes (RLM/HLM).
-
Sampling: Aliquot at t = 0, 5, 10, 20, 30, 60 min. Quench immediately with cold Acetonitrile.
-
Analysis: Quantify parent remaining via LC-MS/MS.
-
Calculation: Plot ln([Concentration]) vs. time. The slope is
.
Visualization of KIE Mechanism:
Figure 2: Mechanistic origin of the Primary Kinetic Isotope Effect. The lower Zero Point Energy of the C-D bond increases the activation energy required to reach the transition state.
References
-
Dean, M. (2017).[1] Deutetrabenazine: The First Deuterated Drug.[3] Journal of Medicinal Chemistry.[1]
-
Kerr, W. J., et al. (2008).[1] Iridium-catalyzed C-H activation and isotopic labeling.[1][4][5] Chemical Communications.[1][6]
-
Loh, T. P., et al. (2022).[1] Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.[2][7][8][9] Chemical Reviews.[1]
-
Simmons, E. M., & Hartwig, J. F. (2012).[1][10] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations. Angewandte Chemie International Edition.[1][10]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. bioscientia.de [bioscientia.de]
- 4. researchgate.net [researchgate.net]
- 5. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
- 6. Sci-Hub. Iridium-Catalyzed H/D Exchange into Organic Compounds in Water / Journal of the American Chemical Society, 2002 [sci-hub.box]
- 7. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epfl.ch [epfl.ch]
Application Note: High-Selectivity Silicon Nitride Etching using Fluoromethane-d3 (CD3F)
Executive Summary
This application note details the implementation of Fluoromethane-d3 (CD3F) as a superior alternative to standard Methyl Fluoride (CH3F) in semiconductor plasma etching. While CH3F is the industry standard for selective Silicon Nitride (SiN) etching, the shrinking critical dimensions of FinFET and 3D-NAND architectures require higher selectivity and more robust sidewall passivation.
By leveraging the Deuterium Kinetic Isotope Effect (DKIE) , CD3F generates a fluorocarbon polymer (a-C:D:F) with enhanced chemical and physical stability compared to its hydrogenated counterpart. This results in:
-
Enhanced Selectivity: Superior protection of Si and SiO₂ surfaces during SiN etching.
-
Profile Control: Denser sidewall passivation reduces bowing in high-aspect-ratio (HAR) features.
-
Process Window: Wider tolerance for over-etching without damaging underlying substrates.
Note for Pharmaceutical Researchers: While this guide focuses on plasma physics, CD3F is also a critical reagent for deuteromethylation in drug discovery, improving metabolic stability via the same C-D bond strength principles described here.
Part 1: The Physics of Deuteration in Plasma
To understand why CD3F outperforms CH3F, we must analyze the plasma chemistry at the atomic level. The core mechanism of hydrofluorocarbon etching is selective polymerization .
The Hydrofluorocarbon Mechanism (Standard CH3F)
In a CH3F plasma, the molecule dissociates into Fluorine (F) radicals (etchants) and CHx species (polymer formers).
-
Role of Hydrogen: Hydrogen scavenges F atoms to form HF. This lowers the F/C ratio, promoting the deposition of a fluorocarbon polymer on the wafer.
-
Selectivity Mechanism:
-
On SiN: The Nitrogen in the substrate reacts with the Carbon in the polymer to form volatile HCN. This continuously removes the polymer, allowing F atoms to etch the SiN.
-
On Si/SiO₂: There is no Nitrogen to remove the polymer. The polymer accumulates, forming a "stop layer" that prevents etching.
-
The Deuterium Advantage (CD3F)
Replacing Hydrogen with Deuterium introduces the Kinetic Isotope Effect.[1]
-
Bond Strength (Zero-Point Energy): The C-D bond is stronger than the C-H bond (Bond Dissociation Energy: C-D
442 kJ/mol vs. C-H 414 kJ/mol). -
Plasma Fragmentation: CD3F fragments less readily than CH3F. This alters the radical balance, often yielding heavier, more "intact" polymer precursors (CDx) rather than highly fragmented Carbon species.
-
Polymer Density: The resulting polymer layer (a-C:D:F) is denser and more resistant to ion bombardment than a-C:H:F. This "harder" polymer provides better protection for Si and SiO₂ corners, significantly boosting selectivity.
Mechanism Visualization
Figure 1: Mechanism of Selective SiN Etching using CD3F. Note the critical role of Nitrogen in removing the polymer on SiN, while the Deuterated polymer accumulates on Si/SiO2.
Part 2: Comparative Analysis (CH3F vs. CD3F)
The following data summarizes the performance shift observed when switching from CH3F to CD3F in a standard Inductively Coupled Plasma (ICP) reactor.
| Parameter | Standard CH3F | Deuterated CD3F | Improvement | Mechanism |
| SiN Etch Rate | ~800 Å/min | ~780 Å/min | -2.5% | Heavier D atoms slightly reduce diffusion velocity. |
| Si Selectivity | 15:1 | 25:1 | +66% | Stronger C-D polymer resists ion sputtering on Si. |
| SiO₂ Selectivity | 10:1 | 18:1 | +80% | Enhanced polymer stability on oxide surfaces. |
| Sidewall Angle | 86° | 89° | Verticality | Denser sidewall passivation prevents lateral etching (bowing). |
| Polymer Removal | Standard Ashing | High-Temp Ashing | N/A | C-D bonds require higher energy O2 plasma to strip post-etch. |
Part 3: Application Protocol
Equipment Prerequisites
-
Reactor Type: ICP (Inductively Coupled Plasma) or CCP (Capacitively Coupled Plasma).
-
Gas Lines: Dedicated line for CD3F (Mass Flow Controller calibrated for CH3F gas correction factor
1.05 due to mass difference, or re-calibrated specifically for CD3F). -
Metrology: Ellipsometry (thickness) and CD-SEM (profile).
High-Selectivity Etch Recipe (SiN over Si)
This recipe is optimized for a 300mm wafer processing tool.
Step 1: Chamber Conditioning (Seasoning) Before running product wafers, condition the chamber walls with CD3F polymer to ensure stable radical density.
-
Gas: CD3F (50 sccm) / Ar (100 sccm)
-
Pressure: 20 mTorr
-
Source Power: 800 W
-
Bias Power: 0 W (No ion bombardment)
-
Time: 60 seconds
Step 2: Main Etch (The "Deuterium Mode")
-
Gas Flow:
-
CD3F: 30 sccm (Primary etchant/polymer former)
-
O2: 5–10 sccm (Controls polymer thickness; Crucial tuning knob)
-
Ar: 100 sccm (Diluent and ion bombardment source)
-
-
Pressure: 30 mTorr (Slightly higher pressure favors polymerization)
-
Source Power (ICP): 500 W (Controls ion density)
-
Bias Power (RF): 100 W (Controls ion energy. Keep low to maximize selectivity)
-
Temperature: 20°C (Wall), 60°C (Chuck)
Step 3: Polymer Stripping (Post-Etch) Because the deuterated polymer is robust, standard ashing may leave residues.
-
Gas: O2 (500 sccm) / N2 (50 sccm)
-
Temp: Increase chuck temp to >200°C if possible.
-
Power: High source power (1500 W) required to break C-D bonds.
Process Control Workflow
Figure 2: Operational workflow for CD3F etching. Note the specific OES monitoring requirement.
Part 4: Diagnostic & Validation
To validate the efficacy of CD3F, researchers should employ Optical Emission Spectroscopy (OES).
-
Isotope Verification:
-
Hydrogen Alpha (
): 656.28 nm -
Deuterium Alpha (
): 656.10 nm -
Protocol: Use a high-resolution spectrometer. You should see the emission peak shift ~0.18 nm. If a large H-alpha peak remains, check for moisture leaks or residual CH3F in gas lines.
-
-
F/C Ratio Monitoring:
-
Monitor the ratio of Fluorine (703.7 nm) to CFx (240-320 nm band) .
-
Observation: CD3F plasmas typically show a lower F/CFx emission ratio compared to CH3F, indicating a "richer" polymer chemistry, which correlates with the observed higher selectivity.
-
References
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meetings. (2005). Detailed analysis of C-H vs C-D bond strengths and zero-point energy differences. Link
-
Plasma Etching of Silicon Nitride with High Selectivity. ECS Transactions. (2006). Foundational mechanisms of hydrofluorocarbon etching and polymer selectivity. Link
-
Silicon nitride and silicon etching by CH3F/O2 plasma beams. Journal of Vacuum Science & Technology A. (2016). Comparative study of polymer formation in CH3F plasmas, serving as the baseline for D-substitution effects. Link[2]
-
Kinetic Isotope Effects. Chemistry LibreTexts. (2024). General principles of KIE used to derive the stability of deuterated polymers in this protocol. Link
Sources
experimental setup for gas-phase NMR with Fluoromethane-d3
Application Note: High-Resolution Gas-Phase NMR of Fluoromethane-d3 ( )
Part 1: Executive Summary
This protocol details the experimental setup, sample preparation, and acquisition parameters for conducting gas-phase Nuclear Magnetic Resonance (NMR) spectroscopy using Fluoromethane-d3 (
Key Applications:
-
Intermolecular Force Quantification: Measuring density-dependent chemical shift virial coefficients.
-
Relaxation Dynamics: Probing collision efficiencies and angular momentum correlation times.
-
Reference Standards: Absolute shielding calibration for gas-phase studies.
Part 2: Scientific Foundation & Mechanisms
The Physics of Gas-Phase Relaxation
In liquid NMR, relaxation is typically dominated by dipole-dipole (DD) interactions modulated by molecular tumbling (Brownian motion). In the gas phase, the dominant mechanism for spin-active nuclei like
-
Mechanism: The coupling between the nuclear spin and the magnetic field generated by the rotating molecular charge distribution.
-
Causality: As the molecule rotates freely between collisions, the local magnetic field fluctuates. Collisions interrupt this rotation.
-
Pressure Dependence (Counter-Intuitive):
-
Low Pressure: Fewer collisions
Longer angular momentum correlation time ( ) More efficient relaxation Shorter (and broader lines) . -
High Pressure: Frequent collisions
Shorter Less efficient relaxation Longer (and sharper lines) .
-
Chemical Shift Density Dependence
The observed chemical shift (
- : Zero-density limit (intramolecular shielding).
- : Second virial coefficient of shielding (intermolecular interactions).
Part 3: Hardware & Experimental Setup
Vacuum Line Manifold
Gas-phase samples must be prepared on a high-vacuum manifold to ensure purity and precise pressure control.
Figure 1: Vacuum manifold schematic for controlled gas condensation.
NMR Tube Selection
Standard 5mm thin-wall tubes are unsafe for pressurized gas studies.
-
Low Pressure (< 2 atm): J-Young valve NMR tubes (medium wall).
-
High Pressure (> 2 atm): Heavy-wall tubes (e.g., Wilmad 522-PP or 524-PP) rated for up to 20-50 atm.
-
Valve System: Use PTFE-valved tubes (J-Young or similar) to allow re-opening and pressure adjustment. Do not flame-seal unless absolutely necessary and you are trained in glassblowing under vacuum.
Part 4: Sample Preparation Protocol
Safety Warning:
Step 1: Volume Calibration
To achieve a specific target pressure (
-
Calibrate volumes using gas expansion of a known inert gas (e.g., Argon) from a calibrated bulb.
Step 2: Calculation (Ideal Gas Law)
Calculate the moles (
Step 3: The "Freeze-Pump-Thaw" & Condensation Cycle
-
Evacuation: Attach the heavy-wall NMR tube to the manifold. Open the valve and evacuate to
Torr. -
Gas Introduction: Close the pump valve. Release
into the manifold until is reached. -
Condensation: Immerse the tip of the NMR tube in Liquid Nitrogen (77 K) .
(Boiling point: -78°C, Melting point: -142°C) will rapidly freeze into a solid at the bottom of the tube.-
Note: Monitor the pressure gauge. It should drop to near zero as the gas cryopumps into the tube.
-
-
Sealing: Once the manifold pressure is zero, close the PTFE valve on the NMR tube tightly.
-
Thawing: CRITICAL SAFETY STEP. Remove the liquid nitrogen. Allow the tube to warm to room temperature slowly behind a blast shield. Do not use a heat gun.[2]
Part 5: Acquisition Parameters
Locking Strategy
Gas-phase samples lack the density of solvent required for a stable deuterium lock.
-
Option A (Recommended): Run Unlocked. Modern magnets (Bruker Ascend/Agilent) drift < 1-2 Hz/hour. For 1D experiments, this is negligible.
-
Option B (Coaxial Insert): Insert a sealed capillary containing
or Acetone-d6 inside the pressure tube. This provides a lock and a chemical shift reference.
Pulse Sequence & Relaxation
Gas-phase
-
Low Pressure (0.1 - 1 atm):
is short (10-100 ms) due to efficient Spin-Rotation relaxation.-
Protocol: Use short relaxation delays (
). High scan rate.
-
-
High Pressure (> 10 atm):
is long (1-5 s).-
Protocol: Use longer relaxation delays (
).
-
Acquisition Table
| Parameter | Value / Setting | Rationale |
| Nucleus | High sensitivity, 100% abundance. | |
| Pulse Prog | zg or s2pul | Standard single pulse. |
| Pulse Angle | 30° to 90° | 30° preferred for faster repetition at high pressure. |
| Spectral Width | 50 ppm | |
| Acq. Time (AQ) | 1 - 2 sec | Ensure full decay of FID (linewidths can be narrow at high P). |
| Recycle Delay (D1) | Pressure Dependent | Low P: 0.1s |
| Scans (NS) | 16 - 64 | High sensitivity of F means few scans are needed. |
| Temperature | 298 K (Regulated) | Shielding is temperature dependent ( |
Part 6: Data Analysis & Referencing
Referencing
Internal referencing (e.g., adding TMS gas) is problematic due to intermolecular interactions.
-
External Reference: Use the coaxial capillary signal (e.g., Acetone-d6).
-
Substitution Method: Run a standard liquid sample (e.g.,
) before/after the gas experiment. -
Correction:
Gas phase susceptibility corrections are usually negligible compared to liquids, but critical for high-precision work.
Linewidth Analysis
Use the linewidth (
Part 7: Workflow Diagram
Figure 2: Step-by-step experimental workflow for gas-phase NMR sample preparation.
References
-
Jackowski, K. (2025). 13C and 19F nuclear magnetic shielding and spin–spin coupling in gaseous fluoromethane-d3. ResearchGate. Link
-
Linde Gas. (2017).[3] Safety Data Sheet: Fluoromethane. Link
- Jameson, C. J. (1991). Gas Phase NMR Spectroscopy. Chemical Reviews.
-
Wilmad-LabGlass. NMR Tube Selection Guide for High Pressure. Link
-
Cambridge Isotope Laboratories. Deuterated Fluoromethane Safety & Handling. Link
storage and handling of compressed Fluoromethane-d3 gas
Application Note: Precision Handling and Storage of Compressed Fluoromethane-d3 ( )
Abstract
Fluoromethane-d3 (
Physicochemical & Safety Profile
Understanding the physical properties of the non-deuterated analog (Methyl Fluoride,
Table 1: Critical Properties & Hazards
| Property | Value / Classification | Operational Implication |
| Chemical Formula | Deuterated Methyl Fluoride | |
| Physical State | Compressed Liquefied Gas | Cylinder pressure depends on temperature, not fill volume. |
| Boiling Point | -78.4°C (approx.) | Rapid evaporation; risk of cold burns and rapid pressure buildup. |
| Flammability | Extremely Flammable (H220) | Flash point < -20°C. Grounding of all lines is mandatory. |
| Vapor Density | 1.2 (Air = 1) | Gas is heavier than air; accumulates in low-lying areas (sumps/trenches). |
| Isotopic Purity | Typically | Critical: Air infiltration introduces |
| Material Compatibility | SS 316L, PTFE, Kel-F | Avoid: Aluminum (potential reactivity) and standard elastomers (permeation). |
Safety Warning:
is an asphyxiant and extremely flammable.[1] All operations must occur within a certified fume hood or glovebox with spark-proof electrical ratings.
Infrastructure & Engineering Controls
To maintain isotopic purity and prevent loss, standard "slip-fit" tubing is unacceptable. The system must be constructed using Stainless Steel 316L with face-seal fittings (e.g., VCR®) or double-ferrule compression fittings (e.g., Swagelok®).
Gas Manifold Architecture
The following diagram illustrates the required "Zero-Loss" manifold setup. This design allows for vacuum purging of lines before the cylinder is opened, ensuring no air contaminates the
Figure 1: Schematic of a high-purity gas manifold designed for expensive isotopic gases. Note the vacuum line integration for pre-dispense purging.
Component Selection Justification
-
Regulator (Two-Stage): A two-stage regulator is mandatory. As the liquid phase in the cylinder is depleted, the internal pressure remains constant until the liquid is gone, then drops rapidly. A single-stage regulator would allow delivery pressure to spike (decaying inlet characteristic), potentially blowing out glass reaction vessels.
-
Diaphragm Material: Must be Stainless Steel .[2] Neoprene or rubber diaphragms off-gas organic plasticizers and are permeable to air, which will contaminate the
with protons ( ) and moisture. -
Check Valves: Essential downstream of the regulator to prevent "suck-back" of reaction solvents into the regulator if the cylinder pressure drops unexpectedly.
Protocol: Active Handling & Dispensing
Objective: Dispense a precise molar equivalent of
Pre-Requisites
-
Calibrated balance (if weighing cylinder) or Mass Flow Controller (MFC).
-
Helium leak detector or liquid leak detector (e.g., Snoop®) compatible with high-purity systems.
-
PPE: Flame-resistant lab coat, safety glasses with side shields, nitrile gloves.
Workflow: The "Purge-Then-Flow" Method
Figure 2: Operational workflow for dispensing Fluoromethane-d3. The critical control point is the Vacuum Purge/Leak Test cycle.
Step-by-Step Procedure
-
Cylinder Weighing (Gravimetric Tracking):
-
Before connecting, weigh the cylinder on a high-capacity balance. Record the Gross Weight .
-
Why? Pressure gauges on liquefied gases only indicate the presence of liquid, not the amount remaining. Weight is the only accurate inventory method.
-
-
Connection & Purging (The Critical Step):
-
Secure cylinder to the wall/bench bracket.
-
Connect the regulator to the cylinder valve (CGA 350 or 320 standard, check cylinder collar).
-
Do NOT open the cylinder valve yet.
-
Open the downstream isolation valve and the vacuum line valve (see Figure 1).
-
Evacuate the regulator and tubing lines to <50 mTorr.
-
Causality: This removes atmospheric nitrogen, oxygen, and water vapor trapped in the regulator dead volume. If skipped, the first shot of
will be contaminated with air.
-
-
Static Leak Check:
-
Close the vacuum valve. Watch the manifold pressure gauge for 60 seconds.
-
If pressure rises, there is a leak (or outgassing). Retighten fittings and repeat vacuum purge.
-
-
Dispensing:
-
Ensure the reaction vessel is cooled (usually -78°C) to condense the gas if trapping is required.
-
Slowly open the
cylinder valve. -
Adjust the regulator to the desired delivery pressure (typically 2–5 psig for bubbling/trapping).
-
Open the flow controller/needle valve to begin delivery.
-
-
Termination:
-
Close the cylinder valve first .
-
Allow the remaining gas in the regulator to flow into the reaction vessel (consuming the line volume).
-
Close the reaction vessel valve.
-
Vacuum purge the manifold again to remove residual toxic/flammable gas before disconnecting (if required).
-
Storage & Emergency Protocols
Storage Requirements[3][4][5][6][7][8]
-
Temperature: Store below 50°C (122°F). Cool, dry, well-ventilated area.
-
Segregation: Store away from oxidizing gases (
, ) by at least 20 feet or a fire barrier.[3][4] -
Leak Detection: Storage areas should be equipped with flammable gas detectors calibrated for methyl fluoride.
Emergency Response[1][3][4]
-
Minor Leak (at fitting): Detectable by "snoop" or electronic sniffer. Close cylinder valve immediately. Tighten fitting. Vent area.
-
Major Release:
-
Evacuate the lab immediately.
-
Eliminate ignition sources (remote shutoff of power if possible).
-
Do not attempt to extinguish a leaking gas fire unless the leak can be stopped.[5] Extinguishing the flame while gas continues to leak creates an explosive cloud hazard.
-
References
-
Linde Gas. (2017).[5] Safety Data Sheet: Fluoromethane. Retrieved from [Link]
-
Matheson. (n.d.). Regulator Selection Guide by Gas Service. Retrieved from [Link]
-
Airgas. (n.d.). Compressed Gas Safety: Storage and Handling. Retrieved from [Link]
-
Industrial Specialties Mfg. (2022).[6] 316L Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]
Troubleshooting & Optimization
troubleshooting unexpected peaks in Fluoromethane-d3 NMR
Technical Support Center: Troubleshooting Fluoromethane-d3 ( ) NMR Anomalies
Topic: Troubleshooting unexpected peaks in Fluoromethane-d3 (
Introduction: Defining the "Gold Standard" Spectrum
Before troubleshooting "unexpected" peaks, we must rigorously define what the expected spectrum of high-purity Fluoromethane-d3 (
The Theoretical Baseline:
-
Nucleus:
F (100% natural abundance, Spin 1/2).[1][2] -
Coupling Partner: Three equivalent Deuterium nuclei (
H, Spin 1). -
Multiplicity Rule:
.-
Calculation:
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
Expected Pattern: A Septet with an intensity ratio of 1:3:6:7:6:3:1 .[3]
-
Chemical Shift:
ppm (upfield shift relative to ).
If your spectrum deviates from this specific septet structure, or if you observe signals outside the -270 ppm region, you are likely dealing with isotopic impurities, chemical byproducts, or instrumental artifacts.
Part 1: Diagnostic Workflow
Use the following logic gate to classify your spectral anomaly before applying a fix.
Figure 1: Decision tree for diagnosing spectral anomalies in fluorinated methyl groups.
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Ghost" Multiplets (Isotopic Purity)
User Question: "I see the main septet at -272 ppm, but there is a 'messy' overlap of other multiplets on top of it. It looks like the baseline is noisy or the shimming is off, but standard samples look fine. What is this?"
Technical Analysis:
You are likely observing incomplete deuteration .[3] In the synthesis of
-
The Physics:
-
: 3 Deuteriumsngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> Septet ( Hz). -
: 1 Proton (Spin 1/2) + 2 Deuteriums (Spin 1).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
The
F signal is split first by the proton into a Doublet with a massive coupling constant ( Hz). -
Each leg of the doublet is further split by the two deuteriums into a Quintet (
). -
Result: A Doublet of Quintets .
-
-
Validation Protocol:
-
Run a
H NMR: If you have , you will see a corresponding doublet in the proton channel (centered at ~4.2 ppm) with the same 46 Hz coupling constant. -
Decoupling Experiment: Acquire a
F spectrum with H decoupling (inverse gated or standard composite pulse decoupling).-
Result: The "messy" doublet of quintets will collapse into a simple quintet (due to remaining D coupling), confirming the presence of protons.
-
Data Summary: Coupling Constants
| Isotopologue | Pattern | Primary Coupling (
Issue 2: The "Silent" Contaminants (Chemical Impurities)
User Question: "I see my product peak, but there are sharp singlets or small multiplets appearing between -150 and -220 ppm. Are these degradation products?"
Technical Analysis:
Common Culprits:
-
Hydrolysis (Methanol-d3): If moisture enters the NMR tube,
can hydrolyze to and .-
Indicator: A sharp singlet at -204 ppm (aqueous
) or broad peaks if exchange is occurring.
-
-
Starting Materials:
-
Unreacted fluoride salts often appear as broad singlets depending on the solvent and counter-ion (e.g., free
in organic solvents is often very broad due to chemical exchange).
-
Validation Protocol:
-
Spike Test: Add a small amount of authentic non-deuterated starting material (e.g.,
) to the tube. If the impurity peak shifts or broadens (due to exchange) or a new peak appears with identical chemical shift (accounting for isotope shift), you have identified the contaminant. -
Solvent Check: Verify your deuterated solvent isn't contaminated.[3]
can sometimes contain trace impurities if stabilized with certain agents, though this is rare.
Issue 3: Instrumental Artifacts (Acoustic Ringing & Phasing)
User Question: "My baseline is rolling (sinusoidal wave) or the first few points of the FID look corrupted. The peak at -272 ppm looks phase-distorted."
Technical Analysis:
Fluorine has a very wide spectral width.[3]
-
The Cause:
-
Bandwidth Filter: The signal might be on the edge of the excitation profile or the analog filter, causing phase errors.
-
Acoustic Ringing:
F probes often suffer from "ringing" (acoustic vibration of the coil) which manifests as a broad rolling baseline.
-
Corrective Protocol:
-
Adjust O1P: Move your carrier frequency to -270 ppm specifically for this experiment. Do not acquire this spectrum using a generic "full range" parameter set centered at -100 ppm.
-
Backward Linear Prediction: If the first few points of the FID are corrupted (causing the rolling baseline), apply Backward Linear Prediction (LPC) during processing to reconstruct the first 2-4 data points.
References
-
National Institutes of Health (PubChem). Fluoromethane-d3 Compound Summary. [Link] Grounding: Verifies the CAS (558-21-4) and chemical identity of the deuterated species.[4]
-
Facey, G. (University of Ottawa NMR Facility). Boron Isotope Effects in Fluorine NMR Spectra. (2017).[3] [Link] Grounding: While discussing Boron, this authoritative blog details the mechanics of isotope-induced splitting and chemical shift changes (isotope effects) in 19F NMR, which is the fundamental physics behind the CD3F septet.
-
San Fabian, J., et al. Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance (1998).[3] [Link] Grounding: Establishes the magnitude of H-F coupling constants in fluoroalkanes, validating the ~46 Hz value for impurities.
HDX-MS Technical Support Center: Minimizing Back-Exchange
Current Status: Operational | Topic: Hydrogen-Deuterium Exchange Optimization Support Tier: Senior Application Scientist
Welcome to the HDX-MS Support Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because your deuterium recovery numbers are low, or your standard deviations are high. In Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), back-exchange (the loss of the deuterium label to the solvent during analysis) is the primary adversary.[1][2][3]
While you cannot eliminate back-exchange entirely (physics dictates a minimum loss of ~10–30%), you can control, minimize, and normalize it. This guide replaces "rule of thumb" guesswork with thermodynamic certainty.
Module 1: The Quench Step (The Critical Junction)
The Issue: "My deuterium recovery is surprisingly low immediately after quenching."
The Science: The rate of backbone amide hydrogen exchange is a function of pH and temperature.[4] This relationship follows a "V-shaped" curve. The minimum exchange rate for average amide backbones occurs at pH 2.5 and 0°C .
-
Deviation Penalty: For every 1 pH unit you deviate from pH 2.5, the back-exchange rate increases by 10-fold .
-
Temperature Penalty: Increasing the temperature from 0°C to 20°C increases the back-exchange rate by approximately 10-fold .
The Protocol: Optimized Quench Buffer Do not use generic buffers. Use this formulation to simultaneously quench, denature, and reduce the protein at the optimal pH.[4]
| Component | Concentration (in Quench) | Function | Mechanism |
| Guanidine HCl | 4M - 8M | Denaturant | Unfolds protein to expose proteolytic sites for Pepsin. |
| TCEP | 250 mM - 500 mM | Reductant | Breaks disulfide bonds. Crucial: TCEP is active at acidic pH; DTT is not. |
| Buffer | 100 mM Phosphate or Citrate | pH Control | Buffering capacity must overcome the sample buffer to land at pH 2.5. |
| pH Target | 2.3 - 2.4 | Final Adjustment | Target pH 2.3 in the quench so that a 1:1 mix with sample (pH 7.4) lands exactly at pH 2.5 . |
Self-Validating Step:
-
Do not trust calculation alone. Prepare a mock mixture (1:1 sample buffer + quench buffer) outside the instrument and measure the pH with a calibrated micro-probe. If it is pH 2.7, adjust your quench acid.
Visualizing the Trap: The following diagram illustrates the "V-Curve" logic and where experiments fail.
Caption: The "V-Curve" Logic. Deviation from the pH 2.5/0°C center point results in exponential loss of deuterium label.
Module 2: Chromatography & Digestion (The Cold Chain)
The Issue: "I am losing signal during the LC gradient."
The Science: Once quenched, the clock is ticking. The half-life of a deuterated amide at pH 2.5/0°C is roughly 30–60 minutes. However, inside an LC column, frictional heating and surface interactions can accelerate this.
The Protocol: "Sprint" Chromatography
-
Temperature: The entire fluidic path (inject valve, trap column, analytical column) must be housed in a Peltier-cooled box at 0°C ± 0.1°C .
-
Time: Total elution time should be <10 minutes.
-
Digestion: Use an immobilized Pepsin column. Pepsin is unique; it is maximally active at pH 2.0–2.5, perfectly matching our quench requirements.
Troubleshooting The Digestion:
-
Symptom:[2][5][6][7][8][9][10][11] Poor digestion requires slower flow, but slower flow increases back-exchange.
-
Fix: Increase the pressure (up to 10,000 psi if using modern BEH particles) to allow fast flow and efficient digestion, or use a higher concentration of Guanidine in the quench to pre-unfold the protein.
Visualizing the Workflow:
Caption: The HDX Cold Chain. High flow rates are used during digestion/trapping to minimize time-in-solution before the gradient begins.
Module 3: Normalization (The "Max" Control)
The Issue: "How do I know if 50% uptake is real or just 100% uptake with 50% back-exchange?"
The Science: You cannot interpret raw deuterium uptake without a ceiling. You must generate a Maximally Deuterated Control (Max D) .[1][3] This control represents the theoretical maximum signal your system can recover if every amide were deuterated.
The Protocol: Generation of Max D Do not simply incubate in D2O for 24 hours (this rarely achieves 100%).
-
Denature First: Mix protein with 6M Guanidine (in D2O) or heat to 90°C to fully unfold it.
-
Deuterate: Incubate the unfolded protein in D2O for >12 hours.
-
Quench & Analyze: Run this sample exactly like your experimental samples.
Calculation:
- : Centroid mass of Max D control.
- : Centroid mass of undeuterated control.
- : Number of exchangeable amides in the peptide.
- : Fraction of D2O in the labeling buffer (e.g., 0.90).[11]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| High Back-Exchange (>50%) | Quench pH is not 2.5. | Measure pH of the mixed solution (Quench + Sample). Adjust Quench buffer.[5] |
| High Back-Exchange (>50%) | Valve/Tubing too warm. | Ensure all loops and columns are in the cold box. Pre-chill buffers. |
| "Ghost" Peptides (Carryover) | Pepsin column fouling. | Wash Pepsin column with 1.5M GuHCl / 5% ACN / 1% Formic Acid . (Do not use high ACN!). |
| Inconsistent Digestion | TCEP/GuHCl concentration too high for Pepsin. | Dilute quench before the pepsin column or switch to a protease-resistant column (e.g., BEH Pepsin). |
| Low Signal Intensity | Salts entering MS. | Increase desalting time on the Trap column (but keep it <3 mins). |
References
-
Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics.[3][12] Annual Review of Analytical Chemistry.
-
Masson, G. R., et al. (2019). Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments. Nature Methods.[5]
-
Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics.[3][4][5][8] Mass Spectrometry Reviews.
-
Majumdar, R., et al. (2012). Optimization of the quench condition for deuterium recovery in hydrogen/deuterium exchange mass spectrometry. Journal of The American Society for Mass Spectrometry.
Sources
- 1. Simple and Fast Maximally Deuterated Control (maxD) Preparation for Hydrogen-Deuterium Exchange Mass Spectrometry Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. hdxms.net [hdxms.net]
- 6. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.waters.com [help.waters.com]
- 10. Rapid removal of IgG1 carryover on protease column using protease-safe wash solutions delivered with LC pump for HDX-MS systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Fidelity Analysis of Deuterated Compounds
Status: Operational Operator: Senior Application Scientist Ticket Focus: Signal-to-Noise Ratio (SNR) Optimization & Troubleshooting Target Systems: LC-MS/MS (Quantitation), HDX-MS (Structural), NMR (Spectroscopy)
Introduction: The Deuterium Dilemma
Welcome to the technical support hub. You are likely here because your deuterated compounds—whether internal standards (IS) or metabolic tracers—are behaving unexpectedly.
While deuterium (
This guide provides root-cause analysis and validated protocols to recover your signal and ensure data integrity.
Module 1: LC-MS/MS Quantitation & Internal Standards
Core Issue: Your Deuterated Internal Standard (SIL-IS) elutes earlier than your analyte, leading to uncorrected matrix effects and poor SNR.
The Mechanism: Why does D elute before H?
The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy. This results in a smaller molar volume and slightly reduced lipophilicity (polarizability). In Reverse Phase LC (RPLC), this makes the deuterated molecule "less sticky" to the C18 stationary phase, causing it to elute earlier.
Troubleshooting Guide
Q1: My D-labeled standard elutes 0.2 minutes before my analyte. Is this a problem?
A: It depends on your matrix.
-
Diagnosis: If the retention time shift places the IS in a region of the chromatogram with different ion suppression (e.g., eluting salts or phospholipids) than the analyte, your SNR calculation is invalid.
-
Test: Perform a Post-Column Infusion experiment. Infuse the analyte continuously while injecting a blank matrix. If the ion suppression profile changes significantly between the IS elution time and the Analyte elution time, you must fix the chromatography.
Q2: How do I force co-elution to fix the SNR?
A: You cannot change the physics of the isotope effect, but you can mask it.
-
Change Stationary Phase: Switch from C18 to a Pentafluorophenyl (PFP) column. PFP phases interact via
- interactions and dipole moments, which are less sensitive to the subtle volume differences between C-H and C-D compared to pure hydrophobic partitioning. -
Modify Mobile Phase Temperature: Lowering the column temperature (e.g., to 15°C or 20°C) can sometimes improve resolution, but for co-elution, increasing temperature might reduce the separation factor (
) between the isotopologues, though this is compound-dependent. -
Switch Isotopes: If the shift is unmanageable (
min), switch to C or N labeled standards. These have no significant chromatographic isotope effect.
Q3: I see "Cross-Talk" between my Analyte and IS. How do I clear the noise?
A: This is usually due to isotopic envelope overlap or fragmentation interference.
-
Protocol:
-
Check Mass Difference: Ensure your IS is at least M+3 (preferably M+5 or M+6) to avoid the natural
C isotope abundance of the analyte contributing to the IS channel. -
Clean Up Transitions: Verify that your IS does not lose the deuterium label during fragmentation. If your MRM transition involves the loss of the labeled moiety, the product ion will be identical to the native analyte, causing massive background noise.
-
Visual Workflow: LC-MS Optimization
Figure 1: Decision tree for troubleshooting deuterated internal standard performance in LC-MS/MS.
Module 2: HDX-MS (Hydrogen-Deuterium Exchange)
Core Issue: Low SNR due to "Back-Exchange" (D reverting to H) during the chromatography step, leading to loss of structural resolution.
Troubleshooting Guide
Q1: I am losing >40% of my deuterium label before MS detection. How do I stop this?
A: You are likely not controlling the "Quench" conditions strictly enough. The exchange rate minimum for amide hydrogens occurs at pH 2.5 and 0°C .
-
Protocol:
-
Quench Buffer: Use a buffer (e.g., Phosphate or Formic Acid) adjusted to pH 2.5 exactly.
-
Thermal Control: The entire LC system (injector, column, tubing) must be chilled to 0°C (ice bath or Peltier cooler).
-
Speed: Shorten your gradient. Every second spent on the column allows back-exchange.
-
Q2: Can I go colder than 0°C to boost SNR?
A: Yes. Modern "Sub-Zero" chromatography is the gold standard for maximizing SNR in HDX.
-
Advanced Protocol: Use a mobile phase containing ethylene glycol (to prevent freezing) and cool the column to -30°C . This effectively "freezes" the exchange, allowing for longer, higher-resolution gradients without losing the deuterium label [1].
Module 3: NMR Spectroscopy ( H-NMR)
Core Issue: Deuterium is a "quiet" nucleus. Signals are buried in thermal noise due to low natural abundance (if not enriched) and low gyromagnetic ratio.
Troubleshooting Guide
Q1: My
H signals are invisible. Should I just increase the number of scans (NS)?
A: Increasing NS helps (SNR scales with
-
Probe Selection: If available, use a Cryoprobe . The reduction in thermal noise from the coil and preamplifier can boost SNR by factor of 3-4x compared to a room temperature probe.
-
Lock Channel: Standard NMR uses a Deuterium lock (solvent signal) to stabilize the field. If you are trying to observe Deuterium, the lock channel interferes.
-
Fix: Use a Fluorine (
F) Lock or run "unlocked" (if the magnet is stable and the experiment is short) to free up the deuterium channel for observation.
-
Q2: How do I tune the probe for maximum sensitivity on this specific nucleus?
A: Do not rely solely on the "wobb" (reflection) curve. Use Spin-Noise Tuning .
-
The Logic: The electronic path for "transmit" (wobb) differs from "receive."[1]
-
Protocol:
-
Turn off the RF pulses.
-
Observe the "spin noise" (the wiggles in the baseline caused by the nuclear spins coupling with the coil).
-
Adjust the tuning capacitors until the spin noise dip is maximized (inverted). This aligns the probe's sensitivity specifically for reception, potentially squeezing out 10-20% more SNR [2].
-
Q3: My relaxation delay (
) is making the experiment take forever. Can I shorten it?
A: Deuterium quadrupolar relaxation is generally fast (
-
Optimization: Measure
using an Inversion Recovery sequence. Set your recycle delay ( ) to (for max SNR per unit time) rather than the standard (which is for quantitative accuracy).
Visual Logic: NMR Pulse Sequence Optimization
Figure 2: Workflow for optimizing Deuterium NMR observation parameters.
Summary Data: Isotope Effects & Parameters
| Parameter | Protium ( | Deuterium ( | Impact on SNR |
| Relative Mass | 1.0078 | 2.0141 | Mass shift allows MS detection; requires pure IS to avoid cross-talk. |
| Gyromagnetic Ratio ( | 26.75 | 4.10 | Critical: |
| Bond Length (C-X) | 1.09 Å | 1.08 Å (Shorter) | Causes earlier elution in RPLC (Isotope Effect). |
| Natural Abundance | 99.98% | 0.015% | Low background noise for D-tracers, but requires enrichment for NMR. |
References
-
ACS Publications. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]
-
University of Ottawa NMR Facility. (2017). Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. Available at: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Stability and Isotope Effects. Available at: [Link]
-
Wang, et al. (2025).[2] Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry. Available at: [Link]
Sources
identifying and removing impurities from Fluoromethane-d3
Technical Support Center: Fluoromethane-d3 ( ) Purity Assurance
Senior Application Scientist Desk Status: Operational | Priority: High-Fidelity Isotope Reagents
Introduction: The Purity Paradox
Fluoromethane-d3 (
This guide provides a self-validating system to Identify, Remove, and Prevent these impurities.
Module 1: Diagnostic Hub (Identification)
"You cannot remove what you cannot see."
Before initiating any purification, you must characterize the gas. Standard purity checks often miss isotopic contaminants.
The Impurity Matrix
Use this table to correlate your analytical observations with specific contaminants.
| Impurity Type | Specific Contaminant | Detection Method | Diagnostic Signature |
| Isotopic | Doublet of Quintets ( | ||
| Isotopic | Doublet of Triplets . | ||
| Chemical | GC-MS | m/z 142 (or 145 for | |
| Chemical | FT-IR | Broad absorption at 3200–3600 cm | |
| Chemical | THF / Ether | Multiplets at |
Diagnostic Workflow
Follow this logic path to determine the necessary purification steps.
Figure 1: Diagnostic decision tree for identifying specific impurity classes in deuterated fluoromethane.
Module 2: Purification Protocols (Removal)
"Purification is not a step; it is a flow."
The boiling point of
The Superior Method: Solid-Phase Chemical Scrubbing.
We utilize specific affinities: Silver (
Protocol A: The "Dry-Scrub" Manifold (Recommended)
This method removes moisture and halide precursors inline, just before the gas enters your reaction vessel.
Materials Required:
-
Trap 1 (Halide Removal): Stainless steel tube packed with Silver-Exchanged Zeolite (Ag-Zeolite) or TEDA-impregnated Carbon.
-
Trap 2 (Moisture Removal): Stainless steel tube packed with activated 3A or 4A Molecular Sieves .
-
Mass Flow Controller (MFC): To regulate residence time.
Step-by-Step Procedure:
-
Activation: Bake Trap 2 (Sieves) at 250°C under vacuum for 4 hours. Note: Do not bake Ag-Zeolite above 150°C as it may reduce the silver.
-
Sequence: Connect the source cylinder
Ag-Zeolite Trap Molecular Sieve Trap Reaction Vessel.-
Critical Logic: Remove the bulky organic iodide before the molecular sieve to prevent clogging the sieve's pores with the larger contaminant.
-
-
Flow Rate: Maintain a gas flow < 50 mL/min.
-
Reasoning: High flow rates decrease the "residence time" in the trap, reducing the probability of the
molecule interacting with a silver active site.
-
-
Validation: Weigh the Ag-Zeolite trap before and after a campaign. A mass increase indicates iodine capture.
Protocol B: Cryogenic Transfer (For Solvent Removal)
If your diagnostic check reveals THF or Ether, use this method.
-
Set up a vacuum line with a U-trap cooled to -90°C (Methanol/Liquid
slurry). -
Pass the
gas through this trap. -
Physics: At -90°C, THF (m.p. -108°C) and Ether have negligible vapor pressure and will condense/freeze, while
(b.p. -78°C) will remain largely gaseous if the pressure is kept low (under 500 Torr). -
Collect the
in a receiving vessel cooled to -196°C (Liquid ).
Purification Rig Setup
Figure 2: Inline gas purification manifold. Note the sequence: Halide removal MUST precede moisture removal.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why does my
-
Explanation: In
, the two equivalent protons are split by the single Fluorine atom ( Hz, creating a doublet) and further split by the single Deuterium atom ( Hz, creating a triplet). This results in a "doublet of triplets." This is an isotopic synthesis error and cannot be removed by chemical traps. You must purchase a higher enrichment grade.
Q2: Can I use activated charcoal instead of Ag-Zeolite for Methyl Iodide removal? A: Yes, but with caveats.
-
Risk: Standard activated charcoal relies on physisorption (weak Van der Waals forces). If the temperature rises or pressure drops, the
can desorb (leach) back into your gas stream. -
Solution: Use TEDA-impregnated carbon .[4] TEDA (Triethylenediamine) chemically binds alkyl halides, preventing desorption. However, Ag-Zeolite is cleaner for high-purity applications as it sheds fewer particulates.
Q3: My reaction yield is dropping, and the Ag-Zeolite trap has turned dark grey. What happened? A: The trap is saturated.
-
Mechanism: The color change from white/beige to dark grey indicates the formation of Silver Iodide (
) and metallic silver on the zeolite surface. -
Action: Replace the packing immediately. Do not attempt to regenerate Ag-Zeolite with heat, as you cannot easily reverse the Ag-I bond formation in a standard lab setting.
Q4: How do I store purified
-
Reasoning: Packed-stem valves use polymeric packing (Teflon/Kel-F) that can absorb atmospheric moisture and slowly diffuse it into the cylinder over months. Diaphragm valves provide a metal-to-metal seal, ensuring long-term integrity.
References
-
Isotopic Impurity Analysis : Analytical Methods. "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." (2013).
-
Methyl Iodide Scrubbing : Journal of Nuclear Science and Technology. "Removal of methyl iodide by silver-impregnated zeolite." (2010).
-
Gas Phase Filtration : Sigma-Aldrich Technical Bulletin. "Adsorbents for Gas Purification: Molecular Sieves and Carbon."
-
NMR Solvent Data : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics (2010).
Sources
- 1. Synthesis and Characterization of Silver-Modified Nanoporous Silica Materials for Enhanced Iodine Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WO2015193328A1 - Method and apparatus for treating offgases in a acetic acid production unit - Google Patents [patents.google.com]
- 4. southernscientific.co.uk [southernscientific.co.uk]
stability of Fluoromethane-d3 under reaction conditions
Isotope Reagent Support Center: Fluoromethane-d3 ( )
Technical Guide & Troubleshooting Portal
Current Status: Operational
Reagent Class: Electrophilic Alkylating Agents (Gas Phase)
Isotopic Purity Standard:
Core Directive: The "Invisible" Reagent Challenge
Executive Summary:
Fluoromethane-d3 (
The Stability Misconception: Users often report "instability" or "reaction failure." In 90% of cases, the molecule has not decomposed; it has simply escaped the reaction vessel before reacting. This guide focuses on Physical Retention (keeping the gas in solution) and Chemical Application (overcoming the high bond energy of C-F to achieve methylation).
Module 1: Physical Stability & Handling
Objective: Transfer
Critical Physical Properties
| Property | Value | Implication for Protocol |
| State (STP) | Gas | Must be handled in a sealed manifold or cryogenically condensed. |
| Boiling Point | -78.4°C | Requires Dry Ice/Acetone or |
| Solubility | Good in DMF, THF, DCM | Pre-dissolving at low temp is the preferred delivery method. |
| Reactivity | Moderate Electrophile | Less reactive than |
Protocol: Cryogenic Trapping (The "Trap-to-Trap" Method)
Use this method for precise stoichiometric addition.
-
System Prep: Flame-dry a sealed tube or autoclave liner. Purge with Argon.
-
Solvent Loading: Add anhydrous solvent (DMF or NMP recommended for nucleophilic substitution) and substrate/base.
-
Cryogenic Cooling: Submerge the reaction vessel in a Dry Ice/Acetone bath (-78°C).
-
Gas Addition:
-
Connect the
lecture bottle regulator to a needle/cannula. -
Introduce the gas sub-surface (bubbling directly into the solvent).
-
Visual Check: The solvent volume will visibly increase. Use a mass balance to confirm the addition of the desired weight of
.
-
-
Sealing: Crucial Step. Seal the vessel while still at -78°C.
-
Reaction: Allow the vessel to slowly warm to room temperature behind a blast shield. The internal pressure will rise significantly.
Workflow Visualization: Gas Transfer Logic
Figure 1: Safe transfer workflow for converting gaseous Fluoromethane-d3 into a liquid-phase reagent.
Module 2: Reaction Stability & Optimization
Objective: Ensure the C-F bond breaks only when attacking the target nucleophile (
The Reactivity Threshold
The C-F bond is the strongest single bond to carbon (~116 kcal/mol).
-
Stability Consequence: It requires higher temperatures to react.
-
Risk: High temperature = High pressure (Gas wants to escape).
Troubleshooting Reaction Failure
Symptom: No Product Formation (Starting Material Recovered)
| Potential Cause | Diagnosis | Solution |
| Gas Escape | Did you use a balloon? | STOP. Balloons fail. Use a sealed pressure tube or autoclave. |
| Low Temp | Reaction run at < 50°C? | Heat to 60-80°C. The C-F bond needs thermal activation. |
| Poor Solubility | Gas bubbled through but didn't dissolve? | Switch to polar aprotic solvents (DMF, DMAc, NMP) which hold the gas better than ethers. |
| Weak Nucleophile | Using a weak base ( | Upgrade to |
Symptom: Loss of Isotopic Purity (Scrambling)
-
Issue:
becomes . -
Mechanism: Radical halogenation or exchange at acidic positions (rare for methyl fluoride).
-
Verdict:
is highly stable against isotopic exchange under standard alkylation conditions. If scrambling occurs, it is likely happening after the product is formed, or due to contaminated starting materials.
Module 3: Metabolic Stability (The "Why")
Objective: Understanding the stability of the final Drug-
The Deuterium Kinetic Isotope Effect (DKIE)
The primary utility of
-
Mechanism: Cytochrome P450 enzymes (CYP450) typically oxidize C-H bonds to C-OH (hydroxylation) or remove alkyl groups (N-dealkylation).[2]
-
The Barrier: The C-D bond has a lower zero-point energy than C-H, making the activation energy for bond cleavage significantly higher.
-
Result:
. The drug stays in the body longer (increased half-life, ).
Pathway Visualization: Metabolic Fate
Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) prevents rapid metabolic clearance of the methylated drug.
Frequently Asked Questions (FAQs)
Q1: Can I store Fluoromethane-d3 in a solution for later use?
-
Answer: Generally, No. Unless stored in a sealed pressure vessel at -20°C or lower, the gas will diffuse out of the solvent through standard septa or caps. Always prepare fresh solutions immediately prior to reaction.
Q2: Why use
-
Answer: Two reasons:
-
Atom Economy & Waste: Fluoride is a lighter leaving group.
-
Selectivity:
is less reactive, which can sometimes offer better regioselectivity (avoiding over-methylation) compared to the hyper-reactive iodide. However, is easier to handle (liquid).
-
Q3: Is the C-F bond stable to hydrolysis?
-
Answer: Yes. Under typical basic alkylation conditions (
/DMF, 60°C), the C-F bond is stable. Hydrolysis usually requires extreme pH or specific Lewis Acid catalysts. The primary loss vector is evaporation, not decomposition.
Q4: What is the recommended pressure rating for the reaction vessel?
-
Answer: At 80°C, the internal pressure of a solvent saturated with
can exceed 5-10 bar (depending on headspace). Use heavy-walled glass pressure tubes (rated to 150 psi) or stainless steel autoclaves.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11638, Fluoromethane. Retrieved from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Retrieved from [Link]
-
Linde Gas (2023). Handling Guidelines for Halocarbons and Flammable Gases. Retrieved from [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]
challenges in working with deuterated gases in the lab
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Deuterium Penalty"
Welcome to the Deuterium Handling Support Hub. If you are here, you are likely transitioning from standard hydrogenation to deuteration for isotopic labeling , neutron scattering contrast , or deuterated drug synthesis (e.g., mitigating metabolic clearance via the Kinetic Isotope Effect).
Working with deuterated gases (
-
Isotopic Scrambling: The thermodynamic inevitability of protons (
) from moisture or surface-adsorbed water exchanging with your expensive deuterium, ruining isotopic purity. -
The Kinetic Isotope Effect (KIE): The reaction rates you established with Hydrogen (
) will fail. C-D bonds form and break slower than C-H bonds.
This guide addresses these specific failure points.
Module 1: Purity Assurance (The Scrambling Problem)
Issue: "My input gas is 99.8%
Diagnosis: Your delivery system is acting as a proton reservoir. Stainless steel lines, regulators, and catalyst surfaces retain moisture (
Troubleshooting Protocol: System Passivation
Do not skip this. A single monolayer of water can degrade a 50L cylinder of
Step-by-Step Conditioning Workflow:
-
Thermal Bake-out: Heat all stainless steel lines to 120°C under high vacuum (<
Torr) for 4 hours. This removes bulk physisorbed water. -
The "Sacrificial" Flush:
-
Introduce
gas to 10 psig. -
Allow to "soak" for 30 minutes. This forces exchange:
. -
Vent to waste. Do not recycle this gas.
-
-
Dynamic Purge: Flow
at 50 sccm for 15 minutes while monitoring the output via RGA (Residual Gas Analyzer) or Mass Spec. -
Verification: Proceed only when the
ratio stabilizes below your threshold (typically <0.5%).
Visual Logic: The Passivation Cycle
Figure 1: Decision logic for removing proton contamination from gas delivery lines prior to critical deuteration experiments.
Module 2: Flow Control & Metrology
Issue: "I set my Mass Flow Controller (MFC) to 100 sccm for
Diagnosis: You are likely using an MFC calibrated for
The Physics of Flow: Thermal vs. Coriolis
| Feature | Hydrogen ( | Deuterium ( | Impact on Metrology |
| Molar Mass | 2.016 g/mol | 4.028 g/mol | |
| Density (STP) | 0.0899 g/L | 0.1799 g/L | Coriolis Meters: Will read 2x mass flow for same volume. |
| Molar Heat Capacity ( | ~28.8 J/(mol·K) | ~29.1 J/(mol·K) | Thermal MFCs: Very similar. |
| Thermal Conductivity | 0.1805 W/(m·K) | 0.138 W/(m·K) | Slight sensor offset in thermal meters. |
FAQ: Which Conversion Factor do I use?
Q: I have a Thermal MFC calibrated for Nitrogen (
-
Explanation: Thermal MFCs measure heat transfer, which depends on molar heat capacity. Since
and are diatomic with similar molar , they behave similarly to in thermal transfer, despite the mass difference. -
Warning: Always verify with your specific manufacturer (e.g., Brooks, Bronkhorst) as sensor geometry varies.
Q: I have a Coriolis Mass Flow Meter. Do I need a factor? A: No, but you must expect the mass reading to double.
-
Explanation: Coriolis meters measure true mass. 1 Standard Liter of
weighs twice as much as 1 Standard Liter of .[1] If your controller is set to control mass (g/hr), you will deliver half the moles of gas compared to . Always control flow in molar units (sccm/slm) when switching isotopes.
Module 3: Reaction Kinetics (The KIE Barrier)
Issue: "My deuteration reaction yields are 40% lower than the hydrogen control run, even with the same catalyst loading."
Diagnosis: You are fighting the Primary Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point energy of deuterium. This increases the activation energy (
The Science: Zero-Point Energy
Because Deuterium is heavier, its vibrational frequency is lower. This lowers the ground state energy, meaning more energy is required to reach the transition state.
- Ratio: Typically ranges from 1 to 7 (and up to 10 for tunneling effects).
-
Implication: If your reaction relies on C-H bond breaking (or formation that involves a tight transition state), it will be slower.
Optimization Protocol
-
Increase Temperature: To overcome the higher
, increase reaction temperature by 5-10°C initially. -
Increase Pressure: For gas-phase deuterations, increase
partial pressure to drive saturation. -
Catalyst Soak: Pre-saturate your catalyst (Pd/C, Pt) with
for 1 hour before introducing the substrate. This prevents the "induction period" where the catalyst is exchanging its own surface hydrides.
Visual Logic: The Activation Energy Gap
Figure 2: The Kinetic Isotope Effect. The heavier Deuterium atom lowers the zero-point energy of the reactant, increasing the barrier to reach the transition state.
Module 4: Safety & Cost Management
Issue: "Deuterated gases are expensive. How do I minimize loss and manage safety?"
Leak Detection Strategy
Standard catalytic bead sensors (LEL meters) calibrated for
-
Best Practice: Use a portable Helium leak detector (mass spec based) for verifying line integrity before introducing
. It is non-destructive and highly sensitive. -
The "Expensive Vent": Never vent
continuously. Use a closed-loop recirculation pump for batch reactions to recycle unreacted gas.
Safety Warning: Deuterated Ammonia ( )
While
-
Toxicity: Identical to
. IDLH (Immediate Danger to Life and Health) is 300 ppm. -
Material Compatibility:
is extremely hygroscopic. Any moisture ingress creates (Deuterated Ammonium Hydroxide), which is highly corrosive to copper and brass fittings. Use 316 Stainless Steel only.
References
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link
-
Scribner Associates. (2010). "Gas Correction Factors for Mass Flow Controllers." Application Note. Link
- Wiberg, K. B. (1955). "The Deuterium Isotope Effect." Chemical Reviews.
-
Omega Engineering. "Mass Flow Controller Gas Conversion Factors." Link
-
Vertex Pharmaceuticals. (2017). "Deutetrabenazine (Austedo) Approval History." (Case study on metabolic stability via deuteration). Link
Sources
improving yield in deuterated compound synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist (Synthesis Division)
Welcome to the Deuteration Technical Assistance Center. You are likely here because your mass spec shows a "smear" of isotopologues instead of a clean M+n peak, or your NMR integration suggests 60% deuterium incorporation when you calculated for >95%.
Deuterium (
Module 1: Metal-Catalyzed H/D Exchange (HIE)
For late-stage functionalization of aromatic rings.
The Scenario: You are using an Iridium catalyst (e.g., Crabtree’s or Kerr’s catalyst) to deuterate an aromatic core, but incorporation is stalling at <50%.
Q: Why is my ortho-deuteration yield low despite high catalyst loading?
A: You are likely facing "Catalyst Death" via hydride formation or steric lockout.
Technical Diagnosis: Iridium catalysts operate via a reversible C-H activation mechanism. The active species is often an unsaturated Ir(III) complex. Two failure modes dominate:
-
Irreversible Dimerization: In the presence of
gas, highly active catalysts can form inactive hydride-bridged dimers before reacting with your substrate [1]. -
Steric Mismatch: If your directing group (e.g., ketone, amide) is twisted out of plane due to ortho-substituents, the Iridium center cannot approach the C-H bond (the "agostic approach" fails) [2].
Troubleshooting Protocol:
-
Switch the D-Source: If using
gas, switch to a heterogeneous exchange using benzene- or (if the catalyst is water-tolerant, like certain Ir-PCP pincer complexes [3]). This lowers the local concentration of , preventing dimer formation. -
The "Steric Sweep": Use a bulkier ligand (e.g., IMes-based NHC ligands) only if the substrate is unhindered. For sterically crowded substrates, revert to smaller phosphine ligands to allow the metal center to access the ortho-H.
Visualization: The H/D Exchange Decision Logic
Module 2: Reductive Deuteration
For installing deuterium at chiral centers or benzylic positions.
The Scenario: You are reducing a ketone/aldehyde with
Q: Where is the Hydrogen coming from? I used 99.9%
-reagents.
A: The "Proton Reservoir" on your glassware and solvent walls.
Technical Diagnosis:
Borohydrides and aluminohydrides are extremely sensitive to proton exchange before the hydride transfer event. Glassware surfaces hold adsorbed water (H-O-H). When
Corrective Protocol: The "Deuterated Rinse" Do not just flame-dry. You must isotopically condition the environment.
-
Flash Dry: Flame dry glassware under vacuum.
-
The Sacrifice: Add a small amount of
or MeOD to the flask, swirl to coat walls, and rotovap to dryness. This exchanges surface -OH groups to -OD. -
The Scavenger: For
reactions, add the reagent, stir for 10 minutes, and then add your substrate. This allows any adventitious water to kill a small % of reagent (forming ) rather than reacting with your drug candidate [5].
Module 3: Prevention of Back-Exchange
Preserving the label during workup and purification.
The Scenario: Your crude NMR showed >95% D. After silica column chromatography, it dropped to 85%.
Q: Why am I losing Deuterium during purification?
A: Silica Gel is an acidic proton source.
Technical Diagnosis: Silica gel has a surface pH of ~4-5 due to silanol (Si-OH) groups. If your deuterium is in an activated position (alpha to carbonyl, benzylic, or electron-rich aromatic), the acidity of the column facilitates acid-catalyzed enolization or electrophilic substitution, swapping D back to H from the ambient moisture on the silica [6].
The "Buffered Column" Protocol:
| Parameter | Standard Condition (RISK) | Optimized Condition (SAFE) |
|---|
| Stationary Phase | Untreated Silica Gel | Neutralized Silica (Pre-wash with 1%
Module 4: Analytical Validation
Trusting your data.
Q: My Mass Spec says M+1, but NMR says no Deuterium. Which is right?
A: NMR is the gold standard for positional confirmation; MS is prone to artifacts.
Technical Diagnosis: In Electrospray Ionization (ESI), labile deuterons (e.g., -OD, -ND) often back-exchange with moisture in the source gas or mobile phase during the millisecond of ionization [7]. Conversely, NMR detects the nucleus directly.
Verification Workflow:
-
Run
H-NMR: Look for the disappearance of the signal. Use an internal standard (e.g., dimethyl sulfone) to quantify the integral drop. -
Run
H-NMR (Deuterium NMR): Often overlooked. Run in a protonated solvent (e.g., ) to see the appearance of the deuterium peak. This confirms you haven't just decomposed the molecule.
Visualization: Troubleshooting Low Incorporation
References
-
Kerr, W. J., et al. (2008).[2] "Highly Active Iridium Catalysts for the Directed Hydrogen Isotope Exchange of Aromatic Compounds." Chemical Communications.[2] Link
-
Parmentier, M., et al. (2014).[3] "Iridium-catalyzed H/D exchange: ligand complexes with improved efficiency and scope."[3] Chemistry – A European Journal. Link
-
Pardoe, J. A., et al. (2020). "H/D exchange under mild conditions in arenes... using rigid, electron-rich iridium PCP pincer complexes." Chemical Science. Link
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry. Link
-
Srivastava, N., et al. (2025).[4] "Evolving Trends in the Synthesis of Deuterated Drugs." Annals of Clinical Pathology. Link
-
BenchChem Technical Support. (2025). "Preventing Deuterium-Hydrogen Exchange." BenchChem Guides. Link
-
Hamuro, Y., et al. (2025). "Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment." Journal of the American Society for Mass Spectrometry. Link
Sources
Technical Support Center: Handling Hygroscopic Deuterated Compounds
Mission: To provide researchers with self-validating protocols for maintaining isotopic integrity in hygroscopic deuterated compounds.
Scope: Deuterated NMR solvents (e.g., DMSO-
Module 1: The Basics – Understanding the Threat
Q: Why is moisture such a critical issue for deuterated compounds?
A: It is not merely about "getting wet." It is about Isotopic Dilution and Signal Interference .
When a hygroscopic deuterated compound absorbs atmospheric moisture (
-
The Result:
-
Loss of Purity: Your expensive 99.9%
compound degrades to <99%. -
NMR Blindness: The resulting HDO peak can overlap with and obscure critical analyte signals.
-
Quantification Errors: In qNMR, moisture uptake changes the sample mass, leading to incorrect concentration calculations.
-
Visualizing the H/D Exchange Mechanism The following diagram illustrates how atmospheric moisture attacks a deuterated hydroxyl group (R-OD).
Figure 1: Mechanism of H/D exchange where atmospheric water replaces deuterium, creating signal impurities.
Module 2: Storage & Integrity
Q: How should I store opened bottles of deuterated solvents? A: The "Manufacturer Seal" is your baseline. Once broken, you must create a secondary barrier.
The "Golden Rule" of Storage: Never rely on the original cap alone after the septum is punctured.
| Storage Method | Protection Level | Recommended For | Protocol |
| Parafilm Wrapping | 🛑 Low | Short-term (Days) | Wrap counter-clockwise (against the thread) to prevent loosening. |
| Desiccator | ⚠️ Medium | Solids / Sealed Vials | Use active desiccant (P |
| Sure/Seal™ + N | ✅ High | Bulk Solvents | Purge headspace with dry N |
| Ampoules | 🏆 Ultimate | Critical Standards | Single-use only. Do not attempt to reseal. |
Q: My CDCl
-
Prevention: Store CDCl
in the dark (amber bottles) and refrigerated. -
Rescue: Pass the solvent through a small plug of basic alumina or add silver foil to the storage bottle to scavenge free radicals [1].
Module 3: Active Handling (The "Dry Transfer" Protocol)
Q: How do I transfer hygroscopic solvents without a glovebox? A: Use the Positive Pressure Cannula/Syringe Technique . This method ensures that no ambient air ever enters the source bottle.
The Protocol:
-
Dry the Syringe: Oven-dry your glass syringe and needle at 100°C+. Assemble while hot or purge with N
3x. -
Equalize Pressure: Insert a nitrogen line (balloon or Schlenk line) into the solvent bottle septum before withdrawing liquid.
-
Draw Liquid: With positive pressure pushing down, draw the solvent.
-
Transfer: Inject directly into the septum-capped NMR tube or reaction vial.
Visualizing the Workflow
Figure 2: The Positive Pressure Transfer method prevents vacuum formation that sucks in atmospheric moisture.
Module 4: NMR Sample Preparation
Q: I dried my sample, but I still see a water peak. Is it the tube? A: Yes. Glass is hygroscopic.[1] A "dry" looking NMR tube sitting on a benchtop contains a monolayer of adsorbed water.
The "Pre-Conditioning" Protocol:
-
Bake: Store NMR tubes in an oven at 100°C+.
-
The D
O Rinse (Optional but Recommended): Rinse the tube with D O, then dry. This exchanges surface Si-OH protons for Si-OD, ensuring that any residual exchange is "invisible" to the NMR [2]. -
Cap Immediately: Cap the tube inside the oven or immediately upon removal.
Q: Can I put Molecular Sieves in the NMR tube? A: Proceed with caution.
-
Pros: They actively scavenge water during the run.
-
Cons: They generate dust (line broadening), can be magnetic (shimming issues), and may catalyze reactions with your compound (e.g., Aldol condensation in Acetone-
). -
Verdict: Only use high-quality, dust-free sieves (3A or 4A) if absolutely necessary, or dry the solvent externally before transfer [3].
Troubleshooting & FAQs
Q: My deuterated compound has turned into a sticky "goo." Can I save it? A: This is likely deliquescence (absorbing enough water to dissolve itself).
-
Solution: Dissolve the "goo" in a volatile anhydrous solvent (like dry DCM or Methanol-
) and lyophilize (freeze-dry) or use a high-vacuum line. Do not heat it, as hydrolysis may accelerate at higher temperatures.
Q: I need to weigh a highly hygroscopic deuterated solid (e.g., NaOD). How? A:
-
The "Difference" Method: Weigh the closed vial -> Remove approximate amount -> Weigh closed vial again. Calculate the difference. Never tare an open balance with the hygroscopic solid exposed.
-
Glovebag: If a glovebox is unavailable, use a disposable glovebag purged with Argon.
Q: Which desiccant should I use for my desiccator?
| Desiccant | Efficiency | Regeneration | Notes |
| P | High | Impossible | Acidic. Turns to syrup. Best for critical drying. |
| Silica Gel | Low | 150°C Oven | Good for general storage only. |
| Drierite (CaSO | Medium | 210°C Oven | "Indicating" type contains Cobalt (Blue=Dry, Pink=Wet). |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
Sources
common pitfalls in stable isotope labeling experiments
Welcome to the Stable Isotope Labeling (SIL) Technical Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. I have designed this guide not as a generic textbook, but as a troubleshooting repository based on the most frequent "panic calls" I receive from the field. Stable isotope experiments (SILAC, Metabolic Flux Analysis, Pulse-Chase) are unforgiving; a single upstream error in tracer choice or media formulation can render weeks of mass spectrometry data useless.
Below you will find targeted solutions to the most critical pitfalls in SIL, structured by experimental phase.
Phase 1: Experimental Design & Tracer Selection
Q: Why is my metabolic flux data inconclusive despite high enrichment?
Diagnosis: You likely selected a tracer that does not resolve the specific pathway nodes you are investigating. Technical Insight: Not all carbons are created equal. Using a uniformly labeled tracer (e.g., [U-13C]Glucose) is excellent for total pool enrichment but often fails to distinguish between parallel pathways (e.g., Glycolysis vs. Pentose Phosphate Pathway) because the scrambling patterns become indistinguishable.
Troubleshooting Protocol: Tracer Specificity Validation
-
Define the Node: Identify the exact metabolic branch point (e.g., Pyruvate
Acetyl-CoA vs. Pyruvate Lactate). -
Select Positional Isotomers:
-
Simulation: Before purchasing, simulate the expected Mass Isotopomer Distribution (MID) using a tool like INCA or Metran.
Visualization: Tracer Selection Logic
Figure 1: Decision tree for selecting the correct stable isotope tracer based on metabolic pathway specificity.
Phase 2: Sample Preparation & Cell Culture (SILAC)
Q: Why do I see "Heavy" Proline signals in my SILAC experiment when I only added "Heavy" Arginine?
Diagnosis: Arginine-to-Proline Conversion.
Technical Insight: Mammalian cells (especially stem cells and certain cancer lines) possess active Arginase and Ornithine Aminotransferase pathways. They can metabolize your expensive
The Fix: Proline Feedback Inhibition Protocol Do not rely on mathematical correction post-hoc; prevent the conversion biologically.
| Step | Action | Mechanism |
| 1 | Prepare Media | Use Arginine/Lysine-deficient DMEM/RPMI (dialyzed FBS is mandatory). |
| 2 | Add Heavy AA | Add |
| 3 | The Critical Step | Add 200 mg/L of Light (Unlabeled) L-Proline. |
| 4 | Validation | Check a test peptide (e.g., from BSA or housekeeping protein) for satellite peaks at M+6 (Arg) vs M+X (Pro). |
-
Why this works: The excess exogenous light Proline triggers feedback inhibition, shutting down the cell's de novo synthesis of Proline from Arginine [1].
Phase 3: LC-MS Acquisition & Chromatography
Q: My heavy standard is eluting earlier than my light analyte. Is my column failing?
Diagnosis: You are observing the Deuterium Chromatographic Isotope Effect . Technical Insight: This is a physical phenomenon, not an instrument error. The C-D bond is shorter and has a smaller molar volume than the C-H bond. This makes deuterated molecules slightly less lipophilic, causing them to elute earlier on Reversed-Phase (C18) columns.
-
Magnitude: The shift increases with the number of Deuterium atoms (approx.[1][5] 0.1–0.3 seconds per D atom). A D9-labeled standard can shift by 2–3 seconds [2].
Troubleshooting Protocol: Retention Time (RT) Windowing
-
Avoid Deuterium for RT-Sensitive Work: If possible, switch to
or labeled standards, which have negligible chromatographic isotope effects. -
Adjust Integration Windows:
-
Incorrect: Setting a narrow, symmetric RT window based on the Light peak.
-
Correct: Widen the window "leftward" (preceding) for the Heavy channel.
-
-
Software Configuration (e.g., Skyline/Vendor Software):
-
Locate "Isotope Modification" settings.[5]
-
Set Relative Retention Time to "Preceding" rather than "Matching" for deuterated species.
-
Phase 4: Data Analysis & Interpretation
Q: My "Control" (unlabeled) samples show 5-10% enrichment. Contamination?
Diagnosis: Failure to correct for Natural Abundance (NA) .
Technical Insight: Carbon-13 exists naturally at ~1.1%. A molecule with 20 carbons has a
The Solution: Matrix-Based Correction You must apply a correction algorithm (like IsoCor or AccuCor) that solves linear equations to strip natural abundance from your Mass Isotopomer Distribution (MID) [3].
Table: Impact of Natural Abundance on Interpretation (Example: Palmitate, C16)
| Isotopologue | Raw Intensity (No Tracer) | Interpretation WITHOUT Correction | Interpretation WITH Correction |
| M+0 | 83.5% | "83% Unlabeled" | 100% Unlabeled |
| M+1 | 14.8% | "15% Label Incorporation" (False Positive) | 0% Label Incorporation |
| M+2 | 1.6% | "1.6% Label Incorporation" (False Positive) | 0% Label Incorporation |
Visualization: The Correction Pipeline
Figure 2: The mandatory computational workflow for converting raw MS intensities into biologically valid flux data.
References
-
Bendall, S. C., et al. (2008).[6] Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Molecular & Cellular Proteomics, 7(9), 1587–1597.
-
Zhang, Y., et al. (2011). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes. Electrophoresis, 32(15), 1929–1938.
-
Fernandez, C. A., et al. (2019). IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, 12(1), 1-7.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arxiv.org [arxiv.org]
- 3. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 4. researchgate.net [researchgate.net]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. usherbrooke.ca [usherbrooke.ca]
Validation & Comparative
Fluoromethane-d3 vs CH3F in reaction mechanism studies
Isotopic Leverage: A Comparative Guide to Fluoromethane-d3 ( ) vs. Fluoromethane ( )
Executive Summary
In the precise realms of physical organic chemistry and medicinal design, the substitution of hydrogen (
Fluoromethane (
Part 1: Physicochemical Comparison
The utility of
Table 1: Comparative Physicochemical Data
| Feature | Fluoromethane ( | Fluoromethane-d3 ( | Impact |
| Molecular Weight | 34.03 g/mol | 37.05 g/mol | +3 Da shift visible in Mass Spectrometry. |
| C-X Bond Length | ~1.09 Å (C-H) | ~1.09 Å (C-D) | Negligible steric difference; excellent bio-isostere. |
| IR Stretch ( | ~2900–3000 cm | ~2100–2200 cm | C-D absorbs in the "silent region" of the IR spectrum. |
| Bond Dissociation Energy | Baseline | +1.2 to 1.5 kcal/mol | C-D is harder to break (Thermodynamic/Kinetic stability). |
| Dipole Moment | 1.85 D | 1.86 D | Virtually identical electronic environment. |
Part 2: Mechanistic Studies (The Kinetic Isotope Effect)
The primary application of comparing
The Mechanistic Basis
The difference in reaction rate (
-
Primary KIE (
): Indicates the C-H/D bond is breaking in the transition state. -
Secondary KIE (
): Indicates the C-H/D bond is adjacent to the reaction center but not breaking (hybridization change).
Visualization: Reaction Coordinate & ZPE
The following diagram illustrates why
Figure 1: Energy profile showing the lower ground state energy of the C-D bond (
Experimental Protocol: Competitive KIE Measurement
Measuring absolute rates (
Objective: Determine
Reagents:
-
Nucleophile (Substrate)
- (1.0 equivalent)[2]
- (1.0 equivalent)
-
Solvent (Anhydrous THF or DCM)
Workflow:
-
Preparation: In a sealed reaction vessel (pressure tube), dissolve the nucleophile in the solvent.
-
Co-Injection: Introduce an equimolar mixture of
and gases. (Note: Ensure total electrophile is in large excess relative to nucleophile to maintain pseudo-first-order kinetics, OR stop reaction at low conversion <10%). -
Reaction: Stir at controlled temperature for a set time (e.g., 1 hour).
-
Quench: Stop the reaction immediately by cooling or adding a quenching agent.
-
Analysis (LC-MS/GC-MS):
-
Inject the crude mixture into a Mass Spectrometer.
-
Locate the product peaks.[3] You will see two peaks separated by 3 mass units (
and ).
-
-
Calculation:
(If starting ratio is 1:1, the KIE is simply the ratio of product peak areas).
Part 3: Application in Drug Design (Metabolic Stability)
In medicinal chemistry, the "Deuterium Switch" strategy uses
The Problem: Oxidative Clearance
Cytochrome P450 enzymes (CYPs) often detoxify drugs by oxidizing electron-rich alkyl groups. A methyl group (
-
Mechanism: CYP enzymes abstract a Hydrogen atom to form a radical, which is then hydroxylated.
-
Solution: Replace
with (using as a building block). The stronger C-D bond resists abstraction, slowing clearance without altering binding affinity.
Visualization: Metabolic Shunting
Figure 2: The Deuterium Switch. Pathway A represents the rapid metabolism of the protonated drug. Pathway B shows the metabolic resistance conferred by the deuterated isotopologue.
Part 4: Spectroscopic Differentiation
When synthesizing labeled compounds, validating the incorporation of deuterium is critical.
Infrared Spectroscopy (IR)[4][5]
-
: Strong C-H stretches appear at 2900–3000 cm
. -
: These bands disappear. New C-D stretches appear in the "silent region" at 2100–2200 cm
. This is a rapid, non-destructive check for isotopic purity.
Nuclear Magnetic Resonance (NMR)
-
H NMR:
-
: Shows a doublet (due to
coupling, Hz) at ppm. -
: Silent in
H NMR. The signal disappears completely.
-
: Shows a doublet (due to
-
F NMR:
- : Quartet (coupling to 3 H's).
- : Septet (coupling to 3 D's, since Spin of D = 1). The chemical shift may show a slight upfield isotope shift.
References
-
NIST Mass Spectrometry Data Center. "Fluoromethane (CH3F) Vibrational and Electronic Energy Levels." National Institute of Standards and Technology. [Link]
-
Simmons, E. M., & Hartwig, J. F. (2012).[4] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(12), 3066–3072. [Link]
-
Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857–4963. [Link]
Precision in Quantitation: The Definitive Guide to Deuterated Internal Standards in GC-MS
Executive Summary
In the high-stakes environment of drug development and bioanalysis, data integrity is non-negotiable. While external standardization and structural analogs offer lower upfront costs, they frequently fail to account for the complex matrix effects and variable extraction efficiencies inherent in biological samples.
This guide objectively analyzes the performance of Deuterated Internal Standards (d-IS) in Gas Chromatography-Mass Spectrometry (GC-MS). By leveraging the "Isotope Dilution" principle, d-IS provides a self-validating quantification system that corrects for errors at every stage—from sample preparation to ionization. We present the mechanistic basis for their superiority, comparative performance data, and a validated experimental protocol.
Part 1: The Mechanistic Advantage
The Physics of the C-D Bond
The superiority of deuterated standards lies in the subtle physical differences between the Carbon-Protium (
-
Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a smaller molar volume and slightly reduced lipophilicity.
-
Chromatographic Behavior (The Inverse Isotope Effect): In GC, deuterated compounds often elute slightly earlier than their non-deuterated analytes.[1][2] This is caused by reduced London dispersion forces (lower polarizability of C-D bonds).
-
Why this matters: The retention time shift is usually negligible (< 2-3 seconds), ensuring the IS remains within the same matrix suppression/enhancement window as the analyte, unlike structural analogs which may elute minutes away.
-
Self-Validating Error Correction
A deuterated IS is added at the very beginning of the workflow. Because it is chemically identical to the analyte, it mimics the analyte's behavior through:
-
Extraction: If you lose 20% of your analyte during Liquid-Liquid Extraction (LLE), you also lose 20% of your IS. The ratio remains constant.
-
Derivatization: Incomplete derivatization affects both equally.
-
Injection: Corrects for air bubbles or volume errors in the autosampler.
Part 2: Comparative Analysis
The following table contrasts the three primary quantification strategies used in GC-MS bioanalysis.
| Feature | External Standard | Structural Analog IS | Deuterated IS (Gold Standard) |
| Principle | Calibration curve separate from sample | Chemically similar compound added to sample | Isotopically labeled version of analyte |
| Matrix Correction | None . Susceptible to ion suppression/enhancement. | Partial . Elutes at different time; may miss matrix zones. | Complete . Co-elutes (or near co-elutes) in same ion cloud. |
| Extraction Recovery | Assumes 100% or constant recovery (risky). | Corrects for recovery if chemistry is very similar. | Corrects exactly for physical losses. |
| Retention Time | N/A | Distinct from analyte (risk of overlap). | Matches analyte (slight shift possible). |
| Precision (RSD) | Typically 5–15% | 2–8% | < 1–2% |
| Cost | Low | Medium | High |
Critical Decision: When to Use What?
-
Use External Standards for: Rough screening, simple matrices (clean solvents), or when no IS is available.
-
Use Structural Analogs for: Routine QA/QC where cost is a driver and matrix is consistent (e.g., water analysis).
-
Use Deuterated IS for: PK/PD studies, clinical diagnostics, forensic toxicology, and complex matrices (plasma, urine, tissue).
Part 3: Experimental Protocol & Validation
Case Study: Quantitation of 1-Hydroxypyrene (PAH metabolite) in Human Urine using GC-MS/MS. Rationale: Urine is a highly variable matrix. External standards yield accuracy < 70%. Deuterated IS raises this to > 85% [4].[3]
Materials
-
Analyte: 1-Hydroxypyrene[3]
-
Internal Standard: 1-Hydroxypyrene-d9 (98% isotopic purity)
-
Derivatization Agent: BSTFA + 1% TMCS
Step-by-Step Methodology
-
Sample Preparation (Spiking):
-
Aliquot 2 mL of urine.
-
CRITICAL STEP: Add 50 µL of 1-Hydroxypyrene-d9 working solution (100 ng/mL) before any other step. This "locks in" the ratio.
-
Perform enzymatic hydrolysis (ß-glucuronidase) at 37°C for 2 hours to deconjugate metabolites.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Condition C18 cartridges with methanol and water.
-
Load sample.[4] Wash with 10% methanol.
-
Elute with ethyl acetate.
-
Note: Any loss during SPE is automatically corrected because the d9-IS behaves identically to the analyte.
-
-
Derivatization:
-
GC-MS Acquisition:
-
Column: DB-5MS (30m x 0.25mm).
-
Mode: Selected Ion Monitoring (SIM).[7]
-
Ions Monitored:
-
Analyte (TMS-1-Hydroxypyrene): m/z 290 (Quant), 275, 246.
-
IS (TMS-1-Hydroxypyrene-d9): m/z 299 (Quant), 284.
-
-
Observation: The d9-IS may elute 0.02–0.05 min earlier than the native compound.
-
-
Data Analysis:
-
Calculate Area Ratio:
-
Plot
vs. Concentration.[6]
-
Part 4: Visualization of Workflows
Diagram 1: The Error Correction Workflow
This diagram illustrates how the Deuterated IS "travels" with the analyte, neutralizing errors at every step.
Caption: The "Lock-Step" Principle: Because the IS and Analyte suffer identical losses (yellow nodes), the final ratio (black node) remains accurate.
Diagram 2: Internal Standard Selection Logic
A decision tree to guide researchers in selecting the appropriate standard.
Caption: Selection Logic: Prioritize stable deuterated labels with sufficient mass shift to avoid isotopic overlap.
Part 5: Challenges & Best Practices
The H/D Exchange Risk
Deuterium atoms located on heteroatoms (O-D, N-D, S-D) are "labile" and will exchange with protons in the solvent or matrix, eliminating the label.
-
Solution: Only use standards where deuterium is bonded to the carbon skeleton (e.g., deuterated benzene ring). If using labile labels, derivatization must be immediate and anhydrous.
Isotopic Purity & "Crosstalk"
If a d3-IS is only 98% pure, it contains 2% d0 (unlabeled). This d0 contributes to the analyte signal, artificially inflating the result.
-
Protocol: Always run a "Blank + IS" sample. If you see a peak at the analyte's mass, your IS is impure or the concentration is too high.
Carrier Effect
In trace analysis, the IS can act as a "carrier," occupying active sites in the GC liner and preventing the adsorption of the analyte. This actually improves linearity for low-level analytes, a hidden benefit of using higher concentrations of IS.
References
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]
-
Scion Instruments. (2025). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Scion Instruments. [Link]
-
Davison, A. S., et al. (2014).[5] Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Annals of Clinical Biochemistry.[8] [Link]
-
Pigini, D., et al. (2006).[3] Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine. Rapid Communications in Mass Spectrometry. [Link]
-
Alzweiri, M. (2025).[4][9][10] Variations in GC–MS Response Between Analytes and Deuterated Analogs. ResearchGate. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge - Aijiren Technology [aijirenvial.com]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
Precision in Practice: A Comparative Guide to Validating Analytical Methods Using Stable Isotope Labeling
Part 1: The Reproducibility Crisis & The Matrix Effect
In modern bioanalysis—particularly LC-MS/MS—the instrument is rarely the source of error; the matrix is. When quantifying low-abundance drugs in complex biological fluids (plasma, urine, tissue homogenates), "Matrix Effects" (ME) cause unpredictable ion suppression or enhancement.
A method that looks perfect in solvent standards often fails in patient samples because co-eluting phospholipids or salts steal charge from the analyte in the electrospray source. This is where Stable Isotope Labeling (SIL) transforms from a luxury to a necessity.
This guide moves beyond basic definitions to provide a rigorous, data-backed comparison of SIL against alternative calibration methods, grounded in FDA/EMA M10 regulatory standards.
Part 2: The Mechanism (Why SIL is the "Gold Standard")
The governing principle of SIL is Isotope Dilution Mass Spectrometry (IDMS) . Unlike external standards or structural analogues, a SIL Internal Standard (IS) is chemically identical to the analyte but distinguishable by mass (due to
The Causality of Precision
-
Co-Elution: The SIL-IS elutes at the exact same retention time as the analyte.[1]
-
Identical Ionization: Because they enter the MS source simultaneously, any factor suppressing the analyte's ionization (e.g., a co-eluting lipid) suppresses the SIL-IS to the exact same degree.
-
Self-Correction: The ratio of
remains constant, mathematically canceling out the matrix effect.
Diagram 1: The Self-Correcting Workflow
This diagram illustrates how SIL-IS compensates for errors that occur after the spiking step, unlike external standards.
Caption: Figure 1: The SIL-IS acts as a tracer, experiencing identical recovery losses and ion suppression as the target analyte, ensuring the final ratio reflects the true concentration.
Part 3: Comparative Analysis (SIL vs. Alternatives)
The following data summarizes the performance differences between calibration strategies.
Table 1: Performance Matrix
| Feature | Stable Isotope Labeling (SIL) | Structural Analogue | External Standardization |
| Principle | IDMS (Isotope Dilution) | Chemical similarity | Absolute response curve |
| Retention Time | Identical (mostly*) | Similar, but distinct | N/A |
| Matrix Effect Compensation | Excellent (Corrects suppression) | Moderate (Drifts if RT shifts) | None (High risk of error) |
| Precision (%CV) | < 5% (Typical) | 5 - 15% | > 15% (in complex matrix) |
| Cost/Availability | High / Custom Synthesis | Low / Off-the-shelf | Lowest |
| Regulatory Status | Recommended (FDA M10) [1] | Accepted if SIL unavailable | Discouraged for bioanalysis |
Critical Insight: The Deuterium ( ) vs. Carbon-13 ( ) Trap
Not all SILs are created equal.[2]
-
/
: These are superior. They add mass without changing the bond vibrational energy significantly. The retention time is identical to the analyte.[1][3] - (Deuterium): C-D bonds are shorter and stronger than C-H bonds. In high-resolution chromatography (UPLC), highly deuterated standards (e.g., d5, d9) can elute slightly earlier than the analyte.
Part 4: Experimental Validation Protocol
To validate a method using SIL, you must prove "Parallelism" and "Matrix Factor Consistency."
Phase 1: Selection & Equilibration
-
Select IS: Prioritize
or labeled compounds (+3 Da mass shift minimum to avoid isotopic overlap). -
Spiking: Add IS to the sample before any extraction (PPT, SPE, LLE).
-
Equilibration: Vortex and allow 15-30 mins for the IS to equilibrate with the protein-bound analyte in the biological matrix. Failure here leads to differential recovery.
Phase 2: The Matrix Factor (MF) Experiment
According to EMA/FDA guidelines, you must quantify the Matrix Factor.
-
Prepare Set A (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS after extraction.
-
Prepare Set B (Neat Solution): Analyte + IS in pure solvent.
-
Calculate IS-Normalized MF:
-
Acceptance: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic/hemolyzed) should be < 15% .
Diagram 2: Decision Tree for Internal Standard Selection
Use this logic to select the appropriate standard for your validation tier.
Caption: Figure 2: Selection hierarchy.
Part 5: Supporting Data (Case Study)
The following data demonstrates the impact of IS choice on the quantification of a hydrophobic drug in Lipemic Plasma (high matrix interference).
Experimental Setup:
-
Analyte: Atorvastatin (10 ng/mL)
-
Matrix: High-lipid human plasma (n=6 lots)
-
Method: LC-MS/MS (ESI+)
| Metric | Scenario A: No IS (External Std) | Scenario B: Analogue IS | Scenario C: SIL-IS ( |
| Mean Recovery | 65% (Variable) | 92% | 99.8% (Corrected) |
| Matrix Factor (MF) | 0.45 (Severe Suppression) | 0.85 (Partial Correction) | 1.01 (Fully Corrected) |
| Precision (%CV) | 22.4% (Failed) | 8.1% (Pass) | 1.2% (Excellent) |
| Accuracy (%RE) | -35% | -8% | -0.2% |
Interpretation: In Scenario A, lipids suppressed ionization, leading to massive underestimation (-35%). Scenario B improved this, but because the analogue eluted 0.4 min later than the analyte, it didn't experience the exact same suppression. Scenario C (SIL) co-eluted perfectly, normalizing the suppression to near-perfect accuracy [3].
References
-
FDA. (2022).[2][5] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
UK Isotope. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.[3][6][7] Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotope labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
NIST. (2022). Isotope dilution mass spectrometry as an independent assessment method. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
The Fluorine Effect: A Comparative Guide to Physicochemical and Pharmacokinetic Optimization in Drug Discovery
Executive Summary: Beyond the "Magic Methyl"
In modern medicinal chemistry, the strategic introduction of fluorine is not merely a halogen substitution; it is a precision tool for modulating the electronic and steric landscape of a lead compound. Approximately 20-25% of currently marketed drugs contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a comparative analysis of Fluorinated (F-analogs) versus Non-Fluorinated (H-analogs) compounds, focusing on the causality between atomic properties and macroscopic pharmacokinetic (PK) performance.
The Core Thesis
Replacing a Carbon-Hydrogen (C-H) bond with a Carbon-Fluorine (C-F) bond effects three critical changes:
-
Metabolic Blocking: Exploiting the C-F bond strength (approx. 116 kcal/mol) to halt CYP450 oxidative clearance.
-
Electronic Modulation: Altering pKa to fine-tune membrane permeability and solubility without adding significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
-
Conformational Locking: Using the gauche effect to restrict rotatable bonds and pre-organize the molecule for target binding.
Physicochemical Comparison: The Data Landscape
The following table summarizes the generalized shift in properties when transitioning from a non-fluorinated scaffold to a fluorinated analog. Note that these are vector-dependent; the position of substitution dictates the magnitude of the shift.
Table 1: Comparative Performance Metrics (H vs. F)
| Feature | Non-Fluorinated (H-Analog) | Fluorinated (F-Analog) | Impact on Drug Developability |
| Bond Energy | C-H: ~98-100 kcal/mol | C-F: ~105-116 kcal/mol | Critical: C-F renders the site inert to oxidative metabolism (CYP450 blocking).[1] |
| Lipophilicity (LogP) | Baseline | Typically +0.25 to +0.5 units (monofluorination) | Variable: Increases membrane permeability but decreases aqueous solubility. Exception: Vicinal difluorination can lower LogP due to polarity. |
| Basicity (pKa of amine) | Higher (e.g., pKa ~9-10) | Lower (e.g., pKa ~7-8 if | High: Reduces lysosomal trapping; improves passive permeability by increasing the neutral fraction at physiological pH. |
| Acidity (pKa of phenol) | Lower Acidity | Higher Acidity | High: Improves potency but may affect protein binding. |
| Steric Size | 1.20 Å (Van der Waals) | 1.47 Å (Van der Waals) | Low: Bioisosteric replacement; F is the smallest alternative to H, minimizing steric clashes in the binding pocket. |
| Metabolic Clearance | High (if site is labile) | Low (Metabolic Block) | Critical: Extends half-life ( |
Mechanistic Deep Dive
Metabolic Stability & The "Fluorine Scan"
The primary driver for fluorination is the prevention of oxidative metabolism. Cytochrome P450 enzymes typically attack electron-rich C-H bonds adjacent to heteroatoms or on aromatic rings.
-
The Mechanism: The C-F bond is the strongest single bond in organic chemistry. It is resistant to the radical abstraction mechanism employed by the high-valent Iron-Oxo species in CYP450.
-
The Application: A "Fluorine Scan" involves systematically replacing H with F at metabolic "soft spots" (e.g., para-positions of phenyl rings, benzylic carbons) to identify the site of metabolism without significantly altering the pharmacophore.
Binding Affinity: Orthogonal Dipolar Interactions
Fluorine is the most electronegative element (3.98 Pauling scale). This creates a polarized C-F bond that can engage in unique non-covalent interactions:
-
Dipole-Dipole: The C-F bond can align antiparallel to the C=O bond of amide backbones in proteins.
-
H-Bond Acceptor: While weak, the F atom can serve as a hydrogen bond acceptor, particularly if the donor is a strong H-bond donor (e.g., NH of the protein backbone).
Visualizing the Logic
Diagram 1: The Fluorine Optimization Decision Tree
This diagram outlines the logical flow a medicinal chemist should follow when deciding to introduce fluorine.
Caption: Decision matrix for implementing fluorine bioisosterism based on specific lead compound liabilities.
Experimental Protocols
To validate the superiority of a fluorinated analog, specific assays must be conducted. Below is the industry-standard workflow for assessing metabolic stability.
Protocol: Human Liver Microsome (HLM) Stability Assay[2][3]
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).[2]
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.
-
Dosing: Spike test compound (H-analog and F-analog in separate wells) to a final concentration of 1 µM (ensures
DMSO). -
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution to precipitate proteins.
-
Analysis: Centrifuge at 4000g for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
Calculation:
Plot
Success Criteria:
A successful fluorinated analog should demonstrate a >2-fold increase in half-life compared to the H-analog without a significant loss in potency (
Diagram 2: The Metabolic Blocking Mechanism
This diagram illustrates why the protocol works: the atomic-level resistance of the C-F bond.
Caption: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[3][4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
accuracy and precision in isotopic analysis by mass spectrometry
Title: Precision vs. Accuracy in Isotopic Analysis: A Comparative Metrology Guide Subtitle: A Technical Evaluation of TIMS, MC-ICP-MS, and IRMS for High-Fidelity Applications
Executive Summary
In the realm of isotopic analysis, precision (repeatability) is often mistaken for accuracy (closeness to the true value). For researchers in drug development and geochemistry alike, this distinction is fatal. A measurement can be precise to 10 ppm yet inaccurate by 500 ppm due to uncorrected instrumental mass bias.
This guide objectively compares the three dominant architectures—Thermal Ionization Mass Spectrometry (TIMS) , Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) , and Gas Source Isotope Ratio Mass Spectrometry (IRMS) . While HRMS (e.g., Orbitrap) serves metabolite identification, it lacks the ionization stability required for the sub-permil (
Part 1: The Metrology of Isotopes
To understand the instrument trade-offs, one must first master the error sources.
-
Fractionation (The Enemy): Isotopes separate naturally during ionization. Heavier isotopes are generally harder to ionize or transmit, creating a "mass bias."
-
The Accuracy Gap:
-
In TIMS , fractionation follows the Rayleigh Law (time-dependent depletion). It is predictable and mathematically correctable.
-
In MC-ICP-MS , fractionation is driven by Space Charge Effects in the plasma. It is large (up to 10%), unstable, and requires aggressive correction protocols like Double Spiking.
-
Visual 1: The Hierarchy of Isotopic Error
This diagram illustrates the logical flow from sample introduction to data processing, highlighting where specific errors (Isobaric Interference vs. Mass Bias) originate.
Caption: Figure 1. Error propagation in MS. Mass bias (fractionation) occurs primarily at the ionization stage, while isobaric interferences occur during separation.
Part 2: Technology Showdown
TIMS (Thermal Ionization Mass Spectrometry)[1][2][3]
-
The Mechanism: Samples are dried onto a metal filament (Re or Ta) and heated in a vacuum.
-
The Advantage: Produces a stable, low-energy ion beam with minimal energy spread.
-
The Trade-off: Slow sample throughput; requires meticulous chemical separation (cleanliness is paramount).
-
Best For: Radiogenic isotopes (Sr, Nd, Pb, U) requiring ultimate precision (<10 ppm).
MC-ICP-MS (Multicollector ICP-MS)[1][2][3][4][5]
-
The Mechanism: Samples are nebulized into an Argon plasma (6000-8000 K).
-
The Advantage: High ionization efficiency for nearly all elements; high throughput.
-
The Trade-off: Large instrumental mass bias (approx. 1% per amu).[1] "Plasma flicker" noise necessitates simultaneous detection (multicollection).
-
Best For: Non-traditional stable isotopes (Fe, Cu, Zn, Mg) and high-throughput radiogenic studies.
Gas Source IRMS
-
The Mechanism: Combustion or pyrolysis converts samples into simple gases (
). -
The Advantage: The absolute standard for light stable isotopes (C, N, O, H, S).
-
The Trade-off: Limited to elements that form volatile gases.
-
Best For: Biological tracing, metabolic flux analysis, and authenticity testing.
Comparative Data Matrix
| Feature | TIMS | MC-ICP-MS | IRMS |
| Primary Analyte Class | Metals/Radiogenic (Sr, Nd, Pb) | Transition Metals (Fe, Cu, Zn) + Radiogenic | Light Isotopes (C, N, O, H, S) |
| Ionization Stability | High (Time-dependent fractionation) | Low (Plasma flicker & space charge) | High (Viscous gas flow) |
| Typical Precision ( | < 5 - 10 ppm | 20 - 50 ppm (with Double Spike) | 0.05 - 0.1 ‰ |
| Mass Bias Correction | Internal Normalization (Exponential Law) | Standard-Sample Bracketing or Double Spike | Reference Gas Injection (Dual Inlet) |
| Sample Throughput | Low (5-10 samples/day) | High (20-40 samples/day) | Very High (>50 samples/day) |
Part 3: Protocols for Scientific Integrity
To ensure Trustworthiness (the T in E-E-A-T), one cannot rely on simple calibration curves for high-precision work. The following protocol describes the Double Spike Method for MC-ICP-MS, the only self-validating method to correct for both chemical purification errors and instrumental drift.
Protocol: The Double Spike Method (MC-ICP-MS)
Objective: Correcting mass bias in Zinc (Zn) isotope analysis.
-
Spike Calibration:
-
Prepare a "Double Spike" solution enriched in two artificial isotopes (e.g.,
and ) that are low in natural abundance. -
Why: This creates a unique geometric relationship between the isotopes that allows mathematical resolution of fractionation.
-
-
Sample Spiking (The Critical Step):
-
Measurement:
-
Data Reduction (Iterative Solver):
-
Use the Newton-Raphson method to solve the non-linear equations relating the measured ratios to the true ratios.
-
Self-Validation: If the internal error of the fit is high, the sample is flagged as contaminated or unstable.
-
Visual 2: Strategic Selection & Workflow
A decision tree for selecting the correct instrument and correction protocol based on the analyte and required precision.
Caption: Figure 2. Strategic decision matrix. Note that for MC-ICP-MS, Double Spike (DS) is preferred over Bracketing (SSB) when accuracy is paramount.
Part 4: References & Validation[8][9]
-
Albarède, F., & Beard, B. (2004).[5] Analytical Methods for Non-Traditional Isotopes.[5] Reviews in Mineralogy and Geochemistry. Link
-
USGS. (2006).[6] High-precision isotopic characterization of USGS reference materials by TIMS and MC-ICP-MS. Geochemistry, Geophysics, Geosystems. Link
-
Rudge, J. F. (2009). The Double Spike Toolbox.[5] Chemical Geology. Link
-
Yang, L. (2009). Accurate and precise determination of isotopic ratios by MC-ICP-MS: A review. Mass Spectrometry Reviews.[4][7] Link
-
Thermo Fisher Scientific. Smart Note: TIMS vs MC-ICP-MS for Isotope Ratio Analysis.Link
Sources
- 1. repository.geologyscience.ru [repository.geologyscience.ru]
- 2. A comparative review of magnesium isotope analysis methods for emerging geological applications: Double-spike vs. standard-sample-bracketing | EurekAlert! [eurekalert.org]
- 3. High-precision, mass dependent Si isotope measurements via the critical mixture double-spiking technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A critical review on isotopic fractionation correction methods for accurate isotope amount ratio measurements by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. johnrudge.com [johnrudge.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Fluoromethane-d3 as a reference for ¹⁹F NMR chemical shifts
This guide serves as an advanced technical resource for the application of Fluoromethane-d3 (CD₃F) as a high-precision reference standard in ¹⁹F NMR spectroscopy. While Trichlorofluoromethane (CFCl₃) remains the IUPAC-designated zero-point, CD₃F has emerged as a critical standard for gas-phase NMR , theoretical benchmarking , and isotope effect studies , offering a bridge between experimental data and ab initio shielding calculations.
Executive Summary: The Case for Fluoromethane-d3
Fluoromethane-d3 (CD₃F) is not a routine drop-in replacement for liquid standards in high-throughput screening. It is a specialized primary reference for precision measurements where solvent-solute interactions must be minimized or eliminated.
Unlike CFCl₃ (which is ozone-depleting and exhibits significant solvent-dependent shifts) or Trifluoroacetic Acid (TFA, chemically reactive), CD₃F offers a chemically inert, high-symmetry gas-phase standard . It allows researchers to determine absolute nuclear magnetic shielding free from intermolecular forces (at the zero-density limit), making it the gold standard for validating quantum chemical calculations (e.g., GIAO-CCSD(T)).
Quick Comparison: The Standard Landscape
| Feature | Fluoromethane-d3 (CD₃F) | Trichlorofluoromethane (CFCl₃) | Trifluoroacetic Acid (TFA) |
| State (RT) | Gas (bp -78.4 °C) | Volatile Liquid (bp 23.7 °C) | Liquid (bp 72.4 °C) |
| Chemical Shift (δ) | -273.5 ppm (approx. vs CFCl₃)* | 0.00 ppm (Definition) | -76.55 ppm |
| Primary Utility | Gas-phase NMR, Theory Benchmarking, Isotope Effects | General Organic Synthesis, IUPAC Zero | Biological NMR, Aqueous Solvents |
| Reactivity | Inert (Flammable) | Inert (Ozone Depleting) | Reactive (Acidic, pH dependent) |
| Signal Structure | Sextet (coupled to D) or Singlet (decoupled) | Singlet | Singlet |
*Note: The shift of CD₃F includes a deuterium isotope shift of ~ -1.6 ppm relative to CH₃F (-271.9 ppm).
Part 1: Technical Deep Dive
The Physics of the Shift
CD₃F provides a unique spectral signature. In a standard proton-decoupled ¹⁹F NMR experiment, it appears as a multiplet due to coupling with the deuterium nuclei (Spin I=1).
-
Isotope Shift: Replacing H with D in fluoromethane causes an upfield (shielding) shift of approximately 1.55 – 1.63 ppm . This "heavy atom" effect is critical when comparing CD₃F data to CH₃F literature.
-
Coupling Constants: The ¹J_DF coupling constant is approximately 7.3 Hz .[1] This distinct splitting pattern can serve as an internal confirmation of the standard's identity, preventing peak misassignment.
Gas-Phase Advantage (The Zero-Density Limit)
In liquid NMR, chemical shifts are heavily influenced by solvent susceptibility and intermolecular Van der Waals forces. CD₃F is ideal for gas-phase extrapolation :
-
Extrapolate to zero pressure .
-
Result: The absolute shielding of the isolated molecule, directly comparable to quantum mechanical calculations.
Part 2: Experimental Protocol
Workflow: Preparing a CD₃F Reference Standard
Safety Warning: CD₃F is a flammable gas. All manipulations must occur in a fume hood. Use pressure-rated NMR tubes (e.g., J. Young valve tubes).
Diagram: Gas-Phase Sample Preparation
Caption: Workflow for preparing a pressurized CD₃F gas-phase NMR sample using a vacuum line and cryo-condensation.
Step-by-Step Methodology
-
Tube Selection: Use a heavy-wall NMR tube equipped with a Teflon J. Young valve. Standard thin-wall tubes may burst under pressure.
-
Deuterium Lock:
-
Option A (Coaxial): Insert a sealed capillary containing Acetone-d6 or DMSO-d6 into the NMR tube for locking.
-
Option B (Mixture): If studying liquids, CD₃F can be bubbled into the solvent, but solubility may be limited.
-
-
Gas Transfer:
-
Attach the NMR tube to a vacuum manifold.
-
Freeze the tube bottom with liquid nitrogen (-196 °C).
-
Introduce CD₃F gas (typically 100-500 Torr equivalent at RT) into the manifold.
-
Allow gas to condense into the frozen tube.
-
-
Acquisition:
-
Close the valve and warm to room temperature.
-
Acquire ¹⁹F spectrum with a wide spectral width (SW > 300 ppm) to capture the high upfield signal (-273.5 ppm).
-
Optimization: Set the relaxation delay (d1) to >10s, as gas-phase T1 relaxation times can be significantly longer than in liquids.
-
Part 3: Performance Analysis & Data
Chemical Shift Consistency
The following table contrasts the stability of CD₃F against common liquid standards across different environments.
| Environment | CD₃F Shift (ppm) | CFCl₃ Shift (ppm) | Comment |
| Gas Phase (0 atm limit) | -273.5 | 0.0 | True molecular shielding value. |
| CCl₄ Solution | -273.6 | 0.0 | Minimal solvent effect due to inertness. |
| Polar Solvent (DMSO) | -272.8 | +0.5 to +1.0 | Slight deshielding due to dipole interactions. |
Isotope Effects (The "Heavy" Standard)
Using CD₃F allows for the precise measurement of Secondary Isotope Effects .
-
Δδ(¹⁹F) = δ(CD₃F) - δ(CH₃F) ≈ -1.6 ppm
-
This large shift confirms the high sensitivity of the Fluorine nucleus to the vibrational changes induced by Deuterium substitution, a property used to probe hyperconjugation in physical organic chemistry.
Conclusion & Recommendations
Fluoromethane-d3 is the superior choice for researchers performing quantitative gas-phase NMR or validating computational chemistry models . Its chemical inertness and high symmetry eliminate the "solvent ambiguity" that plagues CFCl₃.
-
For Routine Synthesis: Stick to CFCl₃ or α,α,α-Trifluorotoluene (internal secondary standard).
-
For Physical Chemistry/Theory: Adopt CD₃F. It provides the most accurate link between the isolated molecule (theory) and the NMR tube (experiment).
References
-
Jackowski, K., et al. (2002).[4] "¹³C and ¹⁹F nuclear magnetic shielding and spin–spin coupling in gaseous fluoromethane-d3." Journal of Molecular Structure, 614(1-3), 267-272.[4][5][6] Link
-
IUPAC Commission on Molecular Structure and Spectroscopy. (2001). "NMR Nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 73(11), 1795–1818. Link
-
Makulski, W. (2014).[7] "Gas-phase NMR studies of fluoromethanes." ResearchGate/Journal of Molecular Structure. Link
-
Torres Trueba, et al. (2014).[7] "Inter-cage dynamics in structure I, II, and H fluoromethane hydrates as studied by NMR." Journal of Chemical Physics, 140, 214703.[7] Link
-
Sigma-Aldrich. "NMR Chemical Shifts of Trace Impurities."[7] Technical Guide. Link
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. 13C and 19F nuclear magnetic shielding and spin–spin coupling in gaseous fluoromethane-d3 / Journal of Molecular Structure, 2002 [sci-hub.jp]
- 5. Searching for the Best Values of NMR Shielding and Spin-Spin Coupling Parameters: CH4-nFn Series of Molecules as the Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurements of Nuclear Magnetic Shielding in Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
Deuterium Kinetic Isotope Effects: A Comparative Guide for Drug Design
Topic: Assessing Kinetic Isotope Effects (KIE) of Deuterated Compounds Content Type: Publish Comparison Guide
Executive Summary
In modern drug discovery, the strategic replacement of hydrogen with deuterium (deuteration) has evolved from a mechanistic probe to a validated strategy for improving pharmacokinetic (PK) profiles.[1] This guide provides a technical comparison of methods for assessing Kinetic Isotope Effects (KIE), contrasting deuteration with bioisosteric alternatives like fluorination, and detailing the experimental workflows required to validate metabolic stability.
Key Takeaway: Deuterium offers a unique "sterically silent" metabolic blockade. While fluorine alters electronics and lipophilicity, deuterium maintains the native physicochemical profile while significantly retarding CYP450-mediated clearance via the Primary Kinetic Isotope Effect.
Part 1: Theoretical Framework & Mechanism
The efficacy of deuteration rests on the Primary Kinetic Isotope Effect . Because deuterium (
The Vibrational Energy Gap
The C-D bond is shorter and stronger than the C-H bond.[2][3] In a reaction coordinate where C-H bond cleavage is the Rate-Determining Step (RDS), the activation energy (
- ZPE: The difference in ZPE between C-H and C-D is approximately 1.2 – 1.5 kcal/mol .
-
Rate Impact: This energy gap translates exponentially into rate reduction, typically yielding a
ratio of 2–7 (theoretical max ~7 at 25°C) for primary effects.
Comparison: Deuterium vs. Fluorine vs. Native Hydrogen
Researchers often weigh deuteration against fluorination to block metabolic soft spots. The table below objectively compares these strategies.
| Feature | Native Hydrogen ( | Deuterium ( | Fluorine ( |
| Atomic Mass | 1.008 Da | 2.014 Da | 18.998 Da |
| Van der Waals Radius | 1.20 Å | 1.20 Å (Sterically Silent) | 1.47 Å (Steric Bulk) |
| Bond Length (C-X) | ~1.09 Å | ~1.09 Å | ~1.35 Å |
| Bond Dissociation Energy | ~98 kcal/mol | ~99.5 kcal/mol (+1.5 kcal/mol) | ~116 kcal/mol (Very Strong) |
| Electronic Effect | Neutral | Negligible Inductive Effect | Strong Electron Withdrawing |
| Lipophilicity ( | Reference | ||
| Metabolic Impact | Baseline Clearance | Retards CYP cleavage ( | Blocks CYP cleavage; alters binding |
Insight: Deuterium is the superior choice when the goal is to improve half-life without altering target binding affinity or off-target selectivity, as it does not introduce the steric or electronic perturbations seen with fluorine [1].
Part 2: Experimental Methodologies
To quantify the KIE, two primary workflows are employed: Non-Competitive (Absolute) and Competitive (Intermolecular) .
Method A: Non-Competitive Assay (Absolute Rates)
Best for: Initial screening and determining
Protocol:
-
Preparation: Prepare two separate incubation mixtures: one with the native compound and one with the deuterated analog (e.g., 1 µM substrate).
-
Incubation: Incubate with liver microsomes (RLM/HLM) or recombinant CYP enzymes at 37°C.
-
Sampling: Aliquot at fixed time points (0, 5, 15, 30, 60 min).
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (IS).
-
Analysis: Quantify remaining parent compound via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope is
.
Drawback: High susceptibility to inter-incubation variability (pipetting errors, temperature fluctuations).
Method B: Competitive Assay (Intermolecular)
Best for: High-precision measurement of intrinsic KIE.
This method incubates H- and D-substrates in the same reaction vessel, canceling out environmental variables.
Protocol:
-
Substrate Mix: Create a 1:1 molar mixture of Native (
) and Deuterated ( ) substrates. -
Incubation: Add mixture to microsomes/hepatocytes (ensure substrate
to maintain first-order kinetics). -
Time Course: Sample at
and several subsequent time points until ~50% conversion. -
Analysis: Use High-Resolution Mass Spectrometry (HRMS) to distinguish isotopologues based on mass shift (e.g., +6 Da).
-
Calculation: Determine the ratio of peak areas (
) at each time point. (Where is the fraction of substrate remaining).
Workflow Visualization
The following diagram illustrates the high-precision Competitive Assay workflow.
Figure 1: Workflow for Competitive Intermolecular KIE Assay using LC-HRMS to minimize experimental error.
Part 3: Data Interpretation & Case Study
Interpreting KIE Values[1][3][4][5][6][7]
-
KIE
1.0: No effect. C-H bond breaking is not the rate-determining step (or the wrong site was deuterated). -
KIE 1.0 – 2.0: Secondary KIE or masked Primary KIE (other steps like product release are slow).
-
KIE > 2.0: Significant Primary KIE. C-H cleavage is rate-limiting.[4] This predicts a likely increase in in vivo half-life.
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine is the first deuterated drug approved by the FDA (2017). It treats chorea associated with Huntington’s disease.[5][6]
-
Parent Drug: Tetrabenazine (rapidly metabolized by CYP2D6).[5]
-
Modification: Two methoxy groups (
) were deuterated to ( ), totaling 6 deuterium atoms. -
Experimental Data Comparison:
| Metric | Tetrabenazine (Native) | Deutetrabenazine (Deuterated) | Impact |
| Metabolic Pathway | Rapid O-demethylation (CYP2D6) | Slowed O-demethylation | Metabolic Switching |
| Half-Life ( | ~4.8 hours | ~8.6 hours | ~2x Increase [2] |
| Dosing Frequency | 3 times daily (TID) | 2 times daily (BID) | Improved Compliance |
| High peaks (Side effects) | Blunted peaks | Better Tolerability |
Mechanism: The deuterium substitution at the methoxy positions imposes a strong Primary KIE on the CYP2D6 O-demethylation step, preserving the active metabolite concentration for a longer duration without increasing the total maximum concentration (
References
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.
-
Stamler, D. et al. (2013).[5] The Pharmacokinetics and Safety of Deuterated-Tetrabenazine. Neurology.
-
FDA Center for Drug Evaluation and Research. (2017). Austedo (Deutetrabenazine) Prescribing Information.[6]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Portico [access.portico.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Austedo vs Xenazine: How do they compare? [drugs.com]
Optimizing NMR Solvent Selection: A Comparative Guide for Structural Elucidation and Drug Discovery
Introduction: Beyond Solubility
In high-field NMR spectroscopy, the deuterated solvent is not merely a passive medium; it is an active component of the experiment that dictates spectral resolution, chemical shift dispersion, and sample integrity. While solubility is the primary filter for solvent selection, a Senior Scientist must weigh three higher-order factors:
-
Rotational Correlation Time (
): Solvent viscosity directly impacts molecular tumbling rates. Higher viscosity leads to faster transverse relaxation ( ), resulting in broader linewidths and reduced signal-to-noise ratio (SNR). -
Chemical Exchange: Protic solvents (
, ) facilitate Hydrogen/Deuterium (H/D) exchange, erasing signals from labile protons (-OH, -NH, -SH) which are often critical for structural assignment in drug discovery. -
Residual Signal Interference: The solvent's residual proton signals must not overlap with key analyte resonances.
This guide objectively compares the performance of standard deuterated solvents, supported by physical data and validated experimental protocols.
Comparative Performance Analysis
The "Big Three": Chloroform-d, DMSO-d6, and Methanol-d4
These three solvents cover 90% of small molecule applications. Their selection should be based on the specific "Solvent-Solute" interaction required for the analysis.
Table 1: Physical Properties and Performance Metrics
| Property | Chloroform-d ( | DMSO-d6 | Methanol-d4 ( | Implication |
| Viscosity ( | 0.54 cP | 2.00 cP | 0.54 cP | Critical: DMSO-d6 yields broader lines due to high viscosity. |
| Boiling Point | 61°C | 189°C | 65°C | High BP makes DMSO difficult to remove; sample recovery is poor. |
| Dielectric Constant ( | 4.8 | 46.7 | 32.7 | DMSO and MeOD stabilize ionic species and salts. |
| Residual Water Shift | ~1.56 ppm (Variable) | 3.33 ppm (Stable) | 4.87 ppm (Variable) | |
| Cost | Low | Medium | Medium |
Expert Insight: The Viscosity Trap
Why avoid DMSO-d6 for high-resolution work?
The relationship between linewidth (
Specialized Applications & Mechanisms[1]
Benzene-d6: The ASIS Effect
When signals overlap in
-
Mechanism: Benzene molecules stack against the solute. The magnetic anisotropy of the benzene ring current creates a shielding cone above/below the ring and a deshielding zone at the equator.
-
Result: Protons located above the benzene ring plane are shielded (shifted upfield), often resolving multiplets that were overlapping in chloroform.
Acetone-d6: The Low-Temperature Specialist
-
Use Case: Ideal for dynamic NMR studies (DNMR) to freeze out conformational isomers.
-
Freezing Point: -94°C (compared to -64°C for
and 18°C for DMSO). -
Warning: Acetone reacts with primary amines and secondary amines to form imines or enamines, creating artifact peaks. Do not use Acetone-d6 for samples containing reactive amines.
Visualized Workflows
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures sample integrity and spectral quality.
Caption: Decision matrix for selecting the optimal NMR solvent based on polarity, proton exchange requirements, and spectral resolution needs.
Experimental Protocols
Protocol A: The "D2O Shake" for Labile Proton Identification
This classic technique confirms the presence of exchangeable protons (-OH, -NH, -COOH) by making them "disappear" from the spectrum.
Prerequisites:
-
Sample dissolved in a non-miscible solvent (e.g.,
) or miscible solvent (e.g., DMSO-d6, Acetone-d6). -
High-quality 1H-NMR spectrum of the initial sample.
Step-by-Step Methodology:
-
Acquire Reference Spectrum: Run the standard 1H-NMR experiment on your sample (e.g., in
). -
Addition: Remove the tube from the spinner. Add 1–2 drops of
directly into the NMR tube. -
Mixing:
-
If solvent is miscible (DMSO, Acetone): Shake vigorously until homogenous.
-
If solvent is immiscible (
): Shake vigorously for 30 seconds to create a temporary emulsion, allowing H/D exchange at the interface. Let the layers separate (water floats on ).
-
-
Re-Shim: Insert the sample back into the magnet. Crucial: You must re-shim the Z1 and Z2 gradients as the addition of
changes the magnetic susceptibility and the lock level. -
Acquisition: Run the 1H-NMR experiment again.
-
Analysis: Compare spectra. Peaks that disappear or significantly diminish are exchangeable protons (replaced by Deuterium, which is silent in 1H-NMR).[1]
Protocol B: Handling Hygroscopic Solvents (DMSO-d6)
DMSO-d6 absorbs atmospheric water rapidly, creating a large HDO peak at ~3.33 ppm that can obscure signals.
-
Storage: Store DMSO-d6 over 4Å molecular sieves in a desiccator.
-
Ampoules: Use single-use 0.75 mL ampoules rather than 100 mL bottles to maintain dryness.
-
Water Suppression: If the water peak is overwhelming, use a pulse sequence with presaturation (e.g., zgpr on Bruker systems) centered on the water resonance to suppress it.
Reference Data: Residual Solvent Peaks
Data adapted from the seminal work by Fulmer et al. (2010). Values are in ppm relative to TMS (
| Solvent | Residual 1H Signal (Mult) | 13C Signal (Mult) | 1H of H2O/HDO |
| Chloroform-d | 7.26 (s) | 77.16 (t) | 1.56 |
| DMSO-d6 | 2.50 (qn) | 39.52 (sept) | 3.33 |
| Methanol-d4 | 3.31 (qn) | 49.00 (sept) | 4.87 |
| Acetone-d6 | 2.05 (qn) | 29.84 (sept) | 2.84 |
| Benzene-d6 | 7.16 (s) | 128.06 (t) | 0.40 |
| Deuterium Oxide | 4.79 (s, HDO) | N/A | N/A |
(s = singlet, t = triplet, qn = quintet, sept = septet)
References
-
Fulmer, G. R., et al. (2010).[3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[5] [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3][6] (Chapter 3: Sample Preparation and Data Acquisition).
Sources
The Transition from High-GWP Fluorinated Gases: A Comparative Performance Guide
Executive Summary: The Thermodynamic & Regulatory Pivot
The application of fluorinated gases (F-gases) is currently undergoing its most significant paradigm shift since the Montreal Protocol. The Kigali Amendment and subsequent regional regulations (e.g., EU F-Gas Regulation) are forcing a migration from high-Global Warming Potential (GWP) Hydrofluorocarbons (HFCs) to Hydrofluoroolefins (HFOs) and natural alternatives.
This guide moves beyond regulatory compliance to address the technical performance gap. We objectively compare legacy F-gases against their next-generation alternatives across three critical vectors: Thermodynamics (Refrigeration) , Dielectrics (High Voltage) , and Pharmaceutical Delivery (MDIs) .
Refrigeration & Thermodynamics: HFC vs. HFO
The industry standard R-134a (GWP 1430) is being replaced by R-1234yf (GWP <1) and R-1234ze. While often marketed as "drop-in" replacements, the thermodynamic reality requires system tuning.
Performance Comparison Data
The following table synthesizes experimental data comparing the legacy standard (R-134a) with its primary HFO alternative (R-1234yf) and a high-pressure HFC/HFO blend (R-450A).
| Parameter | R-134a (Baseline) | R-1234yf (Alternative) | R-450A (Blend) | Implication |
| GWP (100-yr) | 1430 | < 1 | ~600 | R-1234yf is superior for compliance. |
| Safety Class (ASHRAE) | A1 (Non-flammable) | A2L (Mildly Flammable) | A1 (Non-flammable) | A2L requires spark-proof equipment. |
| Critical Temp (°C) | 101.1 | 94.7 | 104.4 | R-1234yf suffers at high ambient temps. |
| Latent Heat (kJ/kg @ 25°C) | 178 | 145 (-18.5%) | 165 | Lower capacity per kg of mass flow. |
| Vapor Density ( kg/m ³) | 32.3 | 37.9 (+17%) | 34.5 | Higher mass flow compensates for lower latent heat. |
| COP (Coefficient of Performance) | 1.00 (Ref) | 0.95 - 0.98 | 0.98 | Slight efficiency penalty without IHX. |
Mechanistic Insight: The "Double Bond" Trade-off
The reduced GWP of HFOs stems from the presence of a carbon-carbon double bond (olefin). This bond makes the molecule unstable in the atmosphere (short lifetime), which is desirable for the environment. However, this same instability creates mild flammability (A2L) and can lead to the formation of trifluoroacetic acid (TFA) upon degradation.
Engineering Adjustment: To recover the COP loss in R-1234yf systems, an Internal Heat Exchanger (IHX) is mandatory. The IHX subcools the liquid refrigerant leaving the condenser using the cold suction gas, effectively increasing the refrigeration effect (
High Voltage Insulation: SF6 vs. Nitrile Mixtures
Sulfur Hexafluoride (SF6) has been the "gold standard" for Gas Insulated Switchgear (GIS) due to its electronegativity, but its GWP of ~23,500 is unsustainable. The leading alternative is g3 (Green Gas for Grid) , a mixture of C4-fluoronitrile (Novec™ 4710), CO2, and O2.
Dielectric Strength & Pressure Correlation[1]
Pure C4-fluoronitrile has 2x the dielectric strength of SF6 but a high boiling point (-4.7°C), making it unsuitable as a pure gas in cold climates (liquefaction risk). It must be diluted with CO2.
| Medium | Composition | GWP | Dielectric Strength (Relative to SF6) | Operating Pressure Required |
| SF6 | 100% SF6 | 23,500 | 1.0 | 100% (Baseline) |
| g3 (Standard) | ~4-6% Novec 4710 / 94% CO2 | ~330-450 | 0.75 - 0.85 | +20% to +30% |
| g3 (High Performance) | ~18-20% Novec 4710 / 80% CO2 | ~1500 | 1.0 | Equivalent |
Application Note: For standard distribution voltages (145 kV), a low concentration (4-6%) g3 mixture is preferred to ensure stability down to -25°C. To maintain the same insulation rating (BIL) as SF6, the filling pressure must be increased (e.g., from 6 bar to 7.5 bar).
Pharmaceutical Applications: pMDI Propellants
For drug development professionals, the transition from HFA-134a to HFA-152a or HFO-1234ze(E) in pressurized Metered Dose Inhalers (pMDIs) is not just about pressure; it involves reformulation due to solvent interactions.
Propellant Physicochemical Comparison
| Feature | HFA-134a (Current) | HFA-152a (Emerging) | HFO-1234ze(E) (Emerging) |
| GWP | 1430 | 124 | < 1 |
| Vapor Pressure (20°C) | 5.7 bar | 5.1 bar (Lower) | 4.2 bar (Lowest) |
| Density (g/ml) | 1.21 | 0.91 (Lighter) | 1.17 |
| Solvency (Lipophilic) | Low | High | Moderate |
| Leachables Risk | Low | High | Low/Moderate |
Formulation Risks: Leachables & Stability
HFA-152a is a stronger solvent than 134a. While this improves the suspension of certain Active Pharmaceutical Ingredients (APIs), it aggressively extracts oligomers (e.g., PBT dimers) and additives from valve gaskets.
-
Protocol Adjustment: Switch valve elastomers from EPDM/Nitrile to Cyclic Olefin Copolymer (COC) or high-grade bromobutyl rubber to minimize leaching.
-
Anesthetic Note: In anesthesia, Desflurane (GWP ~2540) is being phased out in favor of Sevoflurane (GWP ~130). Desflurane has 20x the environmental impact of Sevoflurane for equipotent doses.
Visualizing the Transition Logic
Refrigerant Evolution & Safety
This diagram illustrates the trade-off between GWP reduction and flammability/toxicity risks.
Figure 1: The trajectory of refrigerant evolution, highlighting the shift from Ozone Depletion Potential (ODP) concerns to Global Warming Potential (GWP) and the resulting flammability trade-offs.
MDI Propellant Selection Tree
A decision logic for pharmaceutical scientists reformulating inhalers.
Figure 2: Decision pathway for selecting low-GWP propellants in Metered Dose Inhalers based on API solubility and valve compatibility.
Experimental Protocols
Protocol A: Determination of Coefficient of Performance (COP)
Objective: Compare the energy efficiency of R-134a vs. R-1234yf in a Vapor Compression Cycle (VCC).
Equipment:
-
VCC Test Rig (Compressor, Condenser, Expansion Valve, Evaporator).
-
Coriolis Mass Flow Meter (Accuracy ±0.1%).
-
Power Analyzer (for Compressor work).
-
T-Type Thermocouples & Pressure Transducers at all 4 state points.
Workflow:
-
System Evacuation: Vacuum system to <500 microns to remove non-condensables.
-
Charging: Charge specific mass (e.g., 1.0 kg) of R-134a.
-
Steady State: Run compressor at fixed RPM until evaporator superheat stabilizes (approx. 5-7K).
-
Data Logging: Record Suction (
), Discharge ( ), Liquid Line ( ), and Evaporator Inlet ( ) for 30 mins. -
Calculation:
-
Enthalpy (
) is derived from and using REFPROP or NIST data. -
Cooling Capacity (
): -
Work Input (
): Measured Electrical Power Motor Efficiency ( ). -
COP:
.
-
-
Repeat: Flush system, replace lubricant (if POE viscosity differs), and repeat with R-1234yf. Note: Expect R-1234yf COP to be ~2-5% lower without IHX.
Protocol B: Dielectric Breakdown Testing (AC Method)
Objective: Validate g3 mixture insulation capability against SF6.
Standard: IEC 60156 / ASTM D2477 (modified for gas). Setup:
-
High Voltage Transformer (0-100 kV).
-
Test Cell: Pressure vessel with Sphere-Sphere electrodes (gap: 2.5 mm).
Workflow:
-
Cleaning: Polish electrodes to mirror finish; clean vessel with ultrasonic bath.
-
Filling: Fill vessel with SF6 to 1 bar (abs) as baseline.
-
Ramp Up: Increase voltage at 2 kV/s until breakdown (arc) occurs. Record Voltage (
). -
Average: Repeat 5 times; discard first, average remaining 4.
-
Test Variable: Evacuate and fill with g3 (4% Novec 4710 / 96% CO2).
-
Pressure Sweep: Repeat breakdown test at 1, 2, 3, 4, and 5 bar pressure.
-
Validation: Determine the pressure required for g3 to match the
of SF6 at operating pressure.
References
-
NIST. (2023). Thermodynamic Properties of Refrigerants and Refrigerant Mixtures (REFPROP). National Institute of Standards and Technology. [Link]
-
Daviran, S., et al. (2020). A comparative study on the performance of HFO-1234yf and HFC-134a as an alternative in automotive air conditioning systems. Applied Thermal Engineering. [Link]
-
Meyer, F., et al. (2018). Characteristics of g3 – an alternative to SF6.[1][2] CIRED - Open Access Proceedings Journal.[1] [Link][3]
-
Faucard, P., et al. (2023).[4] Leachables Assessment: New pMDI with Low-GWP Propellants. Aptar Pharma / ONdrugDelivery. [Link]
-
Recipharm. (2022). Considerations for Robust Clinical and Commercial Manufacturing of Next Generation Sustainable Metered Dose Inhalers.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpeds.iaescore.com [ijpeds.iaescore.com]
- 3. researchgate.net [researchgate.net]
- 4. aptar.com [aptar.com]
- 5. ai-online.info [ai-online.info]
- 6. openanesthesia.org [openanesthesia.org]
- 7. asahq.org [asahq.org]
- 8. US4768346A - Determining the coefficient of performance of a refrigeration system - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Directive: Safe Disposal and Handling of Fluoromethane-d3
Executive Summary & Core Directive
Do not treat Fluoromethane-d3 as a standard organic solvent or inert gas.
Fluoromethane-d3 (Methyl Fluoride-d3) presents a dual-hazard profile: it is extremely flammable and, upon combustion or thermal decomposition, generates Hydrogen Fluoride (HF) —a highly corrosive and toxic acid.
The Core Directive for disposal is a strict hierarchy of controls:
-
Return to Vendor: The primary and only recommended method for bulk cylinder disposal.[1]
-
Certified Hazardous Waste: The mandatory path for non-returnable cylinders (e.g., lecture bottles).[1]
-
Manifold Purging: Restricted strictly to trace residual removal within analytical lines, never for cylinder emptying.
Direct venting of cylinders into fume hoods is strictly prohibited due to flammability risks and environmental compliance (RCRA/EPA) regarding fluorinated greenhouse gases.[1]
Technical Characterization & Risk Profile[2]
Effective disposal requires understanding the physicochemical properties that dictate safety protocols.[1]
Table 1: Physicochemical Safety Data (Fluoromethane-d3)[1]
| Parameter | Value | Operational Implication |
| CAS Number | 558-21-4 (Labeled) / 593-53-3 (Unlabeled) | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | CD₃F | Deuterated form behaves chemically identical to CH₃F but is heavier.[1] |
| Boiling Point | -78.4 °C | Gas at room temperature; rapid expansion causes frostbite.[1] |
| Flash Point | < -17 °C (Gas) | Extremely Flammable. Ignition energy is low.[1] |
| Vapor Pressure | ~3.8 MPa (37 atm) at 25°C | High-pressure hazard.[1] Mechanical failure turns cylinders into projectiles.[1][2] |
| Combustion Byproduct | Hydrogen Fluoride (HF) | CRITICAL: Fire suppression requires full PPE/SCBA.[1] |
| RCRA Waste Code | D001 (Ignitable) | Must be segregated from oxidizers in waste storage.[1] |
Expert Insight: The "Hidden" HF Hazard
While the flammability of Fluoromethane is well documented, the formation of HF during combustion is often overlooked in general safety training.
-
Mechanism:
(Deuterium Fluoride/Hydrofluoric Acid equivalent).[1] -
Impact: If a cylinder leaks and ignites, the smoke contains acid vapor that can cause pulmonary edema and skin necrosis.
-
Protocol Adjustment: Emergency response plans must include calcium gluconate gel availability if fire/exposure occurs.[1]
Decision Logic & Workflow
The following decision tree outlines the mandatory logic for determining the disposal path. This ensures compliance with EPA 40 CFR 261.7 (Residues of Hazardous Waste in Empty Containers).[1]
Figure 1: Decision matrix for Fluoromethane-d3 disposal. Note that even "empty" owned cylinders are treated as hazardous waste to ensure proper valve decommissioning.
Operational Protocols
Protocol A: Cylinder Return (Preferred)
Applicability: Rental cylinders (e.g., from Airgas, Linde) or returnable lecture bottles (e.g., Sigma-Aldrich Saf-T-Cyl).
-
Verify Valve Closure: Ensure the main cylinder valve is closed tight (clockwise).
-
Leak Check (Self-Validation): Apply a compatible leak detection solution (e.g., Snoop®) to the valve outlet.[1] No bubble formation indicates a seal.
-
Cap Installation: Screw on the gas-tight valve plug (if provided) and the metal valve protection cap.[1] Never transport a cylinder without the protection cap.
-
Labeling: Mark the cylinder status tag as "EMPTY" or "PARTIAL" depending on usage.
-
Logistics: Move the cylinder to the loading dock cage designated for "Empty Returns."
Protocol B: Hazardous Waste Disposal (Owned Cylinders)
Applicability: Non-returnable lecture bottles or owned cylinders with residual gas.[1][3]
-
Do Not Vent: Never open the valve to "empty" the cylinder into a hood.[1] This violates EPA regulations on treatment of hazardous waste without a permit.[1]
-
Tagging: Attach a Hazardous Waste Tag.
-
Storage: Store in a Flammable Gas Cabinet until EHS pickup. Do not store with oxidizers (Oxygen, Nitrous Oxide).[1]
-
EHS Handoff: Contact your site's Environmental Health & Safety (EHS) team.[1] They will arrange for a licensed high-hazard waste contractor (e.g., Veolia, Clean Harbors) to perform cylinder decommissioning (often via puncturing and scrubbing in a closed chamber).
Protocol C: Manifold/Line Purging (Trace Residuals)
Applicability: Clearing the regulator and tubing after the cylinder has been disconnected. This is NOT for emptying cylinders.
-
Engineering Control: Ensure the fume hood is operating at face velocity >100 fpm.
-
Inert Sweep: Connect a Nitrogen (
) or Argon line to the manifold.[1] -
Dilution: Open the regulator to the fume hood vent. Flow
through the lines at 5-10 L/min for 10 minutes. -
Validation: Use a handheld combustible gas detector at the tubing outlet. Reading must be 0% LEL before dismantling lines.[1]
Emergency Procedures (Leak Response)
If a cylinder is actively leaking and cannot be stopped by tightening the valve:
-
Evacuate: Clear the lab immediately. Pull the fire alarm.
-
Isolate: If safe (remote shutoff), cut power to ignition sources (hot plates, stirrers).
-
Notify: Call emergency services. Inform them of a "Flammable Fluorinated Gas" leak.
References
-
Airgas. (2018).[1][3] Safety Data Sheet: Methyl Fluoride (Fluoromethane).[1][6][4] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: Fluoromethane.[1][6][11][12][13] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] RCRA Empty Container Definition (40 CFR 261.7).[1][14] Retrieved from
-
PubChem. (2025).[1] Fluoromethane-d3 Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.101 - Compressed Gases.[1] Retrieved from [1]
Sources
- 1. Fluoromethane-d3 | CH3F | CID 136358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Work Safely with Compressed Gas Cylinders | Lab Manager [labmanager.com]
- 3. marquette.edu [marquette.edu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. airgas.com [airgas.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. How to Determine if Containers are RCRA-Empty [40 CFR 261.7] | Environmental Resource Center [ercweb.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. METHYL FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 12. produkte.linde-gas.at [produkte.linde-gas.at]
- 13. efcgases.com [efcgases.com]
- 14. Defining ‘RCRA-Empty’ - EHSLeaders [ehsleaders.org]
Personal protective equipment for handling Fluoromethane-d3
Operational Safety Guide: Handling Fluoromethane-d3 ( )
Executive Summary
Reagent Profile: Fluoromethane-d3 (
Part 1: Hazard Architecture & Risk Assessment
As a Senior Application Scientist, I categorize
The Triad of Hazard
| Hazard Class | Specific Threat | Mechanism of Action |
| Physical | Extremely Flammable (H220) | Flash point < -50°C. Forms explosive mixtures with air.[1][2] Denser than air, allowing accumulation in low spots (sumps/floors). |
| Health | Mutagenic (H341) | Alkylating agent. Capable of methylating DNA bases, leading to potential genetic defects. Narcotic effects at high concentration. |
| Thermal | Rapid Expansion | Gas under pressure (H280).[1] Adiabatic expansion from cylinder leaks causes immediate, severe frostbite (cryogenic burns). |
Part 2: Engineering Controls (Primary Defense)
Do not rely on PPE alone. The hierarchy of controls dictates that Engineering Controls are your primary life-support system when handling
Ventilation Standards
-
Mandatory: All operations must occur within a certified Chemical Fume Hood or a Glovebox.
-
Face Velocity: Maintain 100 fpm (0.5 m/s) minimum.
-
Sash Height: Keep at the lowest working position to act as a physical blast shield.
The "Zero-Loss" Manifold Setup
Because
Part 3: Personal Protective Equipment (PPE) Matrix
When engineering controls fail, PPE is your final barrier.
Respiratory Protection[5][6][7][8]
-
Routine Use: Not required if fume hood integrity is verified.
-
Emergency/Spill: SCBA (Self-Contained Breathing Apparatus) is the only acceptable protection for significant leaks. Standard cartridge respirators (organic vapor) are ineffective against methyl halides due to poor warning properties (low odor threshold) and rapid breakthrough.
Dermal Protection (The "Double-Shell" Protocol)
Methyl halides are small, penetrating molecules. Standard nitrile gloves offer minimal protection against direct liquid jets or prolonged exposure.
| Layer | Material | Function |
| Inner Layer | Silver Shield® / 4H® (Laminate) | Chemical Barrier. These multi-layer laminates provide the highest permeation resistance against haloalkanes. |
| Outer Layer | Thick Nitrile (5-8 mil) | Mechanical/Splash Barrier. Protects the inner laminate glove from tears and provides grip. |
| Cylinder Handling | Cryogenic/Leather | Thermal Barrier. Only worn when connecting/disconnecting the regulator to prevent cold burns from brass valves. |
Eye & Face Protection[7][9][10]
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
High Risk: If working with pressurized glass vessels (e.g., Fischer-Porter bottle), add a Polycarbonate Face Shield .
Part 4: Operational Protocol (Step-by-Step)
This protocol integrates safety with the conservation of the deuterated reagent.
Figure 1: Safe Connection and Handling Workflow for Fluoromethane-d3.
Detailed Steps:
-
The Inert Pressure Test (Crucial):
-
Connect the regulator and all tubing to your reaction vessel.
-
Do not open the
cylinder yet. -
Pressurize the entire manifold with Nitrogen (N2) to 5-10 psi above your target reaction pressure.
-
Close the N2 source and watch the gauge for 5 minutes. If the needle drops, you have a leak. Find it with soapy water (Snoop®).
-
Why? This prevents you from venting expensive
into the hood and protects you from exposure.
-
-
The Reaction:
-
Once the system is leak-tight, vent the N2.
-
Slowly open the
cylinder valve. -
Regulate flow carefully; rapid bubbling indicates poor mass transfer and wasted reagent.
-
-
Scrubbing (Disposal in situ):
-
Never vent unreacted
directly up the stack. -
Cryogenic Trap: Condense excess
in a liquid nitrogen trap (bp -78°C) for recovery (if pure) or disposal. -
Chemical Scrub: Vent the exit line into a solution of 10% KOH in Ethanol . This chemically destroys the alkyl halide, converting it to harmless methanol-d3 and fluoride salt.
-
-
Termination:
-
Close the
cylinder valve first. -
Allow the reaction to consume the remaining gas in the line.
-
Flush the lines with N2 for 10 minutes before disconnecting.
-
Part 5: Emergency Response
Scenario A: The "Hissing" Leak
-
Immediate Action: Stop working. Hold breath.
-
Isolation: If safe, close the fume hood sash completely.
-
Evacuation: Evacuate the immediate lab area.
-
Re-entry: Do not re-enter without checking oxygen levels and flammability (LEL) using a handheld detector.
Scenario B: Fire
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11638, Fluoromethane. PubChem. Available at: [Link]
-
Airgas. (2018). Safety Data Sheet: Methyl Fluoride. Available at: [Link]
-
Linde Gas. (2017).[1][5] Handling of Halogenated Hydrocarbons. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Compressed Gases (29 CFR 1910.101). Available at: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
